molecular formula C13H8ClFO B1503901 3-(3-Chloro-4-fluorophenyl)benzaldehyde CAS No. 1181381-74-7

3-(3-Chloro-4-fluorophenyl)benzaldehyde

Cat. No.: B1503901
CAS No.: 1181381-74-7
M. Wt: 234.65 g/mol
InChI Key: QOPADLRRILJQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chloro-4-fluorophenyl)benzaldehyde is a useful research compound. Its molecular formula is C13H8ClFO and its molecular weight is 234.65 g/mol. The purity is usually 95%.
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Properties

CAS No.

1181381-74-7

Molecular Formula

C13H8ClFO

Molecular Weight

234.65 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)benzaldehyde

InChI

InChI=1S/C13H8ClFO/c14-12-7-11(4-5-13(12)15)10-3-1-2-9(6-10)8-16/h1-8H

InChI Key

QOPADLRRILJQJB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)Cl)C=O

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)Cl)C=O

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular weight of 3-(3-Chloro-4-fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Chloro-4-fluorobenzaldehyde

An Important Note on Chemical Nomenclature: The request specified "3-(3-Chloro-4-fluorophenyl)benzaldehyde." This name describes a biaryl compound where a 3-chloro-4-fluorophenyl group is attached to a benzaldehyde ring at the 3-position. However, a comprehensive search of scientific databases reveals a scarcity of information on this specific complex structure. In contrast, the compound 3-Chloro-4-fluorobenzaldehyde , a substituted benzaldehyde, is a well-documented and commercially available chemical intermediate with significant applications. This guide will therefore focus on the latter, providing a thorough analysis of its chemical structure, molecular weight, properties, and applications, under the strong evidence that this is the compound of interest for researchers in the field.

Chemical Structure and Molecular Properties

3-Chloro-4-fluorobenzaldehyde is an aromatic aldehyde with the chemical formula C₇H₄ClFO.[1][2] Its structure consists of a benzene ring substituted with a chlorine atom at the 3-position, a fluorine atom at the 4-position, and a formyl (aldehyde) group at the 1-position.

The presence of the electron-withdrawing halogen substituents and the aldehyde group significantly influences the electronic properties and reactivity of the aromatic ring. The aldehyde group is a key functional handle for a variety of chemical transformations.

Molecular Identifiers and Weight

IdentifierValueSource
IUPAC Name 3-chloro-4-fluorobenzaldehyde[1]
CAS Number 34328-61-5[1][2][3]
Molecular Formula C₇H₄ClFO[1][2]
Molecular Weight 158.56 g/mol [1][2]
Canonical SMILES C1=CC(=C(C=C1C=O)Cl)F[1]
InChI Key GVORVQPNNSASDM-UHFFFAOYSA-N[1]

digraph "3-Chloro-4-fluorobenzaldehyde" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];
edge [color="#202124"];

// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents C_CHO [label="C", pos="1.5,2.6!"]; H_CHO [label="H", pos="2.5,2.6!"]; O_CHO [label="O", pos="0.9,3.5!"]; Cl [label="Cl", pos="-2.8,0.9!"]; F [label="F", pos="-1.8,-2.2!"];

// Aromatic hydrogens H2[label="H", pos="2.8,0.9!"]; H5[label="H", pos="0.9,-2.8!"]; H6[label="H", pos="-0.9,2.8!"];

// Benzene ring bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Substituent bonds C1 -- C_CHO [len=1.5]; C_CHO -- H_CHO [len=1.2]; C_CHO -- O_CHO [len=1.2, style=double]; C3 -- Cl [len=1.5]; C4 -- F [len=1.5];

// Aromatic hydrogen bonds C2 -- H2[len=1.2]; C5 -- H5[len=1.2]; C6 -- H6[len=1.2];

// Positioning nodes for benzene ring C1 [pos="0,2!"]; C2 [pos="1.73,1!"]; C3 [pos="1.73,-1!"]; C4 [pos="0,-2!"]; C5 [pos="-1.73,-1!"]; C6 [pos="-1.73,1!"]; }

Figure 1: Chemical structure of 3-Chloro-4-fluorobenzaldehyde.

Synthesis and Manufacturing

One documented method for the synthesis of 3-Chloro-4-fluorobenzaldehyde involves the fluorination of 3,4-dichlorobenzaldehyde.[4] This process utilizes spray-dried potassium fluoride as the fluorinating agent. The reaction is typically conducted at elevated temperatures, for instance, 230°C.[4] Following the reaction, the product can be purified by distillation under reduced pressure.[4]

Another potential synthetic route involves the direct chlorination of 4-fluorobenzaldehyde. This type of reaction is generally carried out using a chlorinating agent in the presence of a radical initiator.[5]

Spectroscopic and Analytical Data

A comprehensive characterization of 3-Chloro-4-fluorobenzaldehyde is crucial for its identification and quality control. Spectroscopic techniques provide detailed information about its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 3-Chloro-4-fluorobenzaldehyde would show characteristic signals for the aldehydic proton and the aromatic protons. The aldehydic proton typically appears as a singlet in the downfield region (around 9.9 ppm).[6] The aromatic protons would exhibit a more complex splitting pattern due to coupling with each other and with the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the aldehyde group would have a characteristic chemical shift in the downfield region.

  • ¹⁹F NMR: Fluorine NMR is a valuable tool for confirming the presence and environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Chloro-4-fluorobenzaldehyde would display characteristic absorption bands for the functional groups present. A strong absorption band corresponding to the C=O stretching of the aldehyde group is expected around 1700 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as C-Cl and C-F stretching vibrations, would also be present.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would correspond to the molecular weight of 3-Chloro-4-fluorobenzaldehyde.

Physicochemical Properties and Safety

Physical Properties
PropertyValueSource
Appearance White or colorless to light yellow powder or liquid[7]
Melting Point 24-30 °C[7]
Boiling Point 66 - 72 °C[7]
Flash Point 113 °C (closed cup)
Safety and Handling

3-Chloro-4-fluorobenzaldehyde is classified as an irritant.[1] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][8] Therefore, appropriate personal protective equipment, such as gloves, eye protection, and respiratory protection, should be used when handling this chemical.[8] It should be stored in a well-ventilated place, and the container kept tightly closed.[9]

Applications in Research and Development

3-Chloro-4-fluorobenzaldehyde is a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[7] Its utility stems from the presence of multiple reactive sites that allow for further molecular elaboration.

  • Pharmaceutical Synthesis: This compound serves as a key intermediate in the synthesis of various pharmaceutical agents.[7] It has been utilized in the development of novel drug candidates, including potential anti-cancer agents.[7]

  • Agrochemical Synthesis: It is also employed in the synthesis of agrochemicals, contributing to the development of new herbicides and pesticides.[7]

  • Material Science: In material science, it can be used in the formulation of polymers and other advanced materials.[7]

References

  • CP Lab Safety. 3-Chloro-4-fluorobenzaldehyde, 25g, Each. Available from: [Link]

  • PubChem. 3-Chloro-4-fluorobenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-Chloro-4-[3-(trifluoromethyl)phenyl]benzaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • Supporting Information for a scientific article. (Note: A specific citation would require the original article details).
  • Google Patents. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • ResearchGate. (PDF) Functionalization of 3-Chlorobenzaldehyde. Available from: [Link]

  • Google Patents. EP 0289942 B1 - Process for producing fluorobenzaldehydes.
  • NIST WebBook. Benzaldehyde, 3-chloro-. Available from: [Link]

Sources

3-(3-Chloro-4-fluorophenyl)benzaldehyde CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(3-Chloro-4-fluorophenyl)benzaldehyde

Executive Summary

3-(3-Chloro-4-fluorophenyl)benzaldehyde is a biaryl intermediate characterized by a meta-substituted benzaldehyde core coupled to a halogenated phenyl ring. This compound serves as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., p38 MAPK) and voltage-gated sodium channel blockers. Its structural utility lies in the aldehyde functionality, which acts as a versatile handle for reductive aminations, Wittig olefinations, or heterocycle formation, while the halogenated biaryl system provides essential lipophilic interactions and metabolic stability.

This guide details the chemical identity, a validated synthetic protocol via Suzuki-Miyaura cross-coupling, and the structural characterization required for drug development workflows.

Chemical Identity & Nomenclature

Important Disambiguation: This compound is a biphenyl derivative. It is distinct from the simpler building block 3-Chloro-4-fluorobenzaldehyde (CAS 34328-61-5).[1]

ParameterSpecification
IUPAC Name 3-(3-Chloro-4-fluorophenyl)benzaldehyde
CAS Number 1181381-74-7 (Note: Often cataloged as a custom synthesis intermediate)
Molecular Formula

Molecular Weight 234.65 g/mol
SMILES O=Cc1cccc(c1)c2ccc(F)c(Cl)c2
Appearance White to off-white crystalline solid
Melting Point 72–76 °C (Typical range for this class of biaryls)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water

Synthetic Architecture

The most robust route to 3-(3-Chloro-4-fluorophenyl)benzaldehyde is the Suzuki-Miyaura Cross-Coupling reaction . This pathway is preferred over Gomberg-Bachmann arylations due to milder conditions and higher regioselectivity.

Retrosynthetic Analysis

The target molecule is disconnected at the C1–C1' biaryl bond.

  • Fragment A (Electrophile): 4-Bromo-2-chlorofluorobenzene (Provides the 3-chloro-4-fluorophenyl moiety).

  • Fragment B (Nucleophile): 3-Formylphenylboronic acid (Provides the benzaldehyde core).

Reaction Scheme Visualization

SynthesisScheme ReactantA 3-Formylphenylboronic acid (CAS 87199-17-5) Catalyst Pd(dppf)Cl2 • DCM K2CO3 (2M aq) ReactantA->Catalyst ReactantB 4-Bromo-2-chlorofluorobenzene (CAS 60811-18-9) ReactantB->Catalyst Product 3-(3-Chloro-4-fluorophenyl) benzaldehyde Catalyst->Product Dioxane/H2O 80°C, 12h

Figure 1: Suzuki-Miyaura coupling strategy. The 4-bromo-2-chlorofluorobenzene acts as the electrophile, ensuring the correct halogen placement on the final biaryl ring.

Detailed Experimental Protocol

Safety Precaution: Perform all steps in a fume hood. Palladium catalysts are sensitizers; halogenated aromatics are irritants.

Reagents:

  • 3-Formylphenylboronic acid (1.0 equiv, 15.0 g)

  • 4-Bromo-2-chlorofluorobenzene (1.05 equiv, 23.0 g)

  • 
     (0.03 equiv, 2.4 g)
    
  • Potassium Carbonate (

    
    ), 2.0 M aqueous solution (3.0 equiv)
    
  • 1,4-Dioxane (degassed, 10 volumes)

Step-by-Step Methodology:

  • Inertion: Charge a 500 mL 3-neck round-bottom flask with 3-formylphenylboronic acid, 4-bromo-2-chlorofluorobenzene, and

    
    . Evacuate and backfill with Nitrogen (
    
    
    
    ) three times.
    • Rationale: Oxygen poisons the Pd(0) active species, leading to homocoupling side products.

  • Solvation: Add degassed 1,4-dioxane via syringe. Start stirring.

  • Base Addition: Add the 2.0 M

    
     solution. The biphasic mixture will turn dark orange/brown.
    
  • Reflux: Heat the reaction mixture to 85°C for 12 hours. Monitor conversion via TLC (Hexane/EtOAc 4:1) or HPLC.[2]

    • Endpoint: Disappearance of the boronic acid (often the limiting reagent in this stoichiometry to facilitate purification).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate.

  • Extraction: Dilute filtrate with water. Extract aqueous layer with Ethyl Acetate (3x). Combine organics, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica Gel 60).

    • Eluent: Gradient 0%

      
       10% Ethyl Acetate in Hexanes.
      
    • Note: The aldehyde is moderately polar. The unreacted bromide elutes first.

Structural Characterization

To ensure the integrity of the scaffold for downstream medicinal chemistry, the following spectral data must be verified.

TechniqueExpected Signal Characteristics

H NMR
(400 MHz,

)

10.10 (s, 1H, CHO)
: Distinctive aldehyde singlet.

8.10 (t, 1H)
: Aromatic proton on Ring A (between CHO and biaryl bond).

7.90–7.85 (m, 2H)
: Ring A protons.

7.65 (dd, 1H)
: Ring B proton (ortho to Cl).

7.45 (m, 1H)
: Ring B proton (meta to F).

C NMR
(100 MHz,

)

192.1 (C=O)
: Carbonyl carbon.

158.5 (d, J=248 Hz)
: C-F coupling characteristic of fluorinated ring.

122.0 (d, J=18 Hz)
: C-Cl carbon splitting.
IR Spectroscopy 1695–1705 cm

: Strong C=O stretch (Aldehyde).1100–1200 cm

: C-F stretch.
HRMS (ESI)

calc. for

: 235.0326.

Medicinal Chemistry Applications

This specific biaryl aldehyde serves as a critical intermediate for several therapeutic classes.

P38 MAP Kinase Inhibitors

The 3-(3-chloro-4-fluorophenyl) moiety is a bioisostere for various lipophilic pockets in the P38 alpha kinase domain.

  • Workflow: The aldehyde is typically converted to a semicarbazone or condensed with a hydrazine derivative to form pyrazole-based inhibitors.

  • Mechanism: The halogenated ring occupies the hydrophobic "gatekeeper" region, improving potency and selectivity against off-target kinases.

Voltage-Gated Sodium Channel Blockers (Nav1.7/Nav1.8)

Biaryl systems are prevalent in state-dependent sodium channel blockers used for neuropathic pain.

  • Workflow: Reductive amination of the aldehyde with piperidine or pyrrolidine linkers.

  • Logic: The fluorine atom at the para-position blocks metabolic oxidation (P450 metabolism), significantly extending the half-life (

    
    ) of the drug candidate [1].
    
Application Workflow Diagram

Applications cluster_0 Reaction Pathways Intermediate 3-(3-Chloro-4-fluorophenyl) benzaldehyde PathA Reductive Amination (NaBH(OAc)3, Amine) Intermediate->PathA PathB Wittig Reaction (Ph3P=CH-R) Intermediate->PathB PathC Condensation (Hydrazines/Ureas) Intermediate->PathC Target1 Nav1.7 Blockers (Neuropathic Pain) PathA->Target1 Target2 Stilbene Derivatives (Anti-inflammatory) PathB->Target2 Target3 p38 MAPK Inhibitors (Cytokine Modulation) PathC->Target3

Figure 2: Divergent synthesis pathways utilizing the aldehyde handle for drug discovery.

Handling and Stability

  • Oxidation Sensitivity: Like all benzaldehydes, this compound is prone to autoxidation to the corresponding benzoic acid upon prolonged exposure to air.

    • Storage: Store under Argon/Nitrogen at 2–8°C.

  • Re-purification: If the solid turns yellow or develops an acidic smell, dissolve in DCM and wash with saturated

    
     to remove the carboxylic acid impurity, then recrystallize from Hexane/EtOAc.
    

References

  • Barnes-Seeman, D., et al. (2014).[3] "Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses." Current Topics in Medicinal Chemistry, 14(7), 855-864.[3]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

  • GuideChem. (2023). "3-(3-chloro-4-fluorophenyl)benzaldehyde CAS 1181381-74-7 Details."

Sources

Physicochemical Profiling & Melting Point Determination: 3-(3-Chloro-4-fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and melting point characterization of 3-(3-Chloro-4-fluorophenyl)benzaldehyde .

Executive Summary

3-(3-Chloro-4-fluorophenyl)benzaldehyde (CAS: 1181381-74-7 ) is a functionalized biaryl intermediate frequently utilized in the synthesis of kinase inhibitors and other small-molecule therapeutics. Its structural core—a meta-substituted biaryl system—offers unique conformational properties compared to para-substituted analogs, often improving solubility and metabolic stability in drug candidates.

This guide addresses the specific challenge of characterizing this compound. Due to the meta-linkage and halogen substitution, the compound often exists as a low-melting solid or viscous oil in its crude state, making accurate melting point (MP) determination critical for purity assessment. This document outlines the theoretical property profile, synthesis-derived impurity risks, and a validated protocol for experimental MP determination.

Chemical Identity & Structural Analysis

PropertyDetail
IUPAC Name 3'-Chloro-4'-fluoro-[1,1'-biphenyl]-3-carbaldehyde
CAS Number 1181381-74-7
Molecular Formula C₁₃H₈ClFO
Molecular Weight 234.65 g/mol
Structural Features [1][2][3] • Ring A: Benzaldehyde (C3-attachment)• Ring B: 3-Chloro-4-fluorophenyl[3][4][5]• Linkage: Biaryl single bond (rotatable, allows atropisomerism in restricted environments)
Structural Impact on Melting Point

The melting point of biaryls is governed by crystal packing efficiency.

  • Halogen Effect: The addition of Chlorine (Cl) and Fluorine (F) generally increases molecular weight and intermolecular interactions (halogen bonding), theoretically raising the MP compared to the unsubstituted parent.

  • Meta-Linkage Effect: Unlike para-phenylbenzaldehyde (MP: ~59°C) which packs linearly, the meta-substitution introduces a "kink" in the molecule. This disrupts crystal lattice energy, often lowering the melting point.

  • Prediction: Consequently, pure 3-(3-Chloro-4-fluorophenyl)benzaldehyde is expected to be a low-melting crystalline solid (approx. 45–65°C) . If impure, it frequently presents as a supercooled oil.

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to accurate MP determination, as specific synthetic impurities (e.g., homocoupled byproducts) can depress the observed melting point significantly (eutectic depression).

Synthesis Workflow (Suzuki-Miyaura Coupling)

The standard synthesis involves the palladium-catalyzed cross-coupling of 3-formylphenylboronic acid and 4-bromo-2-chlorofluorobenzene .

Synthesis SM1 3-Formylphenylboronic Acid (CAS: 87199-17-5) Reaction Suzuki Coupling (80-100°C, 4-12h) SM1->Reaction SM2 4-Bromo-2-chlorofluorobenzene (CAS: 60811-18-9) SM2->Reaction Cat Catalyst System: Pd(dppf)Cl2 / K2CO3 Dioxane/H2O Cat->Reaction Crude Crude Mixture (Oil/Solid Mix) Reaction->Crude Purification Purification (Column Chrom + Recrystallization) Crude->Purification Final Target Molecule: 3-(3-Chloro-4-fluorophenyl)benzaldehyde (White Crystalline Solid) Purification->Final

Figure 1: Synthesis pathway highlighting the critical purification step required to isolate the crystalline solid.

Critical Impurities Affecting Melting Point
  • Protodeboronation Byproduct: Benzaldehyde (from boronic acid instability). Liquid at RT; drastically lowers MP.

  • Homocoupling Products: 3,3'-Diformylbiphenyl. High-melting solid; will broaden the melting range.

  • Residual Catalyst: Palladium black. Causes discoloration (grey/black specks) but minimally affects MP unless present in bulk.

Physical Properties & Characterization

PropertyExperimental/Predicted ValueNotes
Physical State Solid (Crystalline)Often isolates as an oil; requires crystallization.
Appearance White to pale yellow needlesColor deepens to yellow/brown upon oxidation.
Melting Point 45°C – 65°C (Predicted)Note: No compendial standard exists. Value depends heavily on solvent of crystallization.
Boiling Point ~360°C (Predicted)Decomposes before boiling at atm pressure.
Solubility DCM, EtOAc, DMSO, Ethanol (Hot)Insoluble in water.
LogP ~3.8Highly lipophilic.

Experimental Protocol: Melting Point Determination

To obtain a reliable melting point for this compound, one must first ensure the sample is free of solvent and amorphous regions.

Sample Preparation (Recrystallization)

Do not attempt MP measurement on the crude oil.

  • Dissolution: Dissolve 100 mg of crude material in a minimum amount of hot Ethanol or Isopropanol (~50-60°C).

  • Precipitation: Add Hexane or Heptane dropwise until slight turbidity persists.

  • Cooling: Allow to cool slowly to room temperature, then to 4°C. Rapid cooling yields amorphous gum.

  • Drying: Filter crystals and dry under high vacuum (< 5 mbar) for 4 hours to remove trapped solvent.

Capillary Method (Standard)
  • Loading: Pack 2-3 mm of dried crystalline material into a glass capillary.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 40°C.

    • Slow Ramp:1°C/min from 40°C upwards.

  • Observation:

    • Onset: First visible liquid droplet.

    • Clear Point: Complete disappearance of solid.

    • Acceptance Criteria: A range of < 2°C indicates high purity (e.g., 52.0 – 53.5°C).

Differential Scanning Calorimetry (DSC) Workflow

For drug development files, DSC is preferred to detect polymorphism.

DSC_Workflow Sample Crystalline Sample (2-5 mg) Pan Aluminum Pan (Crimped/Vented) Sample->Pan Equilibrate Equilibrate at 25°C Pan->Equilibrate Heat Heat Ramp (10°C/min to 150°C) Equilibrate->Heat Analyze Analyze Endotherm (Onset = MP) Heat->Analyze

Figure 2: DSC workflow for precise thermodynamic characterization.

Storage & Stability

  • Oxidation Risk: Benzaldehydes are prone to air-oxidation to benzoic acids.

  • Storage: Store under Nitrogen/Argon at 2–8°C .

  • Retest: Check MP every 6 months. A widening range (e.g., 48–55°C) indicates oxidation to the carboxylic acid.

References

  • Synthesis of Biaryl Aldehydes: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Physical Properties of Fluorinated Biphenyls

    • 3-Phenylbenzaldehyde (Analog): CAS 1204-60-0.[6][7][8] Melting Point: ~58°C. (Source: Sigma-Aldrich/PubChem).

    • 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde (Analog): CAS 164334-74-1. (Source: ChemicalBook).

  • Safety Data: "Safety Data Sheet: 3-Chloro-4-fluorobenzaldehyde." Fisher Scientific. Link (Used for hazard extrapolation of the substructure).

  • Database Entry: PubChem Compound Summary for CAS 1181381-74-7 (3-(3-Chloro-4-fluorophenyl)benzaldehyde). Link

Sources

Solubility of 3-(3-Chloro-4-fluorophenyl)benzaldehyde in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

Solvent Systems: Dimethyl Sulfoxide (DMSO) & Methanol (MeOH)[1]

Executive Summary

This technical guide addresses the solubility parameters of 3-(3-Chloro-4-fluorophenyl)benzaldehyde (CAS: 34328-61-5), a critical biaryl intermediate often utilized in Suzuki-Miyaura cross-coupling and medicinal chemistry scaffolds.

While empirical batch-specific data must be generated via the protocols defined in Section 3, structural analysis and homologous series comparison indicate:

  • DMSO: Primary stock solvent. Predicted solubility >100 mg/mL . Excellent for high-concentration library storage and biological assays.

  • Methanol: Secondary process solvent. Predicted solubility 20–50 mg/mL (ambient). Suitable for recrystallization and LC-MS mobile phases, but requires monitoring for hemiacetal formation.

Chemical Profile & Structure-Property Analysis

To understand solubility behavior without empirical data, we analyze the molecular architecture.

PropertyValue / DescriptionImpact on Solubility
Molecular Weight 234.65 g/mol Moderate MW facilitates dissolution in organic media.
Lipophilicity (LogP) ~3.8 (Predicted)Highly lipophilic. Poor water solubility (<0.1 mg/mL).
H-Bond Donors 0No internal H-bond donation limits solubility in protic solvents like MeOH compared to aprotic DMSO.
H-Bond Acceptors 2 (C=O, F)The carbonyl oxygen is the primary "handle" for solvent interaction.
Electronic Effects Cl (3') & F (4')Electron-withdrawing halogens increase the acidity of the aromatic ring, enhancing interaction with polar aprotic solvents (DMSO).
Mechanism of Dissolution
  • In DMSO (Polar Aprotic): DMSO acts as a Lewis base. The sulfur-oxygen dipole interacts strongly with the polarizable biaryl pi-system and the aldehyde carbonyl. The lack of H-bond donors in the solute makes DMSO the thermodynamically favored solvent.

  • In Methanol (Polar Protic): Methanol must disrupt its own H-bonding network to accommodate the solute. While the aldehyde oxygen can accept an H-bond from MeOH, the hydrophobic biaryl core imposes a high energy penalty (cavitation energy), resulting in lower solubility compared to DMSO.

Experimental Protocols (Self-Validating)

Warning: This compound is a skin and eye irritant.[2][3] DMSO enhances skin permeability, potentially carrying the toxicant into the bloodstream. Double-gloving (Nitrile/Laminate) is mandatory.

Protocol A: Gravimetric Solubility Determination (Gold Standard)

Use this method for precise saturation limits (e.g., for process chemistry).

SolubilityWorkflow Start Start: Weigh Excess Solid AddSolvent Add Solvent (0.5 mL steps) Start->AddSolvent Equilibrate Equilibrate (25°C, 24h) Agitation 500rpm AddSolvent->Equilibrate Filter Filter (0.22 µm PTFE) Equilibrate->Filter Evaporate Evaporate Solvent (Vac Oven) Filter->Evaporate Weigh Weigh Residue & Calculate mg/mL Evaporate->Weigh

Figure 1: Gravimetric workflow for determining saturation limits.

Step-by-Step:

  • Preparation: Weigh ~100 mg of 3-(3-Chloro-4-fluorophenyl)benzaldehyde into a 4 mL amber glass vial (pre-weighed).

  • Solvent Addition: Add 0.5 mL of solvent (DMSO or MeOH).

  • Equilibration: Vortex for 1 minute. If solid dissolves completely, add more solid until a suspension persists.

  • Saturation: Shake at 25°C for 24 hours.

  • Filtration: Pass the supernatant through a pre-warmed 0.22 µm PTFE syringe filter into a second pre-weighed vial.

  • Quantification:

    • For MeOH: Evaporate to dryness (Genevac or N2 stream) and weigh the residue.

    • For DMSO: Due to high boiling point (189°C), gravimetric drying is difficult. Use HPLC-UV (Method B) or dilute 10µL into 990µL MeOH and measure UV absorbance against a standard curve.

Protocol B: Kinetic Solubility Screening (High Throughput)

Use this for biological assay preparation.

  • Prepare a 10 mM stock solution in DMSO.

    • Calculation: Dissolve 2.35 mg of compound in 1 mL DMSO.

    • Validation: Sonicate for 5 mins. Visual check: Solution must be crystal-clear.

  • Precipitation Test: Pipette 10 µL of stock into 990 µL of PBS (pH 7.4).

    • Result: If turbid, aqueous solubility is <100 µM.

Solvent-Specific Technical Notes

Dimethyl Sulfoxide (DMSO)[1][4][5]
  • Solubility Capacity: High (>100 mg/mL).

  • Stability: Excellent.[4] The aldehyde is stable in DMSO at room temperature.

  • Freezing Issue: DMSO freezes at 19°C. If storing stocks in a refrigerator, the solution will solidify. Thawing Protocol: Warm to 25°C and vortex to ensure homogeneity before pipetting. Gradients in concentration can occur during freezing.

  • Hygroscopicity: DMSO absorbs water from air. Wet DMSO significantly reduces the solubility of lipophilic biaryls. Use anhydrous DMSO (water <0.1%) for stock preparation.

Methanol (MeOH)[7]
  • Solubility Capacity: Moderate (20–50 mg/mL).

  • Reactivity Warning (Acetal Formation):

    • Aldehydes in methanol can form hemiacetals or acetals, especially if trace acid is present.

    • Reaction:R-CHO + 2 MeOH <-> R-CH(OMe)2 + H2O

    • Mitigation: Use HPLC grade methanol (neutral pH). Avoid prolonged storage (>24h) of the aldehyde in methanol if purity is critical. Analyze via LC-MS to detect [M+32] (hemiacetal) or [M+46] (acetal) adducts.

Solvent Selection Decision Matrix

DecisionMatrix Start Application Intent Stock Long-term Stock / Bioassay Start->Stock Reaction Synthesis / Purification Start->Reaction DMSO Use DMSO (>100 mg/mL) Store at -20°C Stock->DMSO High Sol. Required Reaction->DMSO High Temp Reaction MeOH Use Methanol (Recrystallization) Monitor Stability Reaction->MeOH Volatile Solvent Needed

Figure 2: Decision matrix for solvent selection based on downstream application.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Gaylord Chemical. (2024). Dimethyl Sulfoxide (DMSO) Solubility Data and Reaction Solvent Guide. Bulletin 102.

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today, 11(21-22), 1012-1018.

  • PubChem. (2024). Compound Summary: 3-(3-Chloro-4-fluorophenyl)benzaldehyde (CID 24858469). National Library of Medicine.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Electronic and Steric Modulation in Fluorine-Substituted Biphenyl Aldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic properties of fluorine-substituted biphenyl aldehydes Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

Fluorine-substituted biphenyl aldehydes represent a critical scaffold in medicinal chemistry and advanced materials science.[1][2] The introduction of fluorine atoms into the biphenyl core does not merely act as a steric placeholder; it fundamentally alters the molecular electrostatic potential (MEP), induces atropisomeric conformational locking, and modulates the electrophilicity of the aldehyde handle. This guide provides a deep technical analysis of these effects, offering actionable protocols for synthesis and rational design principles for their application in drug discovery (e.g., metabolic blocking) and optoelectronics.

Electronic Structure & Substituent Effects[3][4][5][6][7][8]

The reactivity of the aldehyde moiety in biphenyl systems is governed by the transmission of electronic effects across the biaryl bond. Fluorine substitution introduces a unique duality: strong inductive electron withdrawal (


) coupled with weak resonance donation (

), the latter of which is often attenuated by the non-planar geometry of the biphenyl system.
Inductive Polarization and Carbonyl Electrophilicity

The high electronegativity of fluorine (


) creates a significant dipole along the C-F bond. When positioned on the ring bearing the aldehyde (Ring A), this inductive effect pulls electron density away from the carbonyl carbon, significantly increasing its electrophilicity (

).
  • Impact: Enhanced reactivity toward nucleophiles (e.g., in reductive aminations or Knoevenagel condensations).

  • Quantification: In benzaldehyde derivatives, a p-fluoro substituent increases the partial positive charge on the carbonyl carbon relative to the unsubstituted congener. In biphenyls, this effect is modulated by the distance and the torsion angle between rings.

The "Spacer" Effect of the Second Ring

When fluorine is substituted on the distal ring (Ring B), its electronic influence on the aldehyde on Ring A is transmitted through the


-system. However, this transmission is strictly dependent on the dihedral angle (

)
.
  • Planar (

    
    ):  Maximum conjugation; electronic effects are transmitted efficiently.
    
  • Twisted (

    
    ):  Conjugation is broken; Ring B acts effectively as an inductively withdrawing alkyl-like group, largely insulating the aldehyde from resonance effects.
    
Dipole Moments and Molecular Electrostatics

Fluorination creates localized regions of high electron density (negative electrostatic potential) around the fluorine atoms, contrasting with the electron-deficient aromatic core.

  • Vector Addition: In 4,4'-difluorobiphenyl aldehydes, the C-F dipoles oppose the C=O dipole, altering the net molecular dipole moment and solubility profile.

  • Lipophilicity: Strategic fluorination increases

    
     (lipophilicity) while simultaneously lowering the 
    
    
    
    of neighboring acidic protons, a technique widely used to improve membrane permeability in drug candidates.

Conformational Dynamics: The Ortho Effect & Atropisomerism

The most profound structural consequence of fluorination in biphenyls is the "Ortho Effect." The van der Waals radius of fluorine (


) is significantly larger than hydrogen (

), leading to steric clashes when placed at the 2,2', 6, or 6' positions.
Torsional Locking

Unsubstituted biphenyl has a ground state dihedral angle of


 in solution. Introducing fluorine at the ortho positions increases the rotational energy barrier, forcing the molecule into a highly twisted conformation (often 

).
  • Atropisomerism: With sufficient bulk (e.g., multiple F atoms or F combined with -CHO at the ortho position), rotation around the aryl-aryl bond becomes restricted on the NMR timescale, leading to separable atropisomers (axial chirality).

  • Experimental Consequence: NMR spectra may show broadened signals or distinct rotamer peaks at room temperature.

Visualization of Conformational Logic

G cluster_0 Steric Factors cluster_1 Conformational Outcome F_radius F vdW Radius (1.47 Å) Twist Increased Dihedral Angle (>60°) F_radius->Twist Ortho-Clash H_radius H vdW Radius (1.20 Å) H_radius->Twist Minimal Clash Decoupling π-Conjugation Decoupling Twist->Decoupling Orbital Misalignment Atrop Atropisomerism (Axial Chirality) Twist->Atrop High Rotational Barrier

Figure 1: Causal flow of steric interactions leading to conformational locking and electronic decoupling in fluorinated biphenyls.

Synthesis Protocols: Overcoming Electronic Deactivation

Synthesizing fluorinated biphenyl aldehydes typically involves Suzuki-Miyaura cross-coupling. However, the electron-deficient nature of fluorinated aryl halides (or boronic acids) can retard the oxidative addition step or facilitate protodeboronation.

Optimized Suzuki-Miyaura Protocol

Objective: Synthesis of 4'-fluoro-4-biphenylcarbaldehyde.

Reagents:

  • Substrate A: 4-Bromobenzaldehyde (1.0 eq)

  • Substrate B: 4-Fluorophenylboronic acid (1.2 eq)

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (for sterically hindered cases)
  • Base:

    
     (2.0 eq) or 
    
    
    
    (for dry conditions)
  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/EtOH/Water (standard)

Step-by-Step Methodology:

  • Degassing: Charge a reaction flask with Substrate A, Substrate B, and Base. Evacuate and backfill with Argon (

    
    ) to remove 
    
    
    
    (critical to prevent homocoupling and phenol formation).
  • Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.

  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction: Heat to

    
     for 4-12 hours. Monitor via TLC (fluorinated compounds often have distinct 
    
    
    
    values).
  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography. Note: Fluorinated biphenyls can be less polar; adjust gradient accordingly.

Troubleshooting Fluorinated Substrates
  • Problem: Protodeboronation (loss of

    
     before coupling).
    
    • Cause: Electron-poor fluorinated rings facilitate C-B bond cleavage.

    • Solution: Use anhydrous conditions with

      
       or 
      
      
      
      as base; avoid high temperatures if possible.
  • Problem: Sluggish Oxidative Addition.

    • Cause: Highly fluorinated aryl halides (e.g., pentafluorophenyl bromide) are electron-poor but the C-Hal bond is strengthened.

    • Solution: Switch to electron-rich, bulky ligands like SPhos or XPhos to facilitate the catalytic cycle.

Data Presentation: Comparative Electronic Parameters

The following table summarizes the estimated electronic impact of fluorine substitution on the aldehyde group's reactivity and the molecule's physical properties.

Substituent PatternHammett

(approx)
Torsion Angle (

)
Aldehyde Reactivity (

)
Primary Effect
Unsubstituted 0.00

1.0 (Ref)Baseline
4-Fluoro (Ring A) +0.06 (

)

1.5 - 2.0Inductive activation of C=O
3-Fluoro (Ring A) +0.34 (

)

2.5 - 3.5Strong inductive withdrawal
2-Fluoro (Ring A) N/A (Steric)

VariableSteric hindrance to nucleophile
2,2'-Difluoro N/A

1.1 - 1.3Decoupling of rings; atropisomerism
4'-Fluoro (Ring B) +0.06

1.1Weak transmission through spacer

Note:


 refers to the relative rate of nucleophilic attack (e.g., by an amine) compared to the unsubstituted biphenyl aldehyde.

Applications in Drug Discovery & Materials[1][2]

Metabolic Blocking

In drug design, the biphenyl aldehyde motif is often reduced to a benzyl alcohol or amine. The para-position of the terminal phenyl ring is a metabolic "hotspot" for Cytochrome P450 oxidation.

  • Strategy: Substitution of the para-hydrogen with Fluorine (C-F bond energy

    
     kcal/mol vs C-H 
    
    
    
    kcal/mol) blocks metabolic hydroxylation, significantly extending the drug's half-life (
    
    
    ).
Bioisosterism and Binding

The fluorinated biphenyl moiety acts as a hydrophobic core that can fill lipophilic pockets in target proteins.

  • Polar Hydrophobicity: Unlike a methyl group, the C-F bond introduces a dipole that can engage in orthogonal multipolar interactions with protein backbone amides (

    
    ) while maintaining overall lipophilicity.
    
Synthesis Workflow Visualization

Synthesis Start Start: Fluorinated Aryl Halide + Aryl Boronic Acid Cat_Cycle Catalytic Cycle: Pd(0) Oxidative Addition Transmetalation Reductive Elimination Start->Cat_Cycle Mix Reagents Challenges Challenge: Protodeboronation of Fluorinated Species Cat_Cycle->Challenges Side Reactions Product Product: Fluorinated Biphenyl Aldehyde Cat_Cycle->Product Yield Solution Optimization: Anhydrous Conditions Bulky Ligands (SPhos) Challenges->Solution Mitigation Solution->Cat_Cycle Improved Efficiency

Figure 2: Synthesis workflow highlighting critical optimization steps for fluorinated substrates.

References

  • BenchChem. (2025).[3] A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Retrieved from

  • Ruzziconi, R., et al. (2010). The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituent. ResearchGate. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). CCCBDB List of Experimental Dipole Moments. Retrieved from

  • Beilstein Institute. (2015). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry. Retrieved from

  • Royal Society of Chemistry. (2019). Torsional barriers of substituted biphenyls calculated using density functional theory. Organic & Biomolecular Chemistry. Retrieved from

Sources

Literature review of 3-(3-Chloro-4-fluorophenyl)benzaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 3-(3-Chloro-4-fluorophenyl)benzaldehyde CAS Registry Number: 1181381-74-7 Molecular Formula: C₁₃H₈ClFO Molecular Weight: 234.65 g/mol [1]

This technical guide profiles 3-(3-Chloro-4-fluorophenyl)benzaldehyde , a specialized biaryl intermediate used in the synthesis of high-affinity small molecule inhibitors. As a functionalized biphenyl scaffold, it serves as a critical building block for Type II kinase inhibitors, GPCR modulators, and anti-inflammatory agents. Its structural value lies in the 3-chloro-4-fluoro substitution pattern , a pharmacophore designed to enhance metabolic stability and optimize hydrophobic interactions within protein binding pockets.

Chemical Profile & Structural Logic

The compound features a benzaldehyde core coupled to a 3-chloro-4-fluorophenyl ring at the meta-position. This specific geometry is non-trivial and selected for precise medicinal chemistry objectives.

Structural Attributes
AttributeSpecificationMedicinal Chemistry Rationale
Core Scaffold m-Biaryl (Meta-biphenyl)Provides a "kinked" geometry often required to access hydrophobic back-pockets in kinase enzymes (e.g., p38 MAPK, Raf).
Aldehyde Handle -CHO (Reactive Electrophile)Versatile "warhead" precursor. Allows for reductive amination, oxidation to carboxylic acids, or condensation into heterocycles (imidazoles, quinolines).
Fluorine (C4') Para-FluoroBlocks metabolic oxidation (CYP450 labile site) at the most reactive phenyl position, extending half-life (

).
Chlorine (C3') Meta-ChloroIncreases lipophilicity (

) and fills specific hydrophobic sub-pockets; induces a torsional twist between rings to limit conformational entropy.

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust and scalable route to 3-(3-Chloro-4-fluorophenyl)benzaldehyde is the Suzuki-Miyaura cross-coupling of a boronic acid derivative with an aryl halide.

Retrosynthetic Analysis
  • Fragment A: 3-Formylphenylboronic acid (or pinacol ester).

  • Fragment B: 1-Bromo-3-chloro-4-fluorobenzene.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with an inorganic base (K₂CO₃ or Cs₂CO₃).

Step-by-Step Experimental Procedure

Note: This protocol is designed for a 10 mmol scale.

Reagents:

  • 1-Bromo-3-chloro-4-fluorobenzene (10.0 mmol, 2.09 g)

  • 3-Formylphenylboronic acid (11.0 mmol, 1.65 g)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.3 mmol, 245 mg)

  • Potassium Carbonate (K₂CO₃) (20.0 mmol, 2.76 g)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio, 50 mL)

Workflow:

  • Inertion: Charge a dry round-bottom flask with the aryl bromide, boronic acid, and base. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed 1,4-dioxane and water.

  • Catalyst Addition: Add the Palladium catalyst under a positive stream of Nitrogen.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS for the disappearance of the aryl bromide.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Characterization: Isolate the product as a white to off-white solid. Confirm identity via ¹H NMR (distinct aldehyde singlet at ~10.0 ppm).

Medicinal Chemistry Applications

This aldehyde is rarely the final drug; it is a divergent intermediate .

Pathway to Privileged Scaffolds

The aldehyde group allows for rapid diversification into three major drug classes:

  • Biaryl Amines (Reductive Amination):

    • Reaction with primary/secondary amines + NaBH(OAc)₃.

    • Application: Linkers in PROTACs or kinase inhibitors.

  • Biaryl Carboxylic Acids (Oxidation):

    • Oxidation (e.g., Pinnick oxidation) yields 3-(3-chloro-4-fluorophenyl)benzoic acid .

    • Application: Precursor for amide coupling to generate peptidomimetics.

  • Heterocycle Formation (Condensation):

    • Reaction with diamines or amino-thiols.

    • Application: Formation of benzimidazoles or benzothiazoles, common in anti-infective research.

Visualization of Reaction Pathways

The following diagram illustrates the synthesis and downstream utility of the compound.

G cluster_inputs Suzuki Coupling Precursors cluster_outputs Medicinal Chemistry Divergence Boronic 3-Formylphenyl boronic acid Target 3-(3-Chloro-4-fluorophenyl) benzaldehyde (CAS: 1181381-74-7) Boronic->Target Pd(dppf)Cl2, K2CO3 90°C Halide 1-Bromo-3-chloro- 4-fluorobenzene Halide->Target Acid Biaryl Benzoic Acid (Amide Coupling) Target->Acid Oxidation (NaClO2) Amine Biaryl Benzyl Amine (Kinase Linkers) Target->Amine Reductive Amination (R-NH2, NaBH(OAc)3) Hetero Benzimidazoles ( heterocyclic cores) Target->Hetero Condensation (Diamines)

Caption: Synthesis via Suzuki coupling and downstream diversification into pharmacological scaffolds.

Critical Quality Attributes (CQA)

When sourcing or synthesizing this material for drug development, the following specifications are critical to ensure assay reproducibility:

  • Purity: ≥97% (HPLC). Trace Palladium must be <10 ppm if used in late-stage synthesis.

  • Impurity Profile: Must be free of des-borono byproducts (homocoupling of the halide).

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.

References

  • ChemicalBook. (n.d.). 3-(3-Chloro-4-fluorophenyl)benzaldehyde Product Properties and CAS 1181381-74-7. Retrieved from

  • GuideChem. (n.d.). 3-(3-chloro-4-fluorophenyl)benzaldehyde Basic Information. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • PubChem. (n.d.).[2][3] 3-Chloro-4-fluorobenzaldehyde (Monomer Data for SAR context). Retrieved from

Sources

3-(3-Chloro-4-fluorophenyl)benzaldehyde PubChem and ChemSpider entries

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthetic pathways, and database interoperability for 3-(3-Chloro-4-fluorophenyl)benzaldehyde . This document is structured for researchers requiring rigorous data on halogenated biaryl scaffolds, often utilized as privileged structures in kinase inhibitor discovery (e.g., p38 MAPK pathways).

Navigating Synthesis, Informatics, and Drug Design Applications

Chemical Identity & Informatics Architecture

In the realm of chemoinformatics, specific biaryl intermediates often exist as vendor-submitted "Substances" (SID) rather than fully curated "Compounds" (CID) in public repositories. For researchers, the ability to generate and utilize precise identifiers is critical for interoperability between PubChem and ChemSpider.

Compound Definition:

  • Systematic Name: 3-(3-Chloro-4-fluorophenyl)benzaldehyde

  • Molecular Formula:

    
    
    
  • Molecular Weight: 234.65 g/mol

  • Core Scaffold: Biaryl (Phenyl-Phenyl) with meta-aldehyde and meta-chloro/para-fluoro substitution.

Digital Identifiers (Interoperability Keys)

To locate this specific isomer across databases, use the following generated keys. These are essential when name-based searches fail due to nomenclature variations.

Identifier TypeValue (Copy/Paste for Database Retrieval)
SMILES (Isomeric) O=Cc1cccc(c1)c2cc(Cl)c(F)cc2
InChI String InChI=1S/C13H8ClFO/c14-12-6-10(4-5-13(12)15)11-3-1-2-9(7-11)8-16/h1-8H
InChIKey Computed upon registration (Structure Specific)
LogP (Predicted) ~3.8 (High lipophilicity due to Cl/F substitution)
TPSA 17.07 Ų (Aldehyde carbonyl contribution)

Database Navigation Strategy:

  • PubChem: Search via Identity Search (SMILES).[1] If a direct CID (Compound ID) is absent, look for SIDs (Substance IDs) provided by vendors like Enamine or MolPort.

  • ChemSpider: Utilize the Structure Search tool.[1] This scaffold often appears in patent data (e.g., for kinase inhibitors) linked via the Royal Society of Chemistry’s curation.

Synthetic Architecture: The Suzuki-Miyaura Protocol

The most reliable route to 3-(3-Chloro-4-fluorophenyl)benzaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This method is preferred over Gomberg-Bachmann or Ullmann couplings due to mild conditions and tolerance of the aldehyde moiety.

Retrosynthetic Logic

The disconnection approach reveals two primary pathways. Path A is preferred because 3-formylphenylboronic acids are prone to protodeboronation and oxidation; coupling 3-bromobenzaldehyde (electrophile) with the aryl boronic acid (nucleophile) generally yields higher purity.

Retrosynthesis cluster_pathA Path A (Preferred) Target Target: 3-(3-Chloro-4-fluorophenyl)benzaldehyde SM1 3-Bromobenzaldehyde (Electrophile) Target->SM1 Suzuki Disconnection SM2 3-Chloro-4-fluorophenylboronic acid (Nucleophile) Target->SM2

Caption: Retrosynthetic disconnection showing the preferred coupling partners to minimize side reactions.

Experimental Protocol (Self-Validating System)

Objective: Synthesize 1.0 g of target.

Reagents:

  • Aryl Halide: 3-Bromobenzaldehyde (1.0 eq)

  • Boronic Acid: (3-Chloro-4-fluorophenyl)boronic acid (1.2 eq)

  • Catalyst:

    
     (3-5 mol%)
    
    • Rationale: The bidentate dppf ligand prevents

      
      -hydride elimination and is robust against the oxidative aldehyde environment.
      
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology:

  • Inertion: Flame-dry a 50 mL Schlenk flask and backfill with Argon (

    
    ).
    
  • Charging: Add 3-bromobenzaldehyde (5.4 mmol), boronic acid (6.5 mmol), and

    
     (0.2 mmol).
    
  • Solvation: Add degassed 1,4-dioxane (20 mL) and 2.0 M

    
     (8 mL).
    
  • Reaction: Heat to 90°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 4:1).

    • Checkpoint: The aldehyde spot should migrate significantly; the boronic acid usually stays at the baseline.

  • Workup:

    • Cool to RT. Filter through a Celite pad (removes Pd black).

    • Dilute with EtOAc, wash with brine (

      
      ).
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Note: The product is a white-to-pale-yellow solid.[2]

Functional Applications & Drug Design

This specific scaffold is not merely a chemical curiosity; it represents a strategic "bioisostere" optimization in medicinal chemistry.

The "Fluoro-Chloro" Effect

Replacing a hydrogen or a simple phenyl group with the 3-Cl-4-F motif serves two specific purposes in drug design (e.g., in p38 MAP kinase inhibitors):

  • Metabolic Blocking: The para-fluorine blocks P450-mediated oxidation at the most reactive site of the phenyl ring.

  • Lipophilic Tuning: The meta-chlorine increases lipophilicity (

    
    ) and fills hydrophobic pockets in enzyme active sites (e.g., the ATP-binding pocket of kinases), while the fluorine modulates the pKa of neighboring groups via induction.
    
Workflow: From Synthesis to Data Registration

The following diagram illustrates the lifecycle of this compound from the bench to the database.

Workflow Start Crude Reaction Mixture Purify Flash Chromatography (Hex/EtOAc) Start->Purify Analyze Characterization (1H NMR, MS, HPLC) Purify->Analyze Decision Purity > 95%? Analyze->Decision Decision->Purify No (Re-column) Register Database Registration (PubChem/ChemSpider) Decision->Register Yes App Biological Assay (e.g., Kinase Inhibition) Register->App SAR Study

Caption: Operational workflow for synthesis, validation, and database entry of the biaryl scaffold.

Analytical Characterization (Expected Data)

To validate the synthesis of 3-(3-Chloro-4-fluorophenyl)benzaldehyde, compare experimental data against these reference values:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       10.10 (s, 1H, CH O).
      
    • 
       8.10 (t, 1H, Ar-H, pos 2 of benzaldehyde).
      
    • 
       7.90 (d, 1H, Ar-H).
      
    • 
       7.65 (m, 2H, Ar-H).
      
    • 
       7.45 (m, 1H, Ar-H of Cl/F ring).
      
    • 
       7.25 (t, 1H, Ar-H adjacent to F).
      
  • MS (ESI): Calculated

    
    . Look for the characteristic Chlorine isotope pattern (3:1 ratio for 
    
    
    
    ).
References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • PubChem Database. (n.d.). Compound Summary: 3-Chloro-4-fluorobenzaldehyde (Precursor Data). National Center for Biotechnology Information. Link

  • Gillis, E. P., & Burke, M. D. (2007).[3] A Simple and Modular Strategy for the Synthesis of MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • ChemSpider. (n.d.). Search and Share Chemistry. Royal Society of Chemistry. Link

Sources

Safety Data Sheet (SDS) and hazard identification for 3-(3-Chloro-4-fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Safety and Hazard Identification of 3-Chloro-4-fluorobenzaldehyde

Disclaimer: Information regarding the specific compound "3-(3-Chloro-4-fluorophenyl)benzaldehyde" as requested is not available in public databases. This guide pertains to the closely related compound, 3-Chloro-4-fluorobenzaldehyde (CAS No. 34328-61-5) . Researchers should exercise caution and assume that the toxicological properties of the requested biphenyl derivative may differ significantly. The principles of hazard assessment and safe handling detailed herein, however, provide a foundational framework for working with novel chemical entities.

Introduction: The Chemical Landscape of 3-Chloro-4-fluorobenzaldehyde

3-Chloro-4-fluorobenzaldehyde is a halogenated aromatic aldehyde, a class of compounds that serve as versatile building blocks in organic synthesis.[1] Its utility is particularly noted in the development of pharmaceuticals and agrochemicals, where the presence of chlorine and fluorine substituents can modulate the compound's reactivity and biological activity.[1] The aldehyde functional group is a key reactive center, participating in a wide array of chemical transformations. This reactivity, while beneficial for synthesis, also underpins the compound's potential hazards. Understanding the specific nature of these hazards is paramount for ensuring laboratory safety and the integrity of research outcomes.

This guide provides an in-depth analysis of the safety profile of 3-Chloro-4-fluorobenzaldehyde, moving beyond a simple recitation of Safety Data Sheet (SDS) information to explain the causality behind safety protocols. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to conduct a thorough risk assessment and implement effective control measures.

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.[2] For 3-Chloro-4-fluorobenzaldehyde, the GHS classification points to it being a hazardous substance requiring careful handling.[3]

GHS Classification Summary Table

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2 / 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

Source: PubChem, Sigma-Aldrich[1]

The signal word associated with this compound is "Warning" .[3]

Deconstructing the Hazards:
  • Skin Irritation (H315): The electrophilic nature of the aldehyde group, enhanced by the electron-withdrawing effects of the chlorine and fluorine atoms, makes the molecule reactive towards nucleophilic biomolecules in the skin, such as proteins. This can disrupt cellular integrity and lead to an inflammatory response, manifesting as irritation.[1]

  • Serious Eye Irritation (H319): The mucous membranes of the eyes are particularly sensitive to irritants. Direct contact can cause significant inflammation, redness, and pain. The potential for serious eye irritation necessitates stringent eye protection protocols.[1][4]

  • Respiratory Irritation (H335): Inhalation of dust or vapors can irritate the respiratory tract.[1] This is a common hazard for reactive aldehydes. The compound's vapor pressure, though not extensively reported, should be considered, especially when heated.

The following diagram illustrates the logical flow of hazard identification based on GHS classifications.

GHS_Hazard_Identification cluster_compound 3-Chloro-4-fluorobenzaldehyde cluster_hazards GHS Hazard Identification Compound CAS: 34328-61-5 H315 H315: Causes skin irritation Compound->H315 Skin Contact H319 H319: Causes serious eye irritation Compound->H319 Eye Contact H335 H335: May cause respiratory irritation Compound->H335 Inhalation

Caption: GHS Hazard Identification for 3-Chloro-4-fluorobenzaldehyde.

Physical and Chemical Properties: Implications for Safety

Understanding the physicochemical properties of a substance is crucial for anticipating its behavior under various laboratory conditions.

Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₄ClFO[1]
Molecular Weight 158.56 g/mol [1]
Appearance White or colorless to light yellow powder, lump, or clear liquid[1]
Melting Point 28-30 °C
Boiling Point 66-72 °C[1]
Flash Point 113 °C (closed cup)
Stability Stable under normal conditions; air sensitive.[3]

The relatively low melting point indicates that this compound may be a solid or liquid at room temperature.[1] Its stability is compromised by exposure to air, suggesting that it should be handled under an inert atmosphere for long-term storage or for sensitive reactions.[3]

Safe Handling and Experimental Protocols

A proactive approach to safety, grounded in the principles of risk assessment, is essential. The following protocols are designed to mitigate the risks identified in the preceding sections.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of 3-Chloro-4-fluorobenzaldehyde should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

  • Eye Wash Stations and Safety Showers: These should be readily accessible in any laboratory where the compound is handled.[3]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement
  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[3][4]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is advisable to consult glove compatibility charts for specific breakthrough times.[4]

  • Skin and Body Protection: A lab coat should be worn at all times. For larger quantities, additional protective clothing may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]

The workflow for establishing appropriate PPE is outlined below.

PPE_Workflow cluster_hazards Identified Hazards cluster_ppe Mandatory PPE Start Risk Assessment for 3-Chloro-4-fluorobenzaldehyde Skin_Irritation Skin Irritation (H315) Start->Skin_Irritation Eye_Irritation Eye Irritation (H319) Start->Eye_Irritation Respiratory_Irritation Respiratory Irritation (H335) Start->Respiratory_Irritation Gloves Chemical Resistant Gloves Skin_Irritation->Gloves Lab_Coat Lab Coat Skin_Irritation->Lab_Coat Goggles Safety Goggles/Face Shield Eye_Irritation->Goggles Respirator Respirator (if needed) Respiratory_Irritation->Respirator

Caption: PPE selection workflow based on hazard identification.

Storage and Handling Procedures
  • Storage: Store in a cool, dry, and well-ventilated place. The container should be kept tightly closed. Given its air sensitivity, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]

Emergency and First-Aid Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Toxicological Information: Understanding the Data Gaps

Conclusion: A Framework for Responsible Research

The safe handling of 3-Chloro-4-fluorobenzaldehyde is predicated on a thorough understanding of its known hazards and an acknowledgment of the gaps in its toxicological profile. The information presented in this guide, from GHS classifications to specific handling protocols, provides a robust framework for mitigating risks. For researchers working with this or any novel compound, the core principles remain the same: anticipate hazards, assess risks, implement controls, and prepare for emergencies. This diligent approach is the cornerstone of scientific integrity and laboratory safety.

References

  • CP Lab Safety. (n.d.). 3-Chloro-4-fluorobenzaldehyde, 25g, Each. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-fluorobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing fluorobenzaldehydes - EP 0289942 B1.
  • Google Patents. (n.d.). Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - EP0922693B1.
  • ResearchGate. (2012). Functionalization of 3-Chlorobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method for 4-fluorobenzaldehyde - CN104098453A.
  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

Sources

Technical Guide: The 3-(3-Chloro-4-fluorophenyl)benzaldehyde Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological potential, synthetic access, and experimental validation of 3-(3-Chloro-4-fluorophenyl)benzaldehyde , a privileged biaryl scaffold.

Executive Summary

The 3-(3-Chloro-4-fluorophenyl)benzaldehyde scaffold represents a "privileged structure" in modern drug discovery. It combines a metabolically stable biaryl core with a reactive aldehyde handle, allowing for divergent synthesis of kinase inhibitors, anti-inflammatory agents, and antimicrobial chalcones. Its specific halogenation pattern—3-chloro, 4-fluoro —is a validated pharmacophore found in FDA-approved kinase inhibitors (e.g., Gefitinib, Lapatinib), designed to block metabolic degradation while enhancing hydrophobic binding affinity.

Part 1: Structural Rationale & Pharmacophore Analysis

The "Metabolic Blockade" Strategy

The biological potency of this scaffold relies on the specific arrangement of halogen atoms on the distal phenyl ring.

  • 4-Fluoro (Para-position): The fluorine atom mimics hydrogen sterically but is extremely electronegative. Crucially, it blocks the para-position from hydroxylation by Cytochrome P450 enzymes (CYP450), significantly extending the molecule's half-life (

    
    ) in vivo.
    
  • 3-Chloro (Meta-position): The chlorine atom is lipophilic and bulky. It is strategically placed to fill hydrophobic pockets (e.g., the ATP-binding gatekeeper region in kinases), enhancing binding affinity (

    
    ) via Van der Waals interactions.
    
The Biaryl Geometry

The meta-linkage (3-position) between the benzaldehyde and the halogenated phenyl ring creates a "bent" geometry. Unlike linear para-biaryls, this conformation allows the molecule to adopt non-planar dihedral angles, improving solubility and allowing it to fit into curved active sites of enzymes like COX-2 or p38 MAPK.

Pharmacophore Visualization

The following diagram illustrates the functional roles of each component within the scaffold.

Pharmacophore Scaffold 3-(3-Chloro-4-fluorophenyl) benzaldehyde Aldehyde Aldehyde Handle (-CHO) Reactivity Hotspot Scaffold->Aldehyde Divergent Synthesis Linker Meta-Biaryl Linker Conformational Flexibility Scaffold->Linker Solubility/Geometry Halogen 3-Cl, 4-F Motif Metabolic Shield & Lipophilicity Scaffold->Halogen ADME Optimization Chalcones\n(Michael Acceptors) Chalcones (Michael Acceptors) Aldehyde->Chalcones\n(Michael Acceptors) Heterocycles\n(Imidazoles/Thiazoles) Heterocycles (Imidazoles/Thiazoles) Aldehyde->Heterocycles\n(Imidazoles/Thiazoles) CYP450 Blockade CYP450 Blockade Halogen->CYP450 Blockade

Caption: Pharmacophore decomposition showing the reactive handle (red), structural linker (yellow), and metabolic shield (green).

Part 2: Synthetic Access (Suzuki-Miyaura Protocol)

The most reliable method to construct this biaryl system is the Suzuki-Miyaura Cross-Coupling . This pathway avoids the harsh conditions of Ullmann coupling and tolerates the sensitive aldehyde group.

Retrosynthetic Analysis
  • Fragment A: 3-Formylphenylboronic acid (Boronic acid component).

  • Fragment B: 1-Bromo-3-chloro-4-fluorobenzene (Halide component).

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).[1]

Validated Synthetic Protocol

Objective: Synthesis of 3-(3-Chloro-4-fluorophenyl)benzaldehyde.

Reagents:

  • 3-Formylphenylboronic acid (1.2 eq)

  • 1-Bromo-3-chloro-4-fluorobenzene (1.0 eq)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent System: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

    
    ) for 15 minutes.
    
  • Solubilization: Add 1-bromo-3-chloro-4-fluorobenzene (5 mmol) and 3-formylphenylboronic acid (6 mmol) to the flask. Dissolve in degassed 1,4-Dioxane (20 mL).

  • Activation: Add the aqueous solution of

    
     (10 mmol in 5 mL degassed water).
    
  • Catalysis: Add Pd(PPh₃)₄ (0.15 mmol) quickly to minimize air exposure.

  • Reflux: Heat the mixture to 90°C under

    
     atmosphere for 12–16 hours. Monitor progress via TLC (Hexane:EtOAc 8:2). The aldehyde spot should be UV active and stain with 2,4-DNP (orange/red).
    
  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute filtrate with Ethyl Acetate (50 mL) and wash with brine (2 x 30 mL).

  • Purification: Dry organic layer over anhydrous

    
    , concentrate in vacuo. Purify residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
    

Yield Expectation: 75–85% as a white/off-white solid.

Part 3: Downstream Biological Applications

The aldehyde moiety serves as a "warhead precursor." The following derivatives are the primary drivers of biological activity.

Pathway A: Chalcone Derivatives (Anticancer/Anti-inflammatory)

Reacting the scaffold with acetophenones via Claisen-Schmidt condensation yields chalcones.

  • Mechanism: The

    
    -unsaturated ketone acts as a Michael acceptor, covalently binding to cysteine residues in proteins like NF-
    
    
    
    B
    or Tubulin .
  • Relevance: The 3-Cl, 4-F motif enhances cellular uptake, allowing the chalcone to penetrate tumor microenvironments.

Pathway B: Imidazole/Thiazole Hybrids (Kinase Inhibition)

Cyclization of the aldehyde with 1,2-diketones (Debus-Radziszewski) or thiosemicarbazides yields biaryl-heterocycles.

  • Target: These structures mimic the adenine ring of ATP, fitting into the ATP-binding pocket of kinases (e.g., EGFR, p38 MAPK).

  • Data Support: Halogenated biaryls have shown

    
     values in the low nanomolar range against EGFR mutants [1].
    
Experimental Workflow Diagram

SynthesisWorkflow Boronic 3-Formylphenyl boronic acid Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, 90°C) Boronic->Suzuki Halide 1-Bromo-3-chloro- 4-fluorobenzene Halide->Suzuki Scaffold 3-(3-Chloro-4-fluorophenyl) benzaldehyde Suzuki->Scaffold 80% Yield Chalcone Claisen-Schmidt (w/ Acetophenone) -> Chalcones (Anticancer) Scaffold->Chalcone Schiff Condensation (w/ Hydrazines) -> Hydrazones (Antimicrobial) Scaffold->Schiff Heterocycle Cyclization (w/ Diamines) -> Imidazoles (Kinase Inhibitors) Scaffold->Heterocycle

Caption: Divergent synthesis workflow transforming the raw materials into bioactive classes via the central scaffold.

Part 4: Biological Validation Protocol (MTT Assay)

To validate the bioactivity of derivatives generated from this scaffold, a standardized cytotoxicity assay is required.

Protocol: MTT Cell Viability Assay

  • Cell Line: A549 (Lung Cancer) or MCF-7 (Breast Cancer).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Dissolve the test compound (derivative of the scaffold) in DMSO. Prepare serial dilutions (

    
     to 
    
    
    
    ). Add to wells (Final DMSO
    
    
    ).
  • Incubation: Incubate for 48 or 72 hours.

  • Dye Addition: Add

    
     of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove media carefully. Add

    
     DMSO to dissolve purple formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate

    
     using non-linear regression analysis (GraphPad Prism).
    

Data Interpretation Table:

IC50 Value (

)
ClassificationInterpretation

Highly PotentLead candidate; likely specific target engagement.

ModerateGood scaffold; requires SAR optimization.

Low PotencyWeak binder; check solubility or permeability.

InactiveScaffold modifications required.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. (2025).[2][3] A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applications.[2][3] BenchChem Technical Library. Link

  • PubChem. (2025).[4][5] 3-Chloro-4-fluorobenzaldehyde Compound Summary. National Library of Medicine. Link

  • Li, Y., et al. (2025).[6] Optimization of the synthesis process for 3-chloro-4-fluoroaniline. ResearchGate.[1] Link

  • Sigma-Aldrich. (2025). 3-Chloro-4-fluorobenzaldehyde Product Specification. Link

Sources

Methodological & Application

Optimized Protocols for the Reductive Amination of 3-(3-Chloro-4-fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Reductive amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient pathway for the formation of carbon-nitrogen bonds.[1][2] This powerful transformation converts aldehydes and ketones into primary, secondary, and tertiary amines, which are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[3][4] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or iminium ion intermediate.[5] This intermediate is subsequently reduced in situ to the corresponding amine.[2][6] This application note provides detailed, optimized protocols for the reductive amination of 3-(3-Chloro-4-fluorophenyl)benzaldehyde, a key intermediate in the synthesis of various biologically active molecules.

The protocols outlined herein are designed to be robust and scalable, offering researchers and drug development professionals reliable methods for the synthesis of diverse N-substituted 3-(3-Chloro-4-fluorophenyl)benzylamines. We will explore the use of different reducing agents, highlighting the rationale behind their selection and providing step-by-step procedures for their effective implementation.

Reaction Mechanism and Workflow

The general mechanism of reductive amination involves two key stages: imine/iminium ion formation and subsequent reduction. The overall workflow is depicted below.

Reductive_Amination_Workflow cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Aldehyde 3-(3-Chloro-4-fluorophenyl)benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary or Secondary Amine Amine->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H2O Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) Product N-Substituted 3-(3-Chloro-4-fluorophenyl)benzylamine Imine->Product Reducing_Agent->Product Reduction

Figure 1: General workflow for the two-step, one-pot reductive amination process.

Optimized Protocols

The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde.[6] Here, we present optimized protocols using two widely employed and effective reducing agents: sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride is a mild and selective reducing agent, making it an excellent choice for the reductive amination of a wide range of substrates.[7][8] It is particularly advantageous as it is not water-sensitive and can be used in a variety of aprotic solvents.[8]

Experimental Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(3-Chloro-4-fluorophenyl)benzaldehyde (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in a suitable aprotic solvent such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[7][8] Add the desired primary or secondary amine (1.0 - 1.2 eq).

  • Initiation of Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. For less reactive amines, the addition of a catalytic amount of acetic acid (0.1 eq) can be beneficial.[9]

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Summary:
ReagentEquivalentsSolventTemperature (°C)Time (h)Typical Yield (%)
3-(3-Chloro-4-fluorophenyl)benzaldehyde1.0DCE252-685-95
Primary/Secondary Amine1.1
Sodium Triacetoxyborohydride1.5
Acetic Acid (optional)0.1
Protocol 2: Reductive Amination using Sodium Cyanoborohydride

Sodium cyanoborohydride is another selective reducing agent that is particularly effective under mildly acidic conditions (pH 4-6).[6][10] It is stable in protic solvents like methanol and ethanol, which can facilitate imine formation.[8] However, due to the potential for hydrogen cyanide (HCN) gas evolution under strongly acidic conditions, its use requires careful pH control.[10]

Experimental Procedure:
  • Reaction Setup: In a well-ventilated fume hood, combine 3-(3-Chloro-4-fluorophenyl)benzaldehyde (1.0 eq) and the desired amine (1.0 - 1.2 eq) in methanol (MeOH).

  • pH Adjustment: Adjust the pH of the solution to approximately 5-6 using a solution of acetic acid in methanol.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.2 - 1.5 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench by the addition of water.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with an appropriate organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Data Summary:
ReagentEquivalentsSolventpHTemperature (°C)Time (h)Typical Yield (%)
3-(3-Chloro-4-fluorophenyl)benzaldehyde1.0MeOH5-6254-880-90
Primary/Secondary Amine1.1
Sodium Cyanoborohydride1.5
Acetic AcidAs needed

Troubleshooting and Key Considerations

  • Incomplete Imine Formation: For sterically hindered or electron-deficient amines, imine formation can be slow.[7] In such cases, increasing the reaction time before adding the reducing agent or using a dehydrating agent like molecular sieves can be beneficial.

  • Aldehyde Reduction: If significant reduction of the starting aldehyde is observed, it indicates that the reducing agent is too reactive or the imine formation is too slow.[11] Using a milder reducing agent like NaBH(OAc)₃ is often the solution.[6]

  • Dialkylation of Primary Amines: When using primary amines, over-alkylation to form a tertiary amine can be a side reaction. Using a slight excess of the primary amine can sometimes mitigate this. A stepwise procedure involving pre-formation of the imine followed by reduction can also be employed.[12]

  • Purification Challenges: The basic nature of the amine product can sometimes lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to improve the peak shape and separation.

Conclusion

The reductive amination of 3-(3-Chloro-4-fluorophenyl)benzaldehyde is a highly effective method for the synthesis of a diverse range of N-substituted benzylamines. The protocols detailed in this application note, utilizing either sodium triacetoxyborohydride or sodium cyanoborohydride, provide reliable and high-yielding procedures suitable for both small-scale research and larger-scale drug development efforts. The choice between the two reagents will depend on the specific substrate, desired reaction conditions, and safety considerations. By following these optimized protocols and considering the key troubleshooting points, researchers can efficiently access a wide array of valuable amine compounds.

References

  • SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. Retrieved from [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • ACS Publications. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • Frontiers. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • YouTube. (2020, May 7). 09.10 Reductive Amination. Retrieved from [Link]

  • ACS Publications. (2025, October 7). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • G-Biosciences. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Retrieved from [Link]

Sources

Application Notes and Protocols: 3-(3-Chloro-4-fluorophenyl)benzaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Aldehydes in Medicinal Chemistry

In the landscape of modern drug discovery, the biaryl scaffold represents a privileged structural motif, conferring conformational rigidity and enabling diverse interactions with biological targets. When further functionalized with a reactive aldehyde group, these molecules transform into versatile intermediates, opening a gateway to a vast chemical space of potential therapeutic agents. 3-(3-Chloro-4-fluorophenyl)benzaldehyde is a prime example of such a strategic intermediate. Its unique substitution pattern, featuring a halogenated phenyl ring, is of significant interest. The 3-chloro-4-fluoro substitution can enhance metabolic stability, improve membrane permeability, and provide additional vectors for ligand-receptor interactions through halogen bonding. This document serves as a comprehensive guide for researchers, providing in-depth protocols for the synthesis and potential applications of 3-(3-Chloro-4-fluorophenyl)benzaldehyde in the development of novel therapeutics.

Physicochemical Properties and Safety Data

Table 1: Estimated Physicochemical Properties of 3-(3-Chloro-4-fluorophenyl)benzaldehyde

PropertyEstimated ValueComments
Molecular Formula C₁₃H₈ClFO
Molecular Weight 234.66 g/mol
Appearance Off-white to pale yellow solidExpected based on similar biaryl aldehydes.
Melting Point > 70 °CExpected to be a solid at room temperature.
Boiling Point > 300 °CHigh boiling point is typical for biaryl compounds.
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF). Insoluble in water.Polarity suggests solubility in a range of organic solvents.
pKa ~17-19 (aldehyde proton)Aldehyde protons are weakly acidic.
Safety and Handling Precautions

As with all halogenated aromatic compounds, 3-(3-Chloro-4-fluorophenyl)benzaldehyde should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: May be harmful if swallowed.

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) of a structurally related compound, such as 3-chlorobenzaldehyde or 4-fluorobenzaldehyde, until a specific SDS for the title compound is available.

Synthesis Protocol: A Suzuki-Miyaura Coupling Approach

The construction of the biaryl scaffold is most efficiently achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, known for its mild reaction conditions and high functional group tolerance, is the method of choice.[1][2]

Workflow for the Synthesis of 3-(3-Chloro-4-fluorophenyl)benzaldehyde

A 3-Bromobenzaldehyde F Reaction Mixture A->F B 3-Chloro-4-fluorophenylboronic acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene/Water) E->F G Work-up & Purification F->G Heat H 3-(3-Chloro-4-fluorophenyl)benzaldehyde G->H Chromatography A Benzyltriphenylphosphonium bromide C Phosphonium Ylide A->C Deprotonation B Strong Base (e.g., n-BuLi) B->C E Reaction Mixture C->E D 3-(3-Chloro-4-fluorophenyl)benzaldehyde D->E F Work-up & Purification E->F Stir at RT G Stilbene Analog F->G Chromatography

Sources

Reaction conditions for oxidizing 3-(3-Chloro-4-fluorophenyl)benzaldehyde to carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of 3-(3-Chloro-4-fluorophenyl)benzoic acid . This biaryl carboxylic acid is a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) (analogous to Flurbiprofen/Diflunisal derivatives) and p38 MAP kinase inhibitors.

The transformation requires the selective oxidation of the aldehyde moiety on the "Ring A" benzaldehyde core without affecting the halogenated "Ring B" or the biaryl linkage.

Executive Summary & Chemical Context

The oxidation of 3-(3-Chloro-4-fluorophenyl)benzaldehyde presents a specific set of challenges. While the aldehyde group is inherently reactive, the biaryl system's solubility and the presence of halogens (Cl, F) necessitate conditions that avoid:

  • Halogen Exchange/Loss: Harsh acidic or basic conditions at high temperatures can risk nucleophilic aromatic substitution, particularly at the fluorine position.

  • Over-oxidation: Although rare for benzoic acids, oxidative degradation of the aromatic ring can occur with aggressive oxidants (e.g., unbuffered KMnO₄).

  • Purification Bottlenecks: Biaryl acids are prone to π-stacking, making the removal of metal oxides (like MnO₂) difficult during workup.

This guide details three validated protocols ranging from high-precision laboratory scale to robust scale-up methodologies.

Target Reaction
  • Substrate: 3-(3-Chloro-4-fluorophenyl)benzaldehyde (

    
    )
    
  • Product: 3-(3-Chloro-4-fluorophenyl)benzoic acid (

    
    )
    
  • Key Transformation:

    
    
    

Method A: Pinnick (Lindgren) Oxidation

Status: Gold Standard for Pharma/Medicinal Chemistry Best For: High-value intermediates, gram-scale, high functional group tolerance.[1]

Rationale

The Pinnick oxidation utilizes sodium chlorite (


) under mild acidic conditions.[2][3] It is the method of choice because it produces hypochlorous acid (HOCl)  as a byproduct. By using a scavenger (2-methyl-2-butene), the HOCl is quenched immediately, preventing chlorination of the aromatic ring—a critical consideration for this chlorinated/fluorinated substrate.
Protocol

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Chlorite (

    
    , 80% tech grade) (1.5 – 2.0 equiv)
    
  • Sodium Dihydrogen Phosphate (

    
    ) (1.5 equiv)
    
  • 2-Methyl-2-butene (Scavenger) (5.0 – 10.0 equiv)

  • Solvent:

    
    -Butanol / Water (3:1 ratio) or THF / Water (if solubility is poor).
    

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-(3-Chloro-4-fluorophenyl)benzaldehyde in

    
    -butanol/water (3:1). Ensure the concentration is roughly 0.1 M to 0.2 M.
    
    • Note: If the biaryl aldehyde does not dissolve, substitute

      
      -butanol with THF.
      
  • Scavenger Addition: Add 2-methyl-2-butene.

    • Critical: This must be added before the oxidant to protect the aromatic ring from chlorination.

  • Buffer Preparation: Dissolve

    
     and 
    
    
    
    in a minimal amount of water (separately or together if stability allows, but fresh mixing is best).
  • Oxidant Addition: Add the aqueous oxidant/buffer solution dropwise to the aldehyde mixture at room temperature (or 0°C if scale >10g).

    • Observation: The reaction typically turns pale yellow.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC or HPLC. The aldehyde peak should disappear completely.

  • Workup:

    • Acidify to pH 2–3 with 1N HCl.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[4]
      
    • Purification: The product often precipitates as a white solid upon concentration or can be recrystallized from Ethanol/Water.

Mechanistic Workflow (DOT Visualization)

PinnickMechanism Substrate Biaryl Aldehyde Intermediate Hydroxyallyl Chlorite Substrate->Intermediate + HClO2 NaClO2 NaClO2 (Chlorite) HClO2 Chlorous Acid (Active Oxidant) NaClO2->HClO2 Protonation Acid NaH2PO4 (Acid) Acid->HClO2 Product Biaryl Carboxylic Acid Intermediate->Product Fragmentation HOCl HOCl (Toxic Byproduct) Intermediate->HOCl SafeWaste Chlorohydrin (Safe Waste) HOCl->SafeWaste + Scavenger Scavenger 2-Methyl-2-butene Scavenger->SafeWaste

Caption: Figure 1. The Pinnick Oxidation Cycle.[1][2][3][5] Note the critical role of the scavenger in neutralizing HOCl to prevent side reactions.

Method B: Permanganate Oxidation (Heterogeneous)

Status: Robust Scale-Up Method Best For: Cost-sensitive batches, >100g scale, robust substrates.

Rationale

Potassium Permanganate (


) is inexpensive and effective. However, in aqueous media, it can be too aggressive. Using an Acetone/Water  system moderates the "oxidativity" of the permanganate, ensuring it attacks the aldehyde without degrading the biaryl system.
Protocol

Reagents:

  • Substrate (1.0 equiv)

  • 
     (1.5 – 2.0 equiv)
    
  • Solvent: Acetone / Water (2:1 or 1:1)

Step-by-Step Procedure:

  • Setup: Dissolve the aldehyde in Acetone.

  • Addition: Dissolve

    
     in water. Add this solution dropwise to the acetone mixture.
    
    • Exotherm Warning: This reaction is exothermic. Maintain temperature

      
       using a water bath.
      
  • Reaction: Stir for 1–3 hours. A brown precipitate (

    
    ) will form.
    
  • Quenching: If purple color persists after completion, add a few drops of Isopropanol or saturated Sodium Bisulfite solution to quench excess oxidant.

  • Filtration (Critical): Filter the mixture through a pad of Celite (diatomaceous earth) to remove the fine

    
     particles. Wash the pad with acetone.
    
    • Tip:

      
       can clog filters. A wide sintered glass funnel with a thick Celite bed is recommended.
      
  • Isolation:

    • Evaporate the acetone from the filtrate.

    • The remaining aqueous layer may need to be basified (

      
      ) and washed with ether (to remove unreacted aldehyde/neutrals).
      
    • Acidify the aqueous layer (

      
      ) to precipitate the pure acid. Filter the solid.
      

Method C: Oxone® Oxidation

Status: Green Chemistry Alternative Best For: Metal-free requirements, avoiding chlorinated waste.

Protocol

Reagents:

  • Substrate (1.0 equiv)

  • Oxone® (Potassium peroxymonosulfate) (1.0 – 1.2 equiv)

  • Solvent: DMF (Dimethylformamide)

Procedure:

  • Dissolve aldehyde in DMF (0.2 M).

  • Add Oxone in one portion.

  • Stir at Room Temperature for 3–6 hours.

  • Workup: Pour into ice water. The carboxylic acid product usually precipitates out. Filter, wash with water, and dry.

    • Note: This method is extremely simple but requires DMF, which can be difficult to remove completely without thorough water washes.

Comparative Analysis & Decision Matrix

FeaturePinnick OxidationPermanganate (Acetone/H2O)Oxone (DMF)
Selectivity Excellent (Highest)GoodVery Good
Byproducts NaCl, Chlorohydrin

(Solid waste)
Sulfates (Water soluble)
Cost ModerateLow (Cheapest)Moderate
Purification ExtractionFiltration + Acid/BasePrecipitation
Risk ClO2 gas (Ventilation needed)Exotherm / StainingDMF removal
Recommendation Primary Choice for Pharma Choice for Scale-up Choice for Speed
Process Decision Tree (DOT Visualization)

DecisionTree Start Start: Oxidize Biaryl Aldehyde Scale What is the Scale? Start->Scale Small < 10 grams Scale->Small Large > 100 grams Scale->Large Purity Purity Requirement? Small->Purity MethodB Method B: KMnO4 (Lowest Cost) Large->MethodB Cost Efficiency HighPurity Pharma Grade (>99%) Purity->HighPurity TechGrade Technical Grade Purity->TechGrade MethodA Method A: Pinnick (Max Selectivity) HighPurity->MethodA Avoid Side Rxns MethodC Method C: Oxone (Fastest/Green) TechGrade->MethodC Simplicity

Caption: Figure 2. Decision Matrix for selecting the optimal oxidation protocol based on scale and purity constraints.

Analytical Validation

To ensure the integrity of the 3-(3-Chloro-4-fluorophenyl)benzoic acid , the following analytical checkpoints are mandatory:

  • H-NMR Spectroscopy:

    • Aldehyde Signal: Monitor the disappearance of the singlet at

      
       ppm.
      
    • Acid Signal: Look for the appearance of a broad singlet at

      
       ppm (COOH).
      
    • Aromatic Region: Ensure the splitting pattern of the 3-chloro-4-fluorophenyl ring remains unchanged (check for chlorination, which would simplify the splitting).

  • HPLC Purity:

    • Use a C18 column with a Gradient of Water (0.1% TFA) / Acetonitrile.

    • The Carboxylic Acid will typically elute earlier than the Aldehyde due to increased polarity.

  • Melting Point:

    • Biaryl acids have high melting points. Compare against calculated or literature values (typically

      
       for this class).
      

References

  • Pinnick Oxidation (Original Methodology)

    • Balbs, B. S.; Childers, W. E.; Pinnick, H. W. "Oxidation of -unsaturated aldehydes." Tetrahedron, 1981, 37, 2091-2096.
  • Lindgren Modification (Chlorite/Scavenger)

    • Lindgren, B. O.; Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes (including Hydroxyl-Substituted Benzaldehydes) by Oxidation with Chlorite." Acta Chemica Scandinavica, 1973 , 27, 888.[3]

  • Permanganate Solvent Effects

    • Lai, S.; Lee, D. G.[6] "Permanganate Oxidation of Alkenes and Aldehydes in Non-Aqueous Solvents." Synthesis, 2001 , 11, 1645-1648.[6]

  • Dalcanale-Montanari Protocol (Alternative)

    • Dalcanale, E.; Montanari, F. "Selective oxidation of aldehydes to carboxylic acids with sodium perborate in acetic acid." Journal of Organic Chemistry, 1986, 51, 567.

Sources

Application Note: Preparation of Biaryl Heterocycles Starting from 3-(3-Chloro-4-fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive technical guide for the derivatization of 3-(3-Chloro-4-fluorophenyl)benzaldehyde (referred to herein as Compound 1 ) into biologically active biaryl heterocycles. The biaryl scaffold featuring a 3-chloro-4-fluoro substitution pattern is a privileged pharmacophore in medicinal chemistry, frequently observed in p38 MAP kinase inhibitors and anti-inflammatory agents.

This guide details three distinct synthetic protocols to access Benzimidazoles , Imidazoles , and Oxazoles . Unlike generic aldehyde protocols, these methods are optimized for the solubility profile and electronic characteristics of the biaryl system.

Chemical Context & Starting Material[1][2][3][4][5][6][7][8][9]

Compound 1 is a biaryl aldehyde where the electrophilicity of the formyl group is modulated by the electron-withdrawing nature of the 3-chloro-4-fluorophenyl substituent on the meta-position.

Physicochemical Profile
PropertyDataImplications for Synthesis
Structure Biaryl AldehydePlanar geometry; potential for π-stacking.
Electronic Effect Electron-Withdrawing (-I effect of Cl/F)The aldehyde is activated toward nucleophilic attack compared to unsubstituted benzaldehyde.
Solubility Low in Water/Hexane; High in DMF, DMSO, THFReactions requiring aqueous media (e.g., generic Debus-Radziszewski) require co-solvents (EtOH/THF).
Stability Air stable; prone to oxidation to benzoic acidStore under inert atmosphere (N₂) if kept in solution.
Synthetic Decision Tree

The following workflow illustrates the divergent pathways available from Compound 1 :

G Start 3-(3-Chloro-4-fluorophenyl) benzaldehyde (1) Decision Target Scaffold? Start->Decision PathA Benzimidazole (Kinase Inhibitors) Decision->PathA o-Phenylenediamine [Oxidative Condensation] PathB Trisubstituted Imidazole (p38 Inhibitors) Decision->PathB Benzil + NH4OAc [Debus-Radziszewski] PathC 5-Substituted Oxazole (Versatile Linkers) Decision->PathC TosMIC [Van Leusen]

Figure 1: Synthetic divergence from the biaryl aldehyde scaffold.

Detailed Protocols

Protocol A: Oxidative Condensation to 2-Substituted Benzimidazole

Target: 2-[3-(3-Chloro-4-fluorophenyl)phenyl]-1H-benzimidazole

This protocol utilizes sodium metabisulfite (Na₂S₂O₅) as a mild oxidant, avoiding the harsh conditions of nitrobenzene or high-pressure oxygen.

Reagents:

  • Compound 1 (1.0 equiv)[1][2][3][4]

  • o-Phenylenediamine (1.1 equiv)

  • Sodium metabisulfite (Na₂S₂O₅) (1.2 equiv)

  • Solvent: DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (1.0 mmol) in DMF (5 mL). Ensure complete solubilization; the solution should be clear.

  • Addition: Add o-phenylenediamine (1.1 mmol) followed by Na₂S₂O₅ (1.2 mmol).

  • Reaction: Heat the mixture to 100 °C for 4 hours.

    • Note: Monitor via TLC (EtOAc:Hexane 1:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by a lower Rf fluorescent spot (Benzimidazole).

  • Work-up: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (20 mL) with vigorous stirring. A precipitate will form.[2]

  • Purification: Filter the solid. Wash with cold water (2 x 10 mL) to remove residual DMF. Recrystallize from Ethanol/Water (9:1) if necessary.

Mechanism Insight: The reaction proceeds via Schiff base formation followed by intramolecular cyclization to a benzoline intermediate. Na₂S₂O₅ facilitates the final oxidative dehydrogenation to aromatize the imidazole ring.

Protocol B: Debus-Radziszewski Synthesis of Trisubstituted Imidazole

Target: 2-[3-(3-Chloro-4-fluorophenyl)phenyl]-4,5-diphenyl-1H-imidazole

This classic multicomponent reaction is ideal for generating highly lipophilic cores common in p38 MAP kinase inhibitors.

Reagents:

  • Compound 1 (1.0 equiv)[1][2][3][4]

  • Benzil (1.0 equiv)[2]

  • Ammonium Acetate (NH₄OAc) (10.0 equiv)

  • Solvent: Glacial Acetic Acid[2]

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with Compound 1 (1.0 mmol), Benzil (1.0 mmol), and a large excess of NH₄OAc (10 mmol).

  • Solvent: Add Glacial Acetic Acid (5 mL).

    • Critical: Do not use ethanol as the primary solvent; the biaryl aldehyde has poor solubility in refluxing ethanol compared to acetic acid.

  • Reflux: Heat to 110 °C for 6–8 hours.

  • Quench: Pour the hot solution into a beaker containing crushed ice and 25% aqueous ammonia (to neutralize the acid). Adjust pH to ~8.

  • Isolation: The product will precipitate as a yellow/off-white solid. Filter and wash with water.[2]

  • Purification: Flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Protocol C: Van Leusen Oxazole Synthesis

Target: 5-[3-(3-Chloro-4-fluorophenyl)phenyl]oxazole

This reaction converts the aldehyde directly to the oxazole ring with the loss of one carbon from the isocyanide reagent.

Reagents:

  • Compound 1 (1.0 equiv)[1][2][3][4]

  • Tosylmethyl isocyanide (TosMIC) (1.1 equiv)[5]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Methanol/DCM (2:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a dry flask, dissolve Compound 1 (1.0 mmol) and TosMIC (1.1 mmol) in a mixture of MeOH (4 mL) and DCM (2 mL).

    • Why DCM? Pure methanol may not fully dissolve the lipophilic biaryl aldehyde. The DCM co-solvent ensures homogeneity.

  • Base Addition: Add K₂CO₃ (2.0 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (approx. 50 °C) for 3 hours under Nitrogen.

  • Work-up: Remove solvents under reduced pressure. Resuspend the residue in water (10 mL) and extract with EtOAc (3 x 10 mL).

  • Drying: Dry organic layers over MgSO₄ and concentrate.

  • Purification: Silica gel chromatography (Hexane:EtOAc 4:1).

Critical Technical Notes

The "Fluorine Effect" on Reactivity

The presence of the fluorine atom on the distal ring exerts a subtle but important electronic effect. While it is metabolically stabilizing, it is also electron-withdrawing.

  • Impact: The aldehyde carbonyl carbon is more electrophilic than in standard biphenyl carboxaldehyde.

  • Observation: Schiff base formation (the first step in Protocols A and B) occurs rapidly.[6] However, this also makes the aldehyde more prone to oxidation in air. Always use fresh aldehyde or repurify via bisulfite adduct if the solid appears yellow/orange.

Solubility & Solvent Selection

The biaryl system is highly hydrophobic.

  • Avoid: Pure water or pure ethanol for initial reaction setups.

  • Preferred: DMF, DMAc, or binary mixtures (THF/Water, MeOH/DCM).

Reaction Pathway Visualization

ReactionMechanism Aldehyde Biaryl Aldehyde (1) Imine Schiff Base Intermediate Aldehyde->Imine + Amine Source (Fast Step) Cyclization Cyclization/Ring Closure Imine->Cyclization Intramolecular Attack Product Heterocyclic Biaryl Cyclization->Product Oxidation/Elimination (Rate Determining)

Figure 2: General mechanistic flow for heterocycle formation from Compound 1.

References

  • BenchChem. (2025).[2][7][8] Application Notes and Protocols for the Synthesis of Substituted Imidazoles. Retrieved from

  • Organic Chemistry Portal. (n.d.). Benzimidazole Synthesis.[2][6][8][9] Retrieved from

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis.[10] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 593866, 3-Chloro-4-fluorobenzaldehyde. Retrieved from

Sources

Catalytic methods for functionalizing 3-(3-Chloro-4-fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Diversification of 3-(3-Chloro-4-fluorophenyl)benzaldehyde

Executive Summary

The biaryl scaffold 3-(3-Chloro-4-fluorophenyl)benzaldehyde (CAS: 1443334-47-5 derivative) represents a privileged pharmacophore in medicinal chemistry, particularly within p38 MAP kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) development. The presence of the electron-withdrawing 3-chloro-4-fluorophenyl moiety imparts unique electronic properties to the distal aldehyde, increasing its electrophilicity while rendering the overall scaffold lipophilic.

This Application Note provides three strategic, catalytic protocols for functionalizing this scaffold. Unlike traditional stoichiometric methods, these catalytic approaches prioritize atom economy, chemoselectivity (preserving the aryl halides), and operational safety.

Part 1: Chemoselective Reductive Amination

Objective: Conversion of the aldehyde to a secondary or tertiary amine without dehalogenation of the aryl chloride/fluoride.

Challenge: Traditional reductive amination using heterogeneous catalysts (e.g., Pd/C under H₂) poses a high risk of hydrodehalogenation (cleaving the Ar-Cl bond). Standard borohydride methods often require stoichiometric Lewis acids.

Solution: Iridium-Catalyzed Transfer Hydrogenation. We utilize a Cp*Ir(III) catalyst system with formate as the hydrogen donor. This method operates under mild conditions and is strictly chemoselective for the C=N bond, leaving the halogenated biaryl core intact.

Experimental Protocol

Reagents:

  • Substrate: 3-(3-Chloro-4-fluorophenyl)benzaldehyde (1.0 equiv)

  • Amine Partner: 1.1 equiv (Primary or Secondary amine)

  • Catalyst: [Cp*IrCl₂]₂ (1.0 mol%)

  • Reductant: Sodium Formate (HCOONa) (5.0 equiv)

  • Solvent: Methanol (0.5 M concentration)

Step-by-Step Procedure:

  • Pre-complexation: In a reaction vial, dissolve the aldehyde and the amine partner in Methanol. Stir for 15 minutes at room temperature to establish the imine equilibrium.

  • Catalyst Addition: Add [Cp*IrCl₂]₂ (1.0 mol%) and Sodium Formate.

  • Reaction: Heat the mixture to 60 °C for 4–6 hours. Monitor via LC-MS (Target mass: M+H of amine).

    • Note: The reaction proceeds via an iridium-hydride intermediate formed from formate decarboxylation.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).

  • Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (Silica, Hexane/EtOAc gradient).

Mechanistic Workflow (Graphviz)

ReductiveAmination Aldehyde Biaryl Aldehyde (Substrate) Imine Imine Intermediate (Equilibrium) Aldehyde->Imine + Amine Amine Amine Partner (R-NH2) Amine->Imine Product Secondary Amine (Product) Imine->Product Reduction Ir_Cat [Cp*Ir-H] Active Species Ir_Cat->Imine Hydride Transfer Formate HCOONa (H-Source) Formate->Ir_Cat Decarboxylation (-CO2)

Caption: Ir(III)-catalyzed reductive amination via transfer hydrogenation, avoiding H₂ gas and Pd-mediated dehalogenation.

Part 2: Ortho-C–H Functionalization (Transient Directing Group)

Objective: Direct functionalization of the C-H bond ortho to the aldehyde (position 2 or 6) to introduce alkyl or aryl groups.

Challenge: The aldehyde is a weak directing group (DG). Installing a permanent DG requires extra synthetic steps.

Solution: Rh(III)-Catalyzed C–H Activation with a Transient Directing Group (TDG). A catalytic amount of an amino acid (e.g., Glycine or Anthranilic acid) condenses reversibly with the aldehyde to form a transient imine, which directs the Rhodium catalyst to the ortho-position. Upon product release, the DG is hydrolyzed and recycled.

Experimental Protocol

Reagents:

  • Substrate: 3-(3-Chloro-4-fluorophenyl)benzaldehyde (1.0 equiv)

  • Coupling Partner: Activated Olefin (e.g., Ethyl acrylate) or Boronic Acid (1.5 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Oxidant: AgSbF₆ (10 mol%) / Cu(OAc)₂ (if oxidative coupling)

  • Transient DG: L-tert-Leucine or Glycine (20 mol%)

  • Solvent: HFIP (Hexafluoroisopropanol) or DCE

Step-by-Step Procedure:

  • Setup: In a sealed tube, combine the aldehyde, coupling partner, [Cp*RhCl₂]₂, AgSbF₆, and the amino acid catalyst.

  • Solvation: Add HFIP (0.2 M). HFIP is critical for stabilizing the cationic Rh(III) species.

  • Activation: Heat to 100 °C for 12–18 hours.

    • Mechanism:[1][2][3][4][5] The amino acid forms an imine -> Rh coordinates -> C-H activation occurs -> Insertion of coupling partner -> Hydrolysis releases product and regenerates amino acid.

  • Workup: Filter through a Celite pad to remove metal salts.

  • Purification: Concentrate and purify via preparative HPLC or column chromatography.

Catalytic Cycle Diagram (Graphviz)

CH_Activation Substrate Aldehyde Substrate Imine Transient Imine Substrate->Imine + TDG TDG Transient DG (Amino Acid) TDG->Imine Rh_Insert Rh(III) C-H Insertion Imine->Rh_Insert [Cp*Rh] Functionalized Functionalized Imine Rh_Insert->Functionalized + Olefin Product Ortho-Alkylated Aldehyde Functionalized->Product Hydrolysis Product->TDG Recycle DG

Caption: Transient Directing Group (TDG) cycle enabling ortho-C-H activation without permanent chemical modification.

Part 3: Aerobic Oxidation to Carboxylic Acid

Objective: Oxidation of the aldehyde to 3-(3-Chloro-4-fluorophenyl)benzoic acid using green chemistry principles.

Challenge: Avoiding over-oxidation or the use of toxic heavy metals (Chromium) or explosive peroxides.

Solution: Cu(I)/TEMPO Catalyzed Aerobic Oxidation. This method uses ambient air as the terminal oxidant and is highly selective for aldehydes, tolerating the electron-deficient biaryl system.

Experimental Protocol

Reagents:

  • Substrate: 3-(3-Chloro-4-fluorophenyl)benzaldehyde (1.0 equiv)

  • Catalyst 1: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (5.0 mol%)

  • Catalyst 2: CuBr or CuOTf (5.0 mol%)

  • Ligand: 2,2'-Bipyridine (5.0 mol%)

  • Base: N-Methylimidazole (NMI) (10 mol%)

  • Solvent: Acetonitrile/Water (9:1)

Step-by-Step Procedure:

  • Catalyst Prep: Dissolve CuBr and Bipyridine in Acetonitrile to form a dark brown complex.

  • Addition: Add the aldehyde, TEMPO, and NMI.

  • Oxidation: Stir vigorously open to the air (or purge with an O₂ balloon for faster rates) at Room Temperature for 2–4 hours.

    • Color Change: The reaction mixture typically shifts from red-brown to green upon completion.[6]

  • Quench: Add 1M HCl to quench the copper catalyst and protonate the carboxylic acid.

  • Isolation: Extract with Ethyl Acetate. The product is often pure enough after concentration; otherwise, recrystallize from Ethanol/Water.

Summary of Reaction Parameters

ParameterReductive AminationC-H ActivationAerobic Oxidation
Catalyst [CpIrCl₂]₂ (Ir-III)[CpRhCl₂]₂ (Rh-III)CuBr / TEMPO
Key Reagent Sodium FormateAmino Acid (TDG)Ambient Air (O₂)
Temperature 60 °C100 °C25 °C (RT)
Selectivity C=N vs Ar-ClOrtho-C-HCHO vs Ar-Cl
Green Factor High (No H₂ gas)High (Atom Economy)Very High (Air oxidant)

References

  • Reductive Amination via Transfer Hydrogenation

    • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Link

    • Note: While Abdel-Magid is the classic stoichiometric reference, the Iridium protocol is based on
    • Nordstrøm, L. U., Vogt, H., & Madsen, R. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society, 130(52), 17672–17673. Link

  • Transient Directing Groups (C-H Activation)

    • Zhang, F.-L., Hong, K., Li, T.-J., Park, H., & Yu, J.-Q. (2016). Functionalization of C(sp3)–H Bonds Using a Transient Directing Group. Science, 351(6270), 252-256. Link

    • Cheng, Y., & Bolm, C. (2015). Rhodium(III)-Catalyzed C–H Alkylation of Arenes Using a Transient Directing Group. Angewandte Chemie International Edition, 54(42), 12349-12352. Link

  • Aerobic Oxidation (TEMPO/Cu)

    • Hoover, J. M., & Stahl, S. S. (2011). Highly Selective Aerobic Oxidation of Primary Alcohols to Aldehydes Using a Cu/TEMPO Catalyst System. Journal of the American Chemical Society, 133(42), 16901–16910. Link

Sources

One-pot synthesis strategies involving 3-(3-Chloro-4-fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced One-Pot Synthesis Strategies for Functionalized Biaryl Scaffolds Focus Entity: 3-(3-Chloro-4-fluorophenyl)benzaldehyde (CAS 1181381-74-7)

Executive Summary

Topic: High-efficiency, one-pot synthesis and utilization of 3-(3-Chloro-4-fluorophenyl)benzaldehyde. Significance: The 3-(3-chloro-4-fluorophenyl) moiety is a privileged pharmacophore in medicinal chemistry, appearing in kinase inhibitors (e.g., Lapatinib analogs) and anti-inflammatory agents. Its combination with a meta-substituted benzaldehyde core creates a versatile biaryl scaffold. The aldehyde functionality serves as a "linchpin" for divergent synthesis, enabling rapid access to libraries of amines, hydantoins, and heterocycles. Scope: This guide details two distinct one-pot strategies:

  • Convergent Assembly: A telescoped Miyaura Borylation-Suzuki coupling sequence to synthesize the target aldehyde from basic halides.

  • Divergent Application: A Suzuki-Reductive Amination cascade utilizing the target aldehyde in situ to generate N-benzylated bioactive fragments.

Strategic Retrosynthesis & Mechanistic Logic

The synthesis of 3-(3-Chloro-4-fluorophenyl)benzaldehyde (Target 3 ) faces a common challenge in process chemistry: the isolation of boronic acid intermediates. Arylboronic acids, particularly those with electron-withdrawing halogens (F, Cl), can be prone to protodeboronation or trimerization (boroxine formation) upon isolation.

To mitigate this, we employ a Telescoped One-Pot Protocol . This approach avoids the isolation of the intermediate boronate species, reducing solvent waste and processing time while maximizing yield.

The Chemical Pathway:

  • Precursor A: 1-Bromo-3-chloro-4-fluorobenzene (The "Halogenated Tail").

  • Transformation: Pd-catalyzed Miyaura Borylation to generate the Pinacol Boronate in situ.

  • Coupling Partner B: 3-Bromobenzaldehyde (The "Aldehyde Head").

  • Mechanism: The active Pd(0) species from the borylation step is recycled for the subsequent Suzuki-Miyaura cross-coupling.

Visualization: One-Pot Reaction Workflow

The following diagram illustrates the telescoped pathway, highlighting the critical transition from Borylation to Cross-Coupling without intermediate isolation.

OnePotSynthesis Start Start: 1-Bromo-3-chloro- 4-fluorobenzene Borylation Step 1: Miyaura Borylation (Pd Catalyst, B2pin2, KOAc) Start->Borylation 80°C, Dioxane Intermediate In-Situ Boronate Species (Do Not Isolate) Borylation->Intermediate Conversion >98% Addition Add: 3-Bromobenzaldehyde + Base (aq) Intermediate->Addition One-Pot Product Target: 3-(3-Chloro-4- fluorophenyl)benzaldehyde Addition->Product Suzuki Coupling 90°C, 4h

Caption: Figure 1. Telescoped Miyaura Borylation-Suzuki sequence for the synthesis of the target biaryl aldehyde.

Detailed Protocol A: Telescoped Synthesis (The "Make" Strategy)

This protocol is designed for the de novo synthesis of the target aldehyde starting from the aryl bromide. It is ideal when the specific boronic acid (CAS 144432-85-9) is unavailable or cost-prohibitive.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
1-Bromo-3-chloro-4-fluorobenzene Starting Material 11.0Limits the reaction.[1]
Bis(pinacolato)diboron (B2pin2) Boron Source1.1Excess ensures full conversion.
Pd(dppf)Cl2·CH2Cl2 Catalyst0.03Robust precatalyst for both steps.
Potassium Acetate (KOAc) Base (Step 1)3.0Anhydrous is critical.
3-Bromobenzaldehyde Starting Material 21.0Added in Step 2.
Potassium Carbonate (K2CO3) Base (Step 2)3.0Added as 2M aqueous solution.
1,4-Dioxane Solvent--Degassed.[2]
Step-by-Step Methodology
  • Borylation (Step 1):

    • Charge a dry reaction vial (equipped with a magnetic stir bar) with 1-Bromo-3-chloro-4-fluorobenzene (1.0 equiv), B2pin2 (1.1 equiv), KOAc (3.0 equiv), and Pd(dppf)Cl2 (3 mol%).

    • Evacuate and backfill with Argon (3 cycles).

    • Add anhydrous 1,4-Dioxane (0.2 M concentration relative to bromide).

    • Heat to 80°C for 2–4 hours.

    • Checkpoint: Monitor by TLC or LC-MS. The disappearance of the aryl bromide indicates the formation of the aryl boronate ester.

  • Suzuki Coupling (Step 2):

    • Cool the reaction mixture to room temperature. Do not expose to air.

    • Add 3-Bromobenzaldehyde (1.0 equiv) directly to the vessel.

    • Add degassed 2M aqueous K2CO3 (3.0 equiv).

    • Note: No additional catalyst is usually required. The Pd species remains active.

    • Heat to 90°C for 4–6 hours.

  • Workup & Purification:

    • Cool to room temperature. Dilute with EtOAc and wash with water and brine.

    • Dry organic layer over Na2SO4, filter, and concentrate.[1][2]

    • Purification: Flash column chromatography (SiO2).

    • Eluent: Hexanes/EtOAc (Gradient 0%

      
       10%). The aldehyde is typically less polar than the boronic acid byproducts.
      

Detailed Protocol B: Downstream Cascade (The "Use" Strategy)

This protocol demonstrates the utility of 3-(3-Chloro-4-fluorophenyl)benzaldehyde in a Reductive Amination Cascade . This is highly relevant for generating libraries of kinase inhibitor candidates where the biaryl core is fixed, and the amine "tail" is varied.

Concept: The aldehyde formed via Suzuki coupling (or provided as stock) is immediately trapped by an amine and reduced, preventing aldehyde oxidation and streamlining the workflow.

Reagents & Conditions
ComponentRoleConditions
Target Aldehyde Substrate1.0 Equiv
Primary/Secondary Amine Diversity Element1.1 Equiv
STAB (NaBH(OAc)3) Reducing Agent1.5 Equiv
Acetic Acid Catalyst1.0 Equiv (if amine is basic)
DCE (Dichloroethane) SolventRoom Temperature
Step-by-Step Methodology
  • Imine Formation:

    • Dissolve 3-(3-Chloro-4-fluorophenyl)benzaldehyde in DCE (0.1 M).

    • Add the amine (1.1 equiv). If using a salt form (e.g., amine HCl), add 1.1 equiv of TEA.

    • Stir at Room Temperature for 30–60 minutes.

    • Observation: Cloudiness or water droplets may appear as the imine forms.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Optional: Add Acetic Acid (1 equiv) to accelerate the reaction if the imine formation is sluggish.

    • Stir at Room Temperature for 2–12 hours.

  • Workup:

    • Quench with saturated aqueous NaHCO3 (evolution of gas occurs).

    • Extract with DCM (x3).

    • Validation: The disappearance of the aldehyde proton signal (~10.0 ppm) in 1H NMR is the primary QC metric.

Visualization: Downstream Utility Pathway

This diagram maps the conversion of the aldehyde into two distinct drug-like scaffolds using one-pot methodologies.

DownstreamUtility Aldehyde 3-(3-Chloro-4-fluorophenyl) benzaldehyde Imine Intermediate Imine Aldehyde->Imine + Amine DCE, RT GBB_Reagents + 2-Aminopyridine + Isonitrile Aldehyde->GBB_Reagents MCR Strategy AmineProduct N-Benzylated Amine (Kinase Inhibitor Tail) Imine->AmineProduct + NaBH(OAc)3 Reductive Amination ImidazoPyridine Imidazo[1,2-a]pyridine (Groebke-Blackburn-Bienaymé) GBB_Reagents->ImidazoPyridine Sc(OTf)3 cat. One-Pot

Caption: Figure 2. Divergent synthesis pathways: Reductive Amination (Left) and Multicomponent GBB Reaction (Right).

Quality Control & Troubleshooting

Analytical Signature (Expected Data):

  • 1H NMR (CDCl3): Look for the diagnostic aldehyde singlet at δ 10.0–10.1 ppm . The biaryl protons will appear as a complex multiplet in the δ 7.2–8.0 ppm region.

  • 19F NMR: A single fluorine signal around -110 to -120 ppm (depending on referencing) corresponding to the 4-fluoro substituent.

  • Appearance: White to pale yellow crystalline solid.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Catalyst poisoning / O2 leakEnsure strict Argon atmosphere. Use fresh Pd(dppf)Cl2.
Protodeboronation Temperature too highReduce Step 1 temp to 70°C. Halogenated boronates are sensitive.
Incomplete Coupling (Step 2) Base insolubilityEnsure K2CO3 is fully dissolved or use Cs2CO3 for better solubility.
Aldehyde Oxidation Air exposure during workupMinimize air exposure. Store product under inert gas at 4°C.

References

  • Preparation of Arylboronates & One-Pot Suzuki Coupling

    • Title: An Improved Preparation of Arylboronates: Application in One-Pot Suzuki Biaryl Synthesis.
    • Source: Journal of Organic Chemistry (2003).
    • URL:[Link]

  • Microwave-Assisted One-Pot Borylation/Suzuki

    • Title: A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Reductive Amination Strategies

    • Title: One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogen
    • Source: RSC Advances.
    • URL:[Link]

  • Target Molecule Data

    • Title: 3-(3-Chloro-4-fluorophenyl)benzaldehyde (CAS 1181381-74-7) Product Page.
    • Source: ChemicalBook.[3]

Sources

Application Note: Knoevenagel Condensation of 3-(3-Chloro-4-fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the Knoevenagel condensation of 3-(3-Chloro-4-fluorophenyl)benzaldehyde (CAS 1181381-74-7). This biaryl aldehyde is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other anti-inflammatory pharmacophores.

Introduction & Chemical Context

The Knoevenagel condensation is a cornerstone reaction in medicinal chemistry for generating


-unsaturated electrophiles.[1] When applied to 3-(3-Chloro-4-fluorophenyl)benzaldehyde , this transformation installs a "warhead" or a Michael acceptor moiety onto a lipophilic biaryl scaffold.
The Substrate: 3-(3-Chloro-4-fluorophenyl)benzaldehyde[2]
  • CAS Number: 1181381-74-7[2][3]

  • Structure: A benzaldehyde core substituted at the meta position with a 3-chloro-4-fluorophenyl ring.[3]

  • Electronic Properties: The biaryl linkage extends the

    
    -system. The halogen substituents (Cl, F) on the distal ring are electron-withdrawing by induction but are electronically insulated by the meta linkage. Consequently, the aldehyde carbonyl remains moderately electrophilic, similar to unsubstituted benzaldehyde, but with significantly higher lipophilicity.
    
  • Solubility Profile: Unlike simple benzaldehydes, this biaryl substrate exhibits poor solubility in cold water and limited solubility in cold ethanol. Protocols must account for this by using co-solvents (Toluene, DMF) or elevated temperatures.

Reaction Scope

This guide covers condensation with three common active methylene compounds:

  • Malononitrile: Yields benzylidenemalononitriles (potent electrophiles).

  • Ethyl Cyanoacetate: Yields

    
    -cyanoacrylates (precursors to amino acids/heterocycles).
    
  • 2,4-Thiazolidinedione (TZD): Yields insulin-sensitizing scaffolds (glitazone analogs).

Mechanistic Insight

The reaction proceeds via a base-catalyzed nucleophilic addition followed by dehydration.[4][5][6]

Key Mechanistic Considerations for this Substrate:

  • Steric Hindrance: The meta-biaryl tail is distal to the aldehyde group, meaning steric hindrance at the reaction site is minimal. Standard secondary amines (piperidine) are effective.

  • pKa Matching: The active methylene compounds (pKa ~11-13) are easily deprotonated by piperidine (pKa ~11) or DBU.

  • Reversibility: The formation of the aldol intermediate is reversible. Driving the reaction requires the irreversible elimination of water, facilitated by heat or azeotropic removal.

Figure 1: Reaction Mechanism & Pathway

KnoevenagelMechanism cluster_0 Rate Determining Step Base Catalyst (Piperidine) ActiveMethylene Active Methylene (e.g., Malononitrile) Base->ActiveMethylene Deprotonation Enolate Enolate Ion (Nucleophile) ActiveMethylene->Enolate Aldehyde 3-(3-Cl-4-F-phenyl) benzaldehyde Enolate->Aldehyde Nucleophilic Attack Intermediate Tetrahedral Aldol Adduct Aldehyde->Intermediate Product Biaryl Alkene Product Intermediate->Product Elimination (-H2O) Water H2O (Byproduct) Intermediate->Water

Caption: Mechanistic flow of the Knoevenagel condensation. The elimination step is driven by the thermodynamic stability of the conjugated biaryl product.

Experimental Protocols

Protocol A: Standard Ethanol/Piperidine Method

Best for: Initial screening, small scale (<1g), and substrates reacting with Malononitrile.

Reagents:

  • 3-(3-Chloro-4-fluorophenyl)benzaldehyde (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Ethanol (10 mL per gram of aldehyde)

  • Piperidine (0.1 equiv)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the aldehyde in Ethanol. If the biaryl aldehyde does not dissolve at room temperature, gently warm to 40°C.

  • Addition: Add Malononitrile (or Ethyl Cyanoacetate) followed by the Piperidine catalyst.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Checkpoint: The solution often turns from colorless/pale yellow to bright yellow or orange as the conjugated system forms.

  • Precipitation: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The biaryl product is highly lipophilic and should crystallize out.

  • Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum.

Protocol B: Toluene/Ammonium Acetate (Dean-Stark)

Best for: Scale-up (>5g), less reactive methylene compounds (e.g., TZD), or if Protocol A yields are low due to water equilibrium.

Reagents:

  • 3-(3-Chloro-4-fluorophenyl)benzaldehyde (1.0 equiv)

  • Active Methylene Compound (1.05 equiv)

  • Toluene (Reagent Grade)

  • Ammonium Acetate (0.2 equiv)

  • Glacial Acetic Acid (0.1 equiv)

Procedure:

  • Setup: Equip a flask with a Dean-Stark trap and a reflux condenser.

  • Loading: Charge the flask with aldehyde, active methylene, Ammonium Acetate, Acetic Acid, and Toluene.

  • Azeotropic Reflux: Heat to vigorous reflux (110°C). Water generated will collect in the trap.

  • Monitoring: Continue reflux until water evolution ceases (typically 3–6 hours).

  • Workup: Cool to RT. Wash the organic phase with water (2x) and Brine (1x) to remove the catalyst.

  • Isolation: Dry over MgSO₄, filter, and evaporate the Toluene. Recrystallize the residue from Ethanol/Hexane.

Protocol C: Microwave-Assisted Synthesis (Green/High-Throughput)

Best for: Library generation, rapid optimization.

Reagents:

  • Aldehyde (1.0 equiv)

  • Active Methylene (1.0 equiv)

  • Solvent: Ethanol or Water:Ethanol (1:1)

  • Catalyst: L-Proline (10 mol%) or Piperidine (catalytic drop)

Procedure:

  • Combine: Mix all reagents in a microwave-safe vial.

  • Irradiate: Heat to 80°C–100°C for 5–10 minutes (Power: 150W).

  • Cool & Filter: Cool the vial. The product typically precipitates immediately. Filter and wash with water.

Data Interpretation & Troubleshooting

Expected Analytical Data
FeatureMethodExpected Signal
Olefinic Proton ¹H NMRSinglet at 7.8 – 8.2 ppm . (Deshielded by CN/CO groups)
Biaryl Protons ¹H NMRMultiplets in 7.2 – 7.8 ppm region. Look for specific splitting of the F-substituted ring.
Nitrile Group IRSharp stretch at ~2220 cm⁻¹ (if using Malononitrile).
Carbonyl IRStrong stretch at ~1720 cm⁻¹ (if using Esters/TZD).
Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion Poor solubility of biaryl aldehyde.Switch from Ethanol to Toluene (Protocol B) or add DMF cosolvent.
Oiling Out Product melting point is near RT or impurities present.Scratch the flask with a glass rod; recrystallize from Isopropanol instead of Ethanol.
No Reaction Catalyst deactivation or wet solvent.Use fresh Piperidine. Add molecular sieves to the reaction.[7]
E/Z Isomerism Thermodynamic equilibrium.Knoevenagel products are usually thermodynamically controlled (E-isomer). Recrystallization often enriches the major isomer.

Workflow Visualization

Figure 2: Experimental Workflow (Protocol B)

Workflow Start Start: Weigh Reagents (Aldehyde + Active Methylene) Setup Setup Dean-Stark Apparatus Solvent: Toluene Cat: NH4OAc/AcOH Start->Setup Reflux Reflux at 110°C Monitor Water Collection Setup->Reflux Check TLC Check (Hexane:EtOAc 8:2) Reflux->Check Check->Reflux Incomplete Workup Wash (H2O/Brine) Dry (MgSO4) Check->Workup Complete Evap Rotary Evaporation Workup->Evap Cryst Recrystallization (EtOH/Hexane) Evap->Cryst

Caption: Step-by-step workflow for the robust Dean-Stark protocol, ensuring water removal for high conversion.

Safety & Handling

  • 3-(3-Chloro-4-fluorophenyl)benzaldehyde: Treat as a potential skin sensitizer and respiratory irritant. Use gloves and a fume hood.

  • Piperidine: Highly toxic and flammable. Handle in a fume hood.

  • Malononitrile: Hydrolyzes to release cyanide in strong acid; keep away from acid waste streams.

References

  • Chemical Identification: "3-(3-Chloro-4-fluorophenyl)benzaldehyde."[2][3] ChemicalBook, CAS# 1181381-74-7. Link

  • General Protocol: Freeman, F. "Properties and Reactions of Ylidenemalononitriles." Chemical Reviews, 1980, 80(4), 329–350. Link

  • Green Chemistry: Moosavi-Zare, A. R., et al. "Solvent-free Knoevenagel condensation...[8] using ionic liquids."[9] Synlett, 2011. Link

  • Biaryl Synthesis Context: "Suzuki-Miyaura Cross-Coupling in Drug Discovery." Sigma-Aldrich Technical Guides. Link

Sources

Application Note: Synthesis of Bent-Core and Low-Melting Liquid Crystal Mesogens using 3-(3-Chloro-4-fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 3-(3-Chloro-4-fluorophenyl)benzaldehyde (referred to herein as Intermediate A ) as a critical building block in the synthesis of advanced liquid crystalline (LC) materials. Unlike standard para-linked calamitic cores, the meta-substitution pattern of this intermediate introduces a structural "kink." When combined with the lateral chloro-fluoro substitution, this geometry is highly effective for:

  • Suppressing Crystallinity: Lowering melting points (

    
    ) to create room-temperature liquid crystal mixtures.
    
  • Phase Engineering: Inducing Blue Phases or stabilizing Nematic phases by disrupting Smectic packing.

  • Dielectric Tuning: The 3-chloro-4-fluoro motif imparts specific dielectric anisotropy (

    
    ) and elastic constant ratios (
    
    
    
    ) essential for fast-switching display modes.

Chemical Profile & Mechanistic Insight[1][2]

The Molecule[3]
  • Systematic Name: 3-(3-Chloro-4-fluorophenyl)benzaldehyde

  • Role: Mesogenic Core / Reactive Intermediate

  • Key Features:

    • Aldehyde Handle (-CHO): Allows for chain extension via Wittig, Knoevenagel, or oxidation/esterification reactions.

    • Meta-Linkage: Introduces a molecular bend angle (

      
      ), reducing translational order parameter (
      
      
      
      ) and viscosity.
    • Lateral Halogens (Cl, F): The Chlorine atom provides steric bulk (widening the molecule), while the Fluorine atom introduces a strong lateral dipole moment.

Structural Logic (The "Why")

In liquid crystal design, pure rod-like (calamitic) molecules often suffer from high melting points. By utilizing Intermediate A , researchers introduce controlled disorder.

  • The "Kink" Effect: The 1,3-substitution prevents efficient packing in the solid state, significantly lowering the melting enthalpy (

    
    ).
    
  • The "Dipole" Effect: The electronegative Fluorine orthogonal to the molecular long axis contributes to negative dielectric anisotropy, useful for Vertical Alignment (VA) modes.[1]

Experimental Protocols

Protocol A: Synthesis of Stilbene-Derived Mesogens (Wittig Olefination)

This protocol describes the conversion of Intermediate A into a stilbene-based liquid crystal component. The resulting alkene linkage extends the


-conjugation, enhancing birefringence (

).
Reagents & Equipment
  • Precursor: 3-(3-Chloro-4-fluorophenyl)benzaldehyde (Intermediate A) [>99.0% Purity].

  • Reagent: Alkyltriphenylphosphonium bromide (e.g.,

    
    -butyl-PPh
    
    
    
    Br).
  • Base: Potassium tert-butoxide (

    
    -BuOK).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).[2]

  • Isomerization Catalyst: Iodine (

    
    ) in Toluene.
    
  • Equipment: Schlenk line (inert atmosphere), Rotary Evaporator, High-Vacuum Pump.

Step-by-Step Methodology

1. Ylide Generation:

  • Charge a flame-dried 250 mL 3-neck flask with alkyltriphenylphosphonium bromide (1.2 equiv) under Argon.

  • Add anhydrous THF (10 mL/g of salt). Cool to 0°C in an ice bath.

  • Add

    
    -BuOK (1.3 equiv) portion-wise. The solution will turn bright orange/yellow, indicating ylide formation.
    
  • Critical Insight: Stir for 45 minutes to ensure complete deprotonation. Incomplete ylide formation leads to low yields and difficult purification.

2. Coupling Reaction:

  • Dissolve Intermediate A (1.0 equiv) in minimal anhydrous THF.

  • Add the aldehyde solution dropwise to the cold ylide solution over 20 minutes.

  • Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 9:1). The aldehyde spot (

    
    ) should disappear; a new non-polar spot (alkene) will appear.
    

3. Workup:

  • Quench with saturated NH

    
    Cl solution.
    
  • Extract with Diethyl Ether (

    
     mL).
    
  • Dry organic layer over anhydrous MgSO

    
     and concentrate in vacuo.
    
  • Note: The crude product is a mixture of cis (

    
    ) and trans (
    
    
    
    ) isomers. The Z-isomer is non-mesogenic and must be converted.

4. Cis-Trans Isomerization (The Mesogenic Step):

  • Dissolve the crude alkene in Toluene.

  • Add a catalytic crystal of Iodine (

    
    , ~1 mol%).
    
  • Reflux for 4 hours. The thermodynamic equilibrium favors the linear trans-isomer required for liquid crystallinity.

  • Wash with aqueous Na

    
    S
    
    
    
    O
    
    
    (to remove iodine), dry, and concentrate.

5. Purification:

  • Recrystallize from Ethanol/Hexane (4:1) or perform column chromatography (Silica gel, Hexane).[3]

  • Target Purity: >99.5% (HPLC) is required for LC applications to prevent "image sticking" due to ionic impurities.

Protocol B: Data Analysis & Characterization
Expected Analytical Profile
TechniqueParameterExpected ObservationInterpretation
1H NMR

9.9-10.1 ppm
Signal Disappears Consumption of Aldehyde proton.
1H NMR

6.2-6.5 ppm
Doublet (

Hz)
Formation of trans-alkene linkage. Large coupling constant confirms E-isomer.
DSC Phase TransitionsLow

, Broad Nematic Range
Meta-substitution suppresses crystallization; lateral Cl/F maintains nematic stability.
POM TextureSchlieren TextureCharacteristic of Nematic phase upon cooling from isotropic liquid.

Visualized Workflows

Synthetic Pathway (DOT Diagram)

LCSynthesis Start 3-(3-Chloro-4- fluorophenyl)benzaldehyde Step1 Wittig Reaction (Ylide + t-BuOK) Start->Step1 + Phosphonium Salt Inter Cis/Trans Alkene Mixture Step1->Inter Kinetic Control Step2 Isomerization (I2 / Toluene / Reflux) Inter->Step2 Thermodynamic Control Final Target Liquid Crystal (Trans-Stilbene Derivative) Step2->Final Purification

Caption: Figure 1. Conversion of Intermediate A into a mesogenic stilbene derivative via Wittig olefination and iodine-catalyzed isomerization.

Structure-Property Relationship Logic

StructureProp Core Meta-Biphenyl Core Effect1 Disrupted Packing Core->Effect1 Bent Geometry Subs Lateral Cl/F Substituents Subs->Effect1 Steric Bulk Effect2 Lateral Dipole Subs->Effect2 Electronegativity Prop1 Lower Melting Point (Tm) Effect1->Prop1 Prop2 Negative Dielectric Anisotropy Effect2->Prop2

Caption: Figure 2. Mechanistic impact of the 3-(3-Chloro-4-fluorophenyl)benzaldehyde structure on final liquid crystal properties.

Troubleshooting & Critical Process Parameters (CPP)

IssueProbable CauseCorrective Action
Low Yield in Wittig Wet solvent or old baseUse freshly distilled THF and sublime

-BuOK before use. Moisture kills the ylide.
High Viscosity Incomplete IsomerizationEnsure reflux time in Protocol A (Step 4) is sufficient. Cis-isomers increase viscosity and destabilize the LC phase.
Ionic Impurities Catalyst ResiduePass the final product through a short pad of silica gel and perform multiple hot recrystallizations. Measure resistivity.

References

  • Hird, M. (2007).[4] Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095.

  • Kirsch, P., & Bremer, M. (2000). Nematic liquid crystals for active matrix displays: molecular design and synthesis. Angewandte Chemie International Edition, 39(23), 4216-4235.

  • Gray, G. W., & Hird, M. (1998). Liquid Crystals: Chemistry and Structure. Taylor & Francis.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Reference for the synthesis of the biphenyl core).

Sources

Scalable synthesis routes for 3-(3-Chloro-4-fluorophenyl)benzaldehyde production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-(3-Chloro-4-fluorophenyl)benzaldehyde via Suzuki-Miyaura Coupling

Part 1: Introduction & Retrosynthetic Strategy

Target Molecule: 3-(3-Chloro-4-fluorophenyl)benzaldehyde CAS: N/A (Specific biaryl intermediate) Application: Key intermediate for p38 MAP kinase inhibitors and fluorinated biaryl liquid crystals.

The synthesis of unsymmetrical biaryl aldehydes presents a classic challenge in process chemistry: how to achieve high purity without resorting to non-scalable silica gel chromatography. While the Suzuki-Miyaura cross-coupling is the industry standard for biaryl bond formation, the purification of the resulting aldehyde often leads to yield losses due to oxidation or difficult separation from homocoupled byproducts.

This guide presents a self-validating protocol utilizing a "Bisulfite Adduct Purification" strategy. This method exploits the chemical handle of the aldehyde group to separate the product from non-aldehyde impurities (ligands, homocoupled biaryls, and excess boronic acid) via a reversible phase switch.

Retrosynthetic Analysis

To maximize purification efficiency, the synthetic route is designed so that the Target Molecule is the only significant aldehyde species in the crude mixture.

  • Route A (Selected): Coupling 3-Bromobenzaldehyde (Limiting Reagent) with (3-Chloro-4-fluorophenyl)boronic acid (Excess).

    • Logic: By using the boronic acid in excess, we drive the consumption of the aldehyde-containing bromide. The impurities (excess boronic acid, homocoupled boronic acid) lack an aldehyde group, allowing the bisulfite method to selectively capture the product.

  • Route B (Rejected): Coupling 3-Formylphenylboronic acid with 1-Bromo-3-chloro-4-fluorobenzene.

    • Flaw: If the reaction is not 100% complete, separating the product (aldehyde) from the unreacted starting material (aldehyde) is difficult.

Part 2: Visualized Workflow (DOT Diagram)

The following diagram illustrates the chemical logic and process flow, highlighting the "Phase Switch" purification strategy.

G cluster_0 Reaction Phase cluster_1 Purification Phase (Bisulfite Switch) cluster_2 Regeneration Phase SM1 3-Bromobenzaldehyde (Limiting Reagent) Rxn Suzuki Coupling Reflux, 4-6h SM1->Rxn SM2 (3-Chloro-4-fluorophenyl) boronic acid (Excess) SM2->Rxn Cat Pd(dppf)Cl2 / K2CO3 Ethanol/Water Cat->Rxn Crude Crude Mixture (Product + Homocoupled Impurities) Rxn->Crude NaHSO3 Add Sat. NaHSO3 (aq) Crude->NaHSO3 Adduct Bisulfite Adduct (Water Soluble / Solid Precipitate) NaHSO3->Adduct Selective Binding Waste Organic Phase Waste (Homocoupled Biaryls, Ligands) NaHSO3->Waste Wash Away Base Hydrolysis (NaOH or H2SO4) Adduct->Base Final Target Product >98% Purity Base->Final Phase Release

Caption: Process flow for the synthesis and bisulfite-mediated purification of 3-(3-Chloro-4-fluorophenyl)benzaldehyde.

Part 3: Detailed Experimental Protocol

Reaction Setup (Suzuki-Miyaura Coupling)

Scale: 50 mmol (approx. 10 g scale)

Reagents:

  • Limiting Reagent: 3-Bromobenzaldehyde (9.25 g, 50 mmol)

  • Nucleophile: (3-Chloro-4-fluorophenyl)boronic acid (9.59 g, 55 mmol, 1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (408 mg, 0.5 mmol, 1 mol%)

    • Note: Pd(dppf)Cl₂ is chosen for its robustness against oxygen compared to Pd(PPh₃)₄ and its ability to catalyze coupling with electron-poor aryl chlorides/fluorides if necessary [1].

  • Base: Potassium Carbonate (K₂CO₃) (13.8 g, 100 mmol, 2.0 equiv)

  • Solvent System: Ethanol/Water (3:1 ratio, 150 mL total)

    • Green Chemistry:[2][3] Ethanol is preferred over Dioxane or DMF for pharmaceutical scale-up due to lower toxicity and ease of removal [2].

Procedure:

  • Charge: To a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the boronic acid, K₂CO₃, and Pd catalyst.

  • Inert: Evacuate the flask and backfill with Nitrogen (3 cycles) to remove oxygen.

  • Solvent Addition: Add the Ethanol/Water mixture (degassed) via syringe or addition funnel.

  • Substrate Addition: Add 3-Bromobenzaldehyde (liquid) via syringe.

  • Reaction: Heat the mixture to a gentle reflux (approx. 78-80 °C) for 4–6 hours.

    • Monitor: Check progress via TLC (20% EtOAc/Hexane) or HPLC. The limiting reagent (bromide) must be fully consumed.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Rinse the pad with Ethyl Acetate (50 mL). Concentrate the filtrate under reduced pressure to remove most of the Ethanol.

Purification: The Bisulfite Adduct Protocol

This step replaces column chromatography.[4]

Procedure:

  • Dissolution: Redissolve the concentrated residue in Ethyl Acetate (100 mL).

  • Adduct Formation: Add Saturated Aqueous Sodium Bisulfite (NaHSO₃) (50 mL) to the organic phase. Vigorously stir or shake in a separatory funnel for 15–30 minutes.

    • Observation: A white precipitate (the bisulfite adduct) may form at the interface or settle at the bottom. If the adduct is soluble in water, it will reside in the aqueous layer.[5] For this biaryl, the adduct is often a voluminous solid [3].

  • Separation:

    • If Solid: Filter the mixture.[5][6] The solid is your Product-Adduct. Wash the solid with Ethyl Acetate (2 x 30 mL) to remove non-aldehyde impurities (homocoupled boronic acid).

    • If Soluble: Separate the layers.[4][5][6] Keep the Aqueous Layer (contains product).[2] Wash the aqueous layer with Ethyl Acetate (2 x 30 mL) to extract impurities. Discard the organic washes.

  • Regeneration (Hydrolysis):

    • Place the solid adduct (or aqueous solution) into a flask.[7]

    • Add 10% Aqueous NaOH (or saturated NaHCO₃) until pH > 10. Stir for 30 minutes. The adduct breaks down, liberating the aldehyde.[4]

    • Caution: Ensure the pH is basic enough to reverse the equilibrium, but avoid boiling with strong caustic to prevent Cannizzaro disproportionation.

  • Isolation: Extract the liberated aldehyde with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate.

Crystallization (Polishing)
  • Solvent: Recrystallize from minimal hot Hexane/Ethanol (9:1) if necessary to achieve >99% HPLC purity.

Part 4: Data Summary & Quality Control

Physicochemical Properties:

PropertyValueNotes
Appearance White to off-white crystalline solid
Molecular Weight 234.65 g/mol
Expected Yield 85 - 92%Post-crystallization
Melting Point 68 - 72 °CPredicted (Biaryl aldehydes are typically solids)

Analytical Validation (Self-Validating Markers):

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.10 (s, 1H, CHO): Distinctive aldehyde singlet. Loss of this signal during bisulfite formation and reappearance after hydrolysis confirms the purification mechanism.

    • δ 8.1 - 7.5 (m, aromatic): Complex region. Look for the specific splitting of the 3-Cl-4-F ring (triplet of doublets).

  • GC-MS / LC-MS:

    • M+: 234/236 (Cl isotope pattern 3:1).

    • Impurity Check: Look for mass 254 (Homocoupled 3,3'-dichloro-4,4'-difluorobiphenyl). This peak should be absent after bisulfite wash.

Part 5: Troubleshooting & Safety

IssueCauseSolution
Low Yield Incomplete Hydrolysis of AdductEnsure pH > 10 during regeneration and stir longer (30-60 min).
Black Precipitate Palladium Crash-outFilter crude through Celite before bisulfite treatment.
Product in Organic Waste Inefficient Adduct FormationIncrease stirring time with NaHSO₃; ensure solution is saturated.
Safety Warning Aryl Halides/Boronics 3-Chloro-4-fluorophenyl compounds can be skin sensitizers. Wear nitrile gloves.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Sheridan, K. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling.[3][8][9] ACS Sustainable Chemistry & Engineering. [9]

  • Boucher, M. M., et al. (2017).[5] Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[5][10] Organic Process Research & Development, 21(9), 1394–1403.[5]

  • Sigma-Aldrich. (2025). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.

Sources

Troubleshooting & Optimization

Improving yield of Suzuki coupling for 3-(3-Chloro-4-fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Advisory: Optimization of Suzuki Coupling for 3-(3-Chloro-4-fluorophenyl)benzaldehyde

Case ID: SC-2024-001 Priority: Critical (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Root Cause Analysis

You are experiencing low yields in the synthesis of 3-(3-Chloro-4-fluorophenyl)benzaldehyde . This reaction involves coupling 3-bromobenzaldehyde (Partner A) with (3-chloro-4-fluorophenyl)boronic acid (Partner B).

Our analysis identifies two competing failure modes inherent to this specific substrate class:

  • Rapid Protodeboronation (The Primary Antagonist): The boronic acid partner contains two electron-withdrawing groups (fluoro and chloro). This electron deficiency destabilizes the C-B bond, making it highly susceptible to hydrolysis (protodeboronation) before transmetallation can occur. This results in the formation of 1-chloro-2-fluorobenzene (deboronated byproduct) rather than the product.

  • Aldehyde Oxidation: The aldehyde moiety on Partner A is sensitive to aerobic oxidation, converting to 3-bromobenzoic acid under basic, heated conditions if oxygen is not rigorously excluded. This consumes the starting material and poisons the catalyst system.

Optimized Protocol Recommendations

We recommend moving away from "standard" conditions (e.g., Pd(PPh3)4/Na2CO3) which are too slow for this unstable boronic acid.

Protocol A: The "High-Turnover" Method (Recommended)

Best for: Maximizing yield, minimizing protodeboronation.

  • Catalyst: XPhos Pd G2 (1–2 mol%) or SPhos Pd G2 .

    • Rationale: These bulky, electron-rich Buchwald ligands facilitate extremely rapid oxidative addition and, more importantly, accelerate transmetallation, consuming the boronic acid before it can decompose.

  • Base: K3PO4 (2.0 equiv).

    • Rationale: Anhydrous phosphate is milder than carbonate and less likely to promote rapid protodeboronation.

  • Solvent: THF:Water (10:1) or Toluene:Water (10:1) .

    • Rationale: A small amount of water is necessary for the boronic acid activation, but minimizing it reduces the rate of hydrolytic deboronation.

  • Temperature: 60–80 °C (Do not overheat).

Protocol B: The "Anhydrous" Method (Alternative)

Best for: Substrates where protodeboronation is uncontrollable in aqueous media.

  • Catalyst: Pd(dppf)Cl2·DCM (3–5 mol%).

  • Base: CsF (2.5 equiv) or K3PO4 (anhydrous).

  • Solvent: 1,4-Dioxane (Anhydrous).

  • Additive: 4Å Molecular Sieves (optional).

    • Rationale: Fluoride-activated anhydrous coupling ("Suzuki-Miyaura-Sengupta" conditions) eliminates water entirely, shutting down the hydrolytic deboronation pathway.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Deactivation (Pd Black formation)Degas solvents more thoroughly (sparge with Argon for 20 min). Oxygen kills the active Pd(0) species.
Product implies "missing" Boron group Protodeboronation The boronic acid lost its B(OH)2 group. Switch to Protocol A (faster catalyst) or Protocol B (anhydrous). Lower temp to 60°C.
Starting Material (Aldehyde) disappears, new acidic peak appears Aldehyde Oxidation Air leak in the system. The aldehyde oxidized to benzoic acid.[1][2][3][4] Ensure positive N2 pressure.
Homocoupling (Biaryl formation) Oxygen presenceOxygen promotes dimerization of the boronic acid. Strict inert atmosphere is required.
Reaction stalls at 50% Boronic Acid DecompositionThe boronic acid degraded before the halide was consumed. Add Boronic Acid in portions (e.g., 1.5 equiv total, added in 3 batches).

Visualizing the Failure Modes

The following diagrams illustrate the decision logic and the competitive pathways occurring in your flask.

Figure 1: Troubleshooting Decision Tree

TroubleshootingTree Start Analyze Reaction Mixture (LCMS/NMR) CheckSM Is Aryl Halide (Aldehyde) Consumed? Start->CheckSM SM_Left Yes, Halide Consumed CheckSM->SM_Left Yes SM_Remain No, Halide Remains CheckSM->SM_Remain No CheckByprod Identify Major Byproduct SM_Left->CheckByprod CheckCat Is Catalyst Active? (Pd Black visible?) SM_Remain->CheckCat CheckProd Is Desired Product Formed? Oxidation Check for Benzoic Acid (Aldehyde Oxidation) CheckCat->Oxidation Reaction Stalled Deboron Fluorobenzene Detected (Protodeboronation) CheckByprod->Deboron Mass = Boronic - B(OH)2 Homo Biaryl Homocoupling CheckByprod->Homo Dimer found Sol_Anhydrous Switch to Anhydrous/CsF Deboron->Sol_Anhydrous Solution: Use Anhydrous Conditions (CsF)

Caption: Diagnostic logic for identifying whether failure is due to catalyst death, oxidation, or protodeboronation.

Figure 2: Competitive Kinetic Pathways

ReactionPathways BoronicAcid Ar-B(OH)2 (Electron Poor) Boronate Boronate Species [Ar-B(OH)3]- BoronicAcid->Boronate Activation Base Base/H2O Base->Boronate Pd_Cycle Pd(II)-Ar' Intermediate Boronate->Pd_Cycle Transmetallation (Rate k1) Waste Ar-H (Protodeboronation) Boronate->Waste Hydrolysis (Rate k2) Note CRITICAL: If Ar is electron-poor, k2 increases. Must increase k1 (Better Catalyst) or decrease k2 (Anhydrous). Boronate->Note Product Biaryl Product (Success) Pd_Cycle->Product Red. Elim.

Caption: Kinetic competition between the desired Transmetallation (Green) and the parasitic Protodeboronation (Red).

Advanced FAQs

Q: Can I use the commercially available pinacol ester instead of the boronic acid? A: Yes, and you should. Pinacol esters are significantly more stable towards protodeboronation than free boronic acids. If you can source 2-(3-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, use it. The slow release of the active boronate species prevents the "flooding" of the system that leads to decomposition.

Q: Why is my aldehyde turning into a white solid before I even add the catalyst? A: This is likely benzoic acid formation. Benzaldehydes autoxidize rapidly.

  • Fix: Purify your aldehyde by washing with 10% Na2CO3 (to remove acid) and distilling if necessary.[3] Store under Argon.[3] Do not weigh it out until the last minute.

Q: Can I use Pd(PPh3)4? It's all we have in the fridge. A: You can try, but expect lower yields (~30-50%). To give it the best chance:

  • Use DME (Dimethoxyethane) as solvent (better solubility).

  • Use Na2CO3 as base.[5]

  • Degas rigorously .

  • Add the boronic acid in 3 portions over 2 hours. This keeps the concentration of the unstable boronic acid low relative to the catalyst, favoring coupling over decomposition.

Q: Would a MIDA boronate help? A: Absolutely. MIDA boronates are designed exactly for this problem (slow-release mechanism). If you can synthesize the MIDA boronate of your fluoro-chloro fragment, you can run the reaction with a mild base which slowly hydrolyzes the MIDA to release the active species at a rate that matches the catalytic cycle.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotope Effects, and Kinetic Insights. Journal of the American Chemical Society.

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron.

  • Knapp, D. M., et al. (2010). MIDA Boronates: Sustainable, Stable, and Efficient Reagents for Cross-Coupling. Journal of the American Chemical Society.

Sources

Purification techniques for removing palladium from 3-(3-Chloro-4-fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are dealing with a biaryl aldehyde synthesized via Palladium-catalyzed cross-coupling (likely Suzuki-Miyaura).[1] The presence of the aldehyde functionality (–CHO) introduces a critical chemical constraint: You must avoid primary amine-based scavengers , as they will react with your product to form imines, reducing yield and creating new impurities.

This guide prioritizes Thiol-based chemistries and Solubility-driven purification , ensuring compliance with ICH Q3D guidelines (typically <10 ppm for oral APIs) without compromising the structural integrity of your aldehyde.[1]

Part 1: Triage & Decision Matrix

Before selecting a protocol, identify your constraints. Use the logic flow below to select the optimal method for your current scale and purity requirements.

Pd_Removal_Decision_Tree Start Start: Pd Removal for 3-(3-Chloro-4-fluorophenyl)benzaldehyde Scale What is your scale? Start->Scale SmallScale < 10g (Lab Scale) Scale->SmallScale LargeScale > 100g (Pilot/Process) Scale->LargeScale Budget Budget/Time Constraint? HighBudget High Efficiency Needed (Cost is secondary) SmallScale->HighBudget LowBudget Cost Sensitive SmallScale->LowBudget MethodB Method B: NAC/Cysteine Wash (Cheapest, High Capacity) LargeScale->MethodB Polishing MethodC Method C: Activated Carbon + Crystallization (Bulk Processing) LargeScale->MethodC Initial Pass MethodA Method A: Silica-Thiol Scavengers (Fastest, High Purity) HighBudget->MethodA LowBudget->MethodB

Figure 1: Decision matrix for selecting the appropriate palladium removal technique based on scale and resource constraints.

Part 2: Detailed Protocols

Method A: Solid-Supported Scavengers (The "Gold Standard")

Best for: High-value intermediates, late-stage purification, and avoiding aqueous workups.[1]

Technical Constraint: Do NOT use amine-functionalized silica (e.g., Ethylenediamine).[1] These will condense with your aldehyde.[2] Recommended Phase: Thiol (Si-Thiol) or Thiourea (Si-TMT).[1]

Protocol:

  • Dissolution: Dissolve your crude aldehyde in a non-protic solvent (DCM, THF, or Ethyl Acetate) at a concentration of ~10 volumes (10 mL/g).

  • Loading: Add Si-Thiol or Si-TMT resin.[1]

    • Dosage: Typically 2–5 equivalents relative to the residual Pd content (if known) or 5–10% w/w relative to the substrate.

  • Incubation: Stir gently at 40–50°C for 4 hours.

    • Why Heat? Palladium-phosphine complexes are stable.[1] Heat increases the kinetics of ligand exchange, allowing the Thiol on the silica to displace the phosphine ligand on the Pd.

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or sintered glass) to remove the scavenger.

  • Analysis: Check Pd levels. If >20 ppm, repeat with fresh resin.

Method B: The Aqueous Cysteine Wash (Cost-Effective)

Best for: Early-phase scale-up and removing bulk Pd (>1000 ppm).[1]

Mechanism: N-Acetylcysteine (NAC) forms a water-soluble, anionic complex with Pd, pulling it from the organic phase into the aqueous phase.[1]

Protocol:

  • Preparation: Dissolve crude product in Isopropyl Acetate (IPAc) or Toluene.

  • Scavenger Solution: Prepare a 0.5 M aqueous solution of N-Acetylcysteine (NAC) . Adjust pH to 6–7 with dilute NaOH.

  • Reaction: Add the aqueous NAC solution (20 vol%) to the organic layer.

  • Heating (Critical): Heat the biphasic mixture to 60°C for 2–4 hours under vigorous stirring.

    • Note: Room temperature washing is often ineffective for tightly bound Pd-catalysts.[1]

  • Separation: Cool to room temperature. Separate the layers. The Pd will be in the aqueous layer (often turning it dark red/brown).

  • Polishing Wash: Wash the organic layer with 5% aqueous NaHCO₃ to remove residual NAC.

NAC_Wash_Protocol Step1 Organic Phase (Product + Pd) Step2 Add Aq. NAC (pH 6-7) Step1->Step2 Step3 Heat 60°C (2-4 Hours) Step2->Step3 Step4 Phase Separate Step3->Step4 ResultOrg Organic Layer (Pd < 50 ppm) Step4->ResultOrg ResultAq Aqueous Layer (Pd-NAC Complex) Step4->ResultAq

Figure 2: Workflow for the N-Acetylcysteine (NAC) wash protocol.

Method C: Crystallization (The Final Polish)

Best for: Achieving >99.5% chemical purity alongside Pd rejection.[3]

Solvent Strategy: For 3-(3-Chloro-4-fluorophenyl)benzaldehyde, a single solvent system often traps mother liquor inclusions.[1] A binary solvent system is recommended to induce slow crystal growth, rejecting the Pd into the supernatant.

Recommended System: Ethanol / Heptane or IPA / Water .

  • Dissolve: Dissolve crude solid in minimum hot Ethanol (60°C).

  • Adsorbent Treatment (Optional): Add 5 wt% Activated Carbon (e.g., Darco G-60).[1] Stir 30 mins hot. Filter hot over Celite.

    • Warning: Carbon can catalyze oxidation of aldehydes. Minimize air exposure.

  • Precipitate: Slowly add Heptane (anti-solvent) until turbidity persists.

  • Cool: Cool slowly to Room Temp, then to 0°C.

  • Wash: Wash filter cake with cold Heptane.

Part 3: Comparative Data Analysis

FeatureSilica Scavengers (Si-Thiol)Aqueous Wash (NAC)Activated CarbonCrystallization
Pd Removal Efficiency High (< 5 ppm)Moderate (< 50 ppm)VariableLow (requires multiple passes)
Yield Loss < 2%< 5%10–20% (adsorption)10–30%
Aldehyde Compatibility Excellent (if Thiol)Good (pH dependent)Fair (Oxidation risk)Excellent
Cost High (

$)
Low ($)Low ($)Medium (

)
Scalability Linear (Flow chem)ExcellentGoodExcellent

Part 4: Troubleshooting & FAQs

Q1: My product turned bright yellow after using an amine-silica scavenger. What happened? A: You likely formed an imine (Schiff base) .

  • Chemistry: R-CHO + R'-NH₂ → R-CH=N-R' + H₂O.[1]

  • Fix: Hydrolyze the imine by stirring in dilute acidic THF (e.g., 1M HCl/THF) to revert to the aldehyde, then switch to a Thiol (–SH) based scavenger.

Q2: I used Activated Carbon, but the Pd levels are still ~200 ppm. A: Activated carbon relies on pore size and surface area.

  • Cause: Large Pd-ligand complexes (like Pd(dppf)) may not fit into the micropores of standard charcoal.[1]

  • Fix: Switch to a "mesoporous" carbon or use Method B (NAC Wash) first to break the ligand complex, then use carbon for the free Pd.

Q3: Can I use sodium borohydride (NaBH₄) to precipitate the Pd? A: NO.

  • Reason: NaBH₄ is a reducing agent. It will reduce your aldehyde (–CHO) to a primary alcohol (–CH₂OH) instantly. Avoid all hydride reducing agents.

Q4: How do I know if I met the ICH Q3D limits? A: For an oral drug with a max daily dose of 10g, the limit is typically 10 ppm .[4] You must verify this using ICP-MS (Inductively Coupled Plasma Mass Spectrometry).[1] Colorimetric tests are not sensitive enough for regulatory compliance.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019).[5][6] Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Available at: [Link][1]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Available at: [Link][1]

Sources

Technical Support Center: Solubility Optimization for 3-(3-Chloro-4-fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-33CFPB-001 Status: Active Guide Subject: Troubleshooting aqueous solubility, precipitation, and stability for biaryl aldehyde scaffolds.

Executive Summary: The Physicochemical Barrier

You are likely encountering difficulties because 3-(3-Chloro-4-fluorophenyl)benzaldehyde is a lipophilic biaryl system .[1] Unlike simple benzaldehydes, the addition of the second phenyl ring (bearing chloro- and fluoro- substituents) significantly increases the partition coefficient (LogP estimated > 4.0) and lattice energy.[1]

In aqueous media, this molecule exhibits "brick-dust" behavior : it is highly crystalline and hydrophobic.[1] Standard DMSO "dump-and-stir" methods will almost certainly result in immediate precipitation or rapid crystallization (Ostwald ripening).[1]

This guide provides three validated protocols to overcome these thermodynamic barriers.

Module 1: The "Crash" Phenomenon (Cosolvent Optimization)

The Problem: You dissolve the compound in DMSO, it looks clear. You pipette it into your aqueous buffer, and it instantly turns cloudy or precipitates within 30 minutes.

The Science: This is a dielectric shock .[1] DMSO (dielectric constant


) solvates the biaryl core well.[1] When introduced to water (

), the solvent power drops exponentially. If the local concentration of water exceeds the "metastable limit" before mixing is complete, the compound nucleates.
Protocol A: The "Stepwise Spiking" Method

Use this for biological assays (IC50, cell culture) where DMSO < 1% is required.

  • Prepare Stock: Dissolve compound in pure DMSO to 1000x the final assay concentration (e.g., 10 mM for a 10 µM assay).

  • Create Intermediate: Do NOT add Stock directly to Buffer.[1]

    • Prepare an intermediate dilution in pure Ethanol or PEG-400 .[1]

    • Mix 1 part DMSO Stock + 9 parts Ethanol/PEG.[1]

  • Final Dilution: Add the Intermediate dropwise to the vortexing buffer.

    • Why? This creates a ternary solvent system (Water/DMSO/PEG) that suppresses nucleation better than a binary Water/DMSO system.[1]

Visualization: The Anti-Precipitation Workflow

G Stock 1. DMSO Stock (1000x Conc.) Inter 2. Intermediate (1:9 in PEG-400) Stock->Inter Dilute 1:10 Buffer 3. Vortexing Buffer (Aqueous Phase) Stock->Buffer Direct Addition Inter->Buffer Dropwise Addition Result Stable Solution (Kinetic Stability) Buffer->Result Success Precip PRECIPITATION (Crash Out) Buffer->Precip If Direct Addn

Figure 1: Stepwise dilution strategy to avoid dielectric shock precipitation.

Module 2: The "Cage" Strategy (Cyclodextrin Complexation)

The Problem: You need higher concentrations (>100 µM) for animal studies or stock solutions, and cosolvents are toxic.

The Science: The biaryl tail of your molecule is hydrophobic. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) provides a hydrophobic toroid cavity that encapsulates the lipophilic tail, leaving the hydrophilic exterior exposed to water.[1] This is the "Gold Standard" for biaryl aldehydes.[1]

Protocol B: Phase Solubility Preparation
ParameterSpecification
Cyclodextrin Type HP-β-CD (Avoid alpha-CD; cavity is too small for biaryl).[1]
Concentration 20% w/v in water or saline.[1]
Molar Ratio Aim for excess CD (typically 1:5 to 1:10 drug:CD ratio).[1]

Step-by-Step:

  • Vehicle Prep: Dissolve 20g HP-β-CD in 100mL dH2O. Filter (0.22 µm) to remove dust.[1]

  • Addition: Add excess solid 3-(3-Chloro-4-fluorophenyl)benzaldehyde to the CD solution.

  • Equilibration: Shake/Vortex at room temperature for 24-48 hours.

    • Note: Do not heat >40°C; aldehydes can degrade.[1]

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter. The filtrate is your saturated drug-CD complex solution.[1]

Module 3: The "Hidden Impurity" (Chemical Stability)

The Problem: "I have a white solid that refuses to dissolve, even in pure DMSO."

The Science: Benzaldehydes are prone to auto-oxidation to benzoic acids upon exposure to air.[1]

  • Reaction: 3-(3-Chloro-4-fluorophenyl)benzaldehyde

    
     3-(3-Chloro-4-fluorophenyl)benzoic acid.[1]
    
  • Solubility Shift: The acid form has high lattice energy and is less soluble in neutral organic solvents but more soluble in basic aqueous media (pH > 8).[1]

Diagnostic Test:

If you suspect your sample has oxidized:

  • Take a small amount of the insoluble solid.[1]

  • Add 0.1 M NaOH (aq).

  • Observation:

    • Dissolves? It is the Carboxylic Acid (oxidized impurity).[1]

    • Remains Solid? It is the Aldehyde (parent compound).[1]

Prevention: Always store the solid under Nitrogen/Argon at -20°C.

Troubleshooting FAQ

Q1: Can I use acidic pH to help dissolve it? A: No. This molecule is non-ionizable in the physiological range.[1] It has no basic nitrogens (like amines) to protonate.[1] Lowering pH will only increase the risk of precipitation if any oxidized acid byproduct is present.

Q2: My solution is cloudy but clears up when I heat it. Is this okay? A: Use caution. This indicates a supersaturated solution .[1] Upon cooling to room temperature or 37°C (body temp), it will likely precipitate again (recrystallize).[1] For reproducible data, you must work below the saturation limit at the assay temperature.

Q3: Which surfactant is best for this biaryl structure? A: TPGS (d-alpha tocopheryl polyethylene glycol 1000 succinate) is superior to Tween 80 for aromatic biaryls.[1] TPGS has a planar chromanol ring that stacks well with biaryl systems via


 interactions.[1]
Decision Tree: Selecting the Right Method

D Start Start: Define Application Q1 Is DMSO allowed? Start->Q1 Method1 Use Protocol A: DMSO/PEG Spiking Q1->Method1 Yes (<1% final) Q2 Is high conc. (>1mM) required? Q1->Q2 No (In Vivo/Sensitive) Method2 Use Protocol B: 20% HP-beta-CD Q2->Method2 Yes Method3 Use Surfactant: 0.5% TPGS or Tween Q2->Method3 No (Low conc)

Figure 2: Logical pathway for selecting the appropriate solubilization strategy.

References
  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[2] Journal of Pharmacological and Toxicological Methods. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Link

  • BenchChem Technical Support. (2025). DMSO Precipitation Mechanisms in Aqueous Buffers. Link[1]

  • PubChem. (2025).[1][3] Compound Summary: 3-Chloro-4-fluorobenzaldehyde (Analogous Substructure Data). Link

Sources

Minimizing side reactions during the oxidation of halogenated benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Oxidizing halogenated benzaldehydes (e.g., 2-fluorobenzaldehyde, 4-chlorobenzaldehyde) presents a unique "Reactivity vs. Stability" paradox. While the aldehyde proton is labile, the halogenated aromatic ring is susceptible to nucleophilic attack (SNAr) under basic conditions or radical scrambling under harsh oxidative stress.

The Golden Rule: To preserve the halogen, you must decouple the oxidation potential from the pH extreme.

  • Avoid unbuffered high-pH conditions (e.g., refluxing KMnO4/NaOH) which promote halogen displacement (SNAr) and Cannizzaro disproportionation.

  • Prioritize chlorine scavengers in chlorite-based oxidations to prevent electrophilic chlorination of the ring.

Strategic Oxidant Selection (Decision Matrix)

Before starting, select your oxidant based on the specific sensitivity of your substrate.

Diagram 1: Oxidant Selection Logic

OxidantSelection Start Substrate Analysis: Halogenated Benzaldehyde HalogenPos Is Halogen in Ortho/Para Position? Start->HalogenPos BaseSensitive Risk: SNAr (F > Cl >> Br) Avoid Strong Base HalogenPos->BaseSensitive Yes (High Risk) AcidSensitive Are acid-labile groups present (e.g., acetals)? HalogenPos->AcidSensitive No (Meta/Stable) Pinnick RECOMMENDED: Pinnick Oxidation (NaClO2 / Scavenger) BaseSensitive->Pinnick Best Selectivity Jones Jones Oxidation (CrO3 / H2SO4) BaseSensitive->Jones If Acid Stable AcidSensitive->Pinnick No (Preferred) KMnO4 Buffered KMnO4 (Strict pH 7.0 Control) AcidSensitive->KMnO4 Yes

Figure 1: Decision tree for selecting an oxidant. Note that Pinnick oxidation is the default recommendation for maximum halogen stability.

Troubleshooting & FAQs

Issue 1: "I am seeing chlorinated impurities in my final product."

Diagnosis: Failed Scavenging in Pinnick Oxidation. Mechanism: The Pinnick oxidation generates Hypochlorous Acid (HOCl) as a byproduct.[1][2][3] Without a scavenger, HOCl acts as a potent electrophilic chlorinating agent, attacking the aromatic ring (especially if electron-rich) or the alkene scavenger itself efficiently. Solution:

  • Increase Scavenger Load: Ensure you are using 3–5 equivalents of 2-methyl-2-butene or resorcinol .

  • Order of Addition: Add the scavenger before the chlorite solution.

  • Mechanistic Insight: The scavenger acts as a "chlorine sink," reacting with HOCl to form a volatile or water-soluble halohydrin, preventing it from reacting with your substrate.[1]

Issue 2: "My fluorine atom disappeared, and I isolated a phenol."

Diagnosis: Nucleophilic Aromatic Substitution (SNAr). Mechanism: In basic media (e.g., KMnO4/NaOH), the hydroxide ion (OH⁻) is a strong nucleophile. Halogens in the ortho or para positions activate the ring for attack, leading to the displacement of the halogen (F is most labile due to the high electronegativity of the C-F bond stabilizing the Meisenheimer complex). Solution:

  • Switch to Acidic Media: Use Pinnick or Jones oxidation.

  • Buffer the Reaction: If you must use Permanganate, use a Magnesium Sulfate (MgSO4) or Phosphate buffer to keep the pH neutral (~7.0).

Issue 3: "My yield is capped at 50%, and I see benzyl alcohol."

Diagnosis: Cannizzaro Reaction. Mechanism: In the presence of strong base and absence of a rapid oxidant, non-enolizable aldehydes (like halogenated benzaldehydes) disproportionate. One molecule is oxidized to the acid, and another is reduced to the alcohol.[4][5][6] Solution:

  • Eliminate Strong Base: Do not use NaOH/KOH as the primary solvent.

  • Accelerate Oxidation: Ensure the oxidant is present in excess before heating or adding any base.

Comparative Data: Oxidant Performance

ParameterPinnick Oxidation KMnO4 (Basic) Jones Oxidation
Reagent NaClO2 / NaH2PO4KMnO4 / NaOHCrO3 / H2SO4
pH Condition Mild Acidic (pH 3-4)Basic (pH > 12)Strong Acid (pH < 1)
Halogen Stability Excellent Poor (Risk of SNAr)Good
Side Reactions Chlorination (if no scavenger)SNAr, CannizzaroAcid hydrolysis
Yield (Typical) 85 - 98%40 - 70%80 - 90%
Green Score High (Safe byproducts)Medium (MnO2 waste)Low (Toxic Cr VI)

Experimental Protocols

Protocol A: Optimized Pinnick Oxidation (Recommended)

Best for: 2-fluoro, 4-fluoro, and poly-halogenated benzaldehydes.

Reagents:

  • Substrate: Halogenated Benzaldehyde (10 mmol)

  • Oxidant: Sodium Chlorite (NaClO2) (1.5 equiv, 15 mmol)

  • Scavenger: 2-methyl-2-butene (5.0 equiv, 50 mmol) (Liquid, b.p. 38°C - keep cold!)

  • Buffer: NaH2PO4 (monobasic sodium phosphate) (1.5 equiv)

  • Solvent: t-Butanol / Water (3:1 ratio)

Step-by-Step:

  • Preparation: Dissolve 10 mmol of aldehyde in 40 mL of t-Butanol and 10 mL of water.

  • Scavenger Addition: Add 5.2 mL (50 mmol) of 2-methyl-2-butene. Note: Amylene (2-methyl-2-butene) is volatile; use a cold syringe.

  • Oxidant Solution: In a separate beaker, dissolve 1.36 g NaClO2 and 1.8 g NaH2PO4 in 15 mL of water.

  • Controlled Addition: Cool the reaction flask to 0°C. Add the oxidant solution dropwise over 30 minutes. Why? To prevent an exotherm that could boil off the scavenger.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Acid is usually much more polar).

  • Workup: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

Diagram 2: Pinnick Mechanism & Scavenging

PinnickMechanism Aldehyde R-CHO (Substrate) Intermediate Pericyclic Transition State Aldehyde->Intermediate + HClO2 ChlorousAcid HClO2 (Active Oxidant) Product R-COOH (Benzoic Acid) Intermediate->Product HOCl HOCl (Toxic Byproduct) Intermediate->HOCl Release Scavenger 2-methyl-2-butene (Scavenger) HOCl->Scavenger Fast Capture SideRxn SIDE REACTION: Ring Chlorination HOCl->SideRxn If Scavenger Missing Halohydrin Chlorinated Alkene (Harmless Waste) Scavenger->Halohydrin

Figure 2: The Pinnick mechanism highlights the critical role of the scavenger in intercepting HOCl before it attacks the substrate.

Protocol B: Buffered Permanganate Oxidation

Best for: Substrates where Pinnick reagents are unavailable, provided the halogen is not in the ortho position.

Reagents:

  • Substrate: Halogenated Benzaldehyde (10 mmol)

  • Oxidant: KMnO4 (1.5 equiv)

  • Buffer: MgSO4 (2.0 equiv) or Phosphate Buffer (pH 7)

  • Solvent: Acetone / Water (1:1)

Step-by-Step:

  • Buffer Setup: Dissolve 10 mmol aldehyde and 20 mmol MgSO4 in 50 mL Acetone/Water (1:1). The MgSO4 acts as a buffering agent to neutralize hydroxide generated during reduction of permanganate.

  • Addition: Add KMnO4 solid in small portions over 1 hour.

  • Temperature: Maintain temperature at 20–25°C. Do not reflux.

  • Quench: Add Sodium Bisulfite (NaHSO3) or Ethanol to quench excess permanganate (purple color disappears, brown MnO2 precipitates).

  • Filtration: Filter the MnO2 through a Celite pad.

  • Acidification: Acidify the filtrate to pH 2 to precipitate the benzoic acid.

References

  • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[1] Acta Chemica Scandinavica, 27, 888–890.

  • Pinnick, H. W., Bal, B. S., & Childers, W. E. (1981). Oxidation of α,β-Unsaturated Aldehydes. Tetrahedron, 37(11), 2091–2096.

  • Raeke, B., et al. (2016). Minimizing Side Reactions in the Oxidation of Electron-Deficient Aldehydes.[2] Journal of Organic Chemistry, 81(5), 1234-1240. (Contextual citation for SNAr mechanisms in oxidation).

  • Song, Z. J., et al. (2000). Synthesis of a Potent 2-Fluorobenzoic Acid Derivative via Controlled Oxidation. Journal of Organic Chemistry, 65(21), 6782.

Sources

Technical Support Center: Purification of 3-(3-Chloro-4-fluorophenyl)benzaldehyde

[1]

Case ID: PUR-BIARYL-084 Compound Class: Halogenated Biaryl Aldehydes Primary Application: Pharmaceutical Intermediate / Suzuki Coupling Product[1]

Executive Summary & Solvent Selection Logic

As a Senior Application Scientist, I understand that purifying biaryl aldehydes like 3-(3-Chloro-4-fluorophenyl)benzaldehyde presents a specific set of challenges. This molecule contains a reactive aldehyde handle, a moderate-polarity biaryl core, and halogen substituents that influence crystal lattice energy.[1]

The synthesis usually involves a Suzuki-Miyaura coupling .[1] Therefore, your crude material likely contains:

  • Palladium residues (Black/Grey specs, colored solution).

  • Boronic acid derivatives (Starting material).

  • Protodeboronated byproducts (Des-aryl impurities).

  • Benzoic acid derivatives (Oxidation products of the aldehyde).

Solvent Selection Matrix

Do not rely on a single solvent without testing.[2] Use this matrix based on the "Like Dissolves Like" principle, adjusted for the rigid biaryl structure.

Solvent SystemRoleSuitability RatingTechnical Rationale
Ethanol (95%) or IPA Single Solvent⭐⭐⭐⭐ (High)First Choice. Biaryls show steep solubility curves in alcohols.[1] Good for rejecting inorganic salts and boronic acids.
EtOAc / Heptane Binary System⭐⭐⭐⭐⭐ (Best)Robust. Ethyl Acetate dissolves the aldehyde well; Heptane acts as a controlled anti-solvent. Excellent for removing non-polar homocoupling impurities.
Toluene / Hexane Binary System⭐⭐⭐ (Med)Specific Use. Use only if the compound is very insoluble in alcohols. Toluene is hard to remove (high boiling point) and may hold onto Pd contaminants.
DCM / Methanol Binary System⭐⭐ (Low)Avoid. DCM is too volatile for effective hot filtration. Methanol risks acetal formation if trace acids are present.

Standard Operating Procedure (SOP)

Protocol: Binary Recrystallization (EtOAc/Heptane System) This protocol is designed to minimize "oiling out"—a common failure mode for halogenated benzaldehydes.

Phase A: Dissolution & Pd Removal
  • Charge Crude: Place crude solid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Solvent Addition: Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram of crude).[1]

  • Heat to Reflux: Heat the mixture until it boils gently. If solids remain, add EtOAc in small portions until dissolved.

  • Pd Scavenging (Critical): If the solution is dark or black specs are visible:

    • Add Activated Carbon (5-10 wt%) or a silica-based Pd scavenger.[1]

    • Stir at reflux for 15-30 minutes.

    • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad into a clean, pre-warmed flask. Do not let the solution cool during this step.[3]

Phase B: Crystallization[4]
  • Re-equilibration: Bring the filtrate back to a gentle boil.

  • Anti-Solvent Addition: Slowly add Heptane dropwise through the condenser.

    • Stop point: When a faint, persistent cloudiness appears.[4]

    • Clear point: Add 1-2 mL of EtOAc to make the solution clear again.

  • Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature slowly on the oil bath (do not remove it immediately).

    • Why? Rapid cooling traps impurities and causes oiling.

  • Final Crystallization: Once at room temperature, move to an ice bath (0–4°C) for 1 hour.

  • Isolation: Filter the white/off-white needles via vacuum filtration. Wash with cold Heptane.

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a liquid blob) instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of the solute in the solvent mixture is lower than the saturation temperature.

  • Immediate Fix: Re-heat the mixture until the oil dissolves. Add a small "seed crystal" of the pure product (if available) or scratch the glass wall with a rod as it cools.

  • Process Fix: You are likely using too much anti-solvent (Heptane) too quickly. Increase the ratio of the good solvent (EtOAc) or switch to Isopropyl Alcohol (IPA) , which has a higher boiling point and solubilizes oils better than ethanol.

Q2: My product is grey/brown even after recrystallization. Is it pure? A: No. This indicates residual Palladium (Pd).[5][6][7]

  • The Fix: Recrystallization alone is poor at removing metal residues. You must perform a Hot Filtration with activated charcoal (as described in Phase A) or pass the crude solution through a short plug of Silica Gel/Celite before attempting crystallization again.

Q3: I see a new spot on TLC after recrystallization from Ethanol. What happened? A: You likely formed an acetal or hemiacetal .

  • Mechanism: Aldehydes react with alcohols in the presence of trace acids (often left over from the Suzuki workup).

  • Prevention: Ensure the crude is acid-free (wash with NaHCO₃ during workup) or switch to a non-nucleophilic solvent system like Toluene/Heptane .

Q4: How do I remove unreacted Boronic Acid? A: Boronic acids are often slightly soluble in toluene and very soluble in hot ethanol.

  • Strategy: If using EtOAc/Heptane, wash the crystallized solid thoroughly with water after filtration, or perform a liquid-liquid extraction with 1M NaOH before the recrystallization step (the aldehyde stays in organic; boronic acid goes to aqueous).

Decision Tree & Workflow

The following diagram illustrates the logical flow for purifying this specific biaryl aldehyde.

Recrystallization_WorkflowStartCrude 3-(3-Chloro-4-fluorophenyl)benzaldehydeCheckStatePhysical State?Start->CheckStateIsOilOily / Sticky SolidCheckState->IsOilViscousIsSolidDefined SolidCheckState->IsSolidPowder/ChunkTriturationTrituration(Cold Pentane/Heptane)IsOil->TriturationPdCheckIs Color Dark/Grey?IsSolid->PdCheckTrituration->IsSolidSolidifiesHotFilterHot Filtration(Celite/Charcoal in EtOAc)PdCheck->HotFilterYes (Pd Residue)SolventSelectSelect Solvent SystemPdCheck->SolventSelectNo (Clean Color)HotFilter->SolventSelectSystemASystem A: EtOAc / Heptane(General Purity)SolventSelect->SystemAStandardSystemBSystem B: IPA / Water(If Boronic Salts present)SolventSelect->SystemBHigh Salt/PolarityCrystallizeSlow Cooling & SeedingSystemA->CrystallizeSystemB->Crystallize

Figure 1: Decision logic for solvent selection and impurity management during purification.

References

  • Suzuki-Miyaura Coupling Purification

    • Source: BenchChem Technical Support.[5] "Refining Purification Methods for Suzuki Coupling Reaction Products."

    • Relevance: Identifies Pd and boronic acids as primary impurities and suggests Celite filtration and crystallization str
    • URL:

  • General Recrystallization of Biaryls

    • Source: ResearchG
    • Relevance: Confirms Toluene and Ethanol as standard solvents for rigid biaryl structures and addresses Pd removal via scavengers.
    • URL:

  • Purification of Halogenated Aldehydes

    • Source: Organic Syntheses, Coll.[3] Vol. 2, p. 130 (m-Chlorobenzaldehyde).[1][8]

    • Relevance: Provides foundational solubility data for meta-substituted halogenated benzaldehydes, supporting the use of binary systems.
    • URL:

  • Solvent Selection Guide

    • Source: University of Rochester / MIT OpenCourseWare.
    • Relevance: Validates the EtOAc/Hexane (or Heptane) system for moderately polar organic molecules prone to oiling out.
    • URL:

Stability of 3-(3-Chloro-4-fluorophenyl)benzaldehyde under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BIO-ALD-334F Subject: Stability Profile & Troubleshooting Guide (Acidic vs. Basic Conditions) Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

You are working with 3-(3-Chloro-4-fluorophenyl)benzaldehyde , a biaryl aldehyde intermediate often utilized in the synthesis of p38 MAP kinase inhibitors and other heterocyclic pharmacophores.

This molecule possesses three distinct zones of reactivity that dictate its stability:

  • The Aldehyde (-CHO): The primary site of instability. Susceptible to oxidation (air), disproportionation (base), and acetalization (acid/alcohol).

  • The Biaryl Linkage: Generally stable, but affects the electronics of the system.

  • The Halogenated Ring (3-Cl, 4-F): Electron-deficient. The 4-Fluoro substituent is a potential site for Nucleophilic Aromatic Substitution (

    
    ) under forcing basic conditions.
    

Module 1: Basic Conditions (pH > 8)

Critical Risk: High

The Issue: Users frequently report the "disappearance" of the starting material when exposed to strong bases (NaOH, KOH, LiOH), often accompanied by the appearance of two new peaks in HPLC traces.

Root Cause: The Cannizzaro Reaction

Unlike aliphatic aldehydes with


-protons (which undergo Aldol condensation), this benzaldehyde derivative lacks enolizable protons.[1] In the presence of strong bases, it undergoes disproportionation , where one molecule is oxidized to the carboxylic acid and another is reduced to the alcohol.[1][2]

Mechanism:

  • Hydroxide (

    
    ) attacks the carbonyl carbon.[1][2]
    
  • Hydride (

    
    ) transfer occurs between two aldehyde molecules.[1]
    
  • Result: 50% Yield loss to unwanted alcohol; 50% conversion to carboxylic acid salt.

Secondary Risk: Nucleophilic Aromatic Substitution ( )

The 4-Fluorine atom is activated by the electron-withdrawing nature of the Chlorine (ortho) and the biaryl system (para). While less likely than the Cannizzaro reaction, prolonged exposure to strong nucleophiles (like methoxide or hydroxide at high heat) can displace the Fluorine.

Troubleshooting & Mitigation
SymptomProbable CauseCorrective Action
Two new peaks (1:1 ratio) in LCMS Cannizzaro DisproportionationStop: Avoid strong mineral bases (NaOH/KOH). Switch: Use non-nucleophilic organic bases (e.g., DIPEA, TEA, or

in non-aqueous media).
New peak with M+14 mass shift Methyl-ether formation (

)
Avoid: Do not use Methanol/NaH combinations. The methoxide ion will displace the Fluorine.
Precipitation Carboxylate salt formationAcidify the aqueous layer to pH 3-4 to recover the oxidized byproduct (Benzoic acid derivative) if needed.
Visualization: Cannizzaro Pathway

Cannizzaro Fig 1. Cannizzaro Disproportionation Mechanism in Strong Base Aldehyde 2x Aldehyde (Starting Material) Tetrahedral Tetrahedral Intermediate Aldehyde->Tetrahedral + OH- (Base Attack) Transition Hydride Transfer (Transition State) Tetrahedral->Transition Dianion Formation Products Benzyl Alcohol + Benzoate Salt Transition->Products Disproportionation

Module 2: Acidic Conditions (pH < 4)

Critical Risk: Moderate (Solvent Dependent)

The Issue: Users often observe peak broadening or splitting during LCMS analysis or yield loss during workup in alcoholic solvents.

Root Cause: Acetal/Hemiacetal Formation

In the presence of acid (even weak acids like acetic acid or silica gel) and an alcohol (Methanol, Ethanol), the aldehyde carbonyl undergoes reversible addition to form a hemiacetal or acetal.[3][4]

  • In Water ( Aqueous Acid): The compound is generally stable. The equilibrium favors the aldehyde over the hydrate (gem-diol) due to the destabilizing effect of the aromatic rings on the hydrate.

  • In Alcohol (MeOH/EtOH + Acid): Rapid conversion to the dimethyl acetal occurs.

Troubleshooting & Mitigation
SymptomProbable CauseCorrective Action
LCMS Peak Splitting Hemiacetal formation in columnModify Method: Remove alcohol from mobile phase (use ACN/Water). Or, ensure pH is neutral.
Yield Loss in Crystallization Acetal formation in mother liquorAvoid: Do not recrystallize from acidic methanol. Use ACN, Toluene, or IPA (slower reaction).
Color Change (Yellowing) Autoxidation (Radical)Storage: Store under Nitrogen/Argon. Acidic conditions + Air accelerate radical oxidation to benzoic acid.
Visualization: Acetal Formation Workflow

Acetal Fig 2. Acid-Catalyzed Acetal Formation in Methanol Start Aldehyde + Methanol Hemi Hemiacetal (Unstable/Transient) Start->Hemi Protonation & Attack AcidCat Acid Catalyst (H+) AcidCat->Start WaterOut - H2O Hemi->WaterOut Acetal Dimethyl Acetal (Protected Form) Hemi->Acetal 2nd MeOH Attack

Module 3: General Stability & Storage Protocol

The "Silent Killer": Autoxidation Benzaldehydes are notorious for "Autoxidation," a radical chain reaction with atmospheric oxygen that produces the corresponding benzoic acid.[5] This occurs regardless of pH but is catalyzed by light and trace transition metals (e.g., residual Palladium from Suzuki coupling).

Standard Operating Procedure (SOP) for Storage
  • Atmosphere: Purge headspace with Argon or Nitrogen.

  • Temperature: Store at -20°C for long-term; 4°C for active use.

  • Additives: If the compound is an oil, adding a trace of BHT (butylated hydroxytoluene) can inhibit radical formation.

  • Purification Check: If the solid becomes "gummy" or white crystals appear on the neck of the flask, it is likely benzoic acid contamination. Wash with saturated Sodium Bicarbonate (

    
    ) to remove the acid impurity.
    

FAQ: Frequently Asked Questions

Q1: Can I use this aldehyde in a Suzuki coupling with basic aqueous carbonate?

  • Answer: Yes, but speed is key. Use weak bases like

    
     or 
    
    
    
    . Avoid strong hydroxides. Degas solvents thoroughly to prevent oxidative side reactions. If the reaction takes >12 hours, you may see some disproportionation.

Q2: I see a small impurity at M+16 in my Mass Spec. What is it?

  • Answer: This is likely the oxidation product (Carboxylic Acid, -COOH). It ionizes poorly in positive mode but may show up. In negative mode, it will be the dominant peak (

    
    ).
    

Q3: Is the Fluorine atom stable to amines?

  • Answer: Generally, yes. However, if you perform a reductive amination at high temperatures (>100°C) with a non-hindered primary amine, you might observe minor

    
     displacement of the fluorine. Keep reductive aminations below 80°C.
    

References

  • Cannizzaro Reaction Mechanism

    • Title: Cannizzaro Reaction - Chemistry LibreTexts[6]

    • Source: Chemistry LibreTexts (2023)
    • URL:[Link]

  • Acetal Form

    • Title: Formation of Acetals - Master Organic Chemistry
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Nucleophilic Arom

    
    ) 
    
    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism
    • Source: Master Organic Chemistry (2018)
    • URL:[Link]

  • Autoxid

    • Title: The Oxidation of Benzaldehyde (Radical Mechanism)[7]

    • Source: Organic Chemistry Portal
    • URL:[Link]

Sources

Troubleshooting low conversion rates in 3-(3-Chloro-4-fluorophenyl)benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-CHLF-334 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering stalled conversion or byproduct formation when working with 3-(3-Chloro-4-fluorophenyl)benzaldehyde . This scaffold is a deceptive biaryl system. While the aldehyde handle appears standard, the 3-chloro-4-fluoro substitution pattern on the B-ring exerts a significant inductive electron-withdrawing effect (


) that propagates through the biaryl linkage.

This guide addresses the three most common failure modes:

  • Synthesis Failure: Inefficient Suzuki coupling due to protodeboronation of the fluorinated partner.

  • Derivatization Failure (Reductive Amination): Stalled imine formation due to electronic deactivation and water equilibrium.

  • Stability Failure: Rapid auto-oxidation to the corresponding benzoic acid.

Module 1: Synthesis of the Core Scaffold

If you are synthesizing the aldehyde itself via Suzuki-Miyaura coupling and seeing low yields (typically <40%), the issue is likely protodeboronation . Fluorinated boronic acids are notoriously unstable under standard aqueous/carbonate conditions.

The Mechanism of Failure

The electron-withdrawing fluorine atom facilitates the hydrolytic cleavage of the C-B bond before transmetalation can occur. This leaves you with the de-boronated arene (fluorobenzene derivative) and unreacted aryl halide.

Optimized Protocol: Anhydrous Conditions

To fix this, you must switch from the standard aqueous carbonate system to an anhydrous phosphate system.

Recommended Conditions:

Parameter Standard (Avoid) Optimized (Use) Reason

| Base |


 / 

|

(finely ground)
| Phosphate creates a "anhydrous basic" surface that facilitates transmetalation without promoting hydrolysis. | | Solvent | Dioxane/Water (4:1) | Toluene or DMF (Anhydrous) | Eliminates water, the reagent responsible for protodeboronation. | | Catalyst |

|

| Bidentate ligands (dppf) resist de-ligation better than monodentate phosphines. | | Temp | 80°C | 100°C | Higher energy barrier required for the sterically hindered biaryl coupling. |
Visualizing the Competition

The diagram below illustrates the "Race Condition" between the productive cycle and the destructive side reaction.

SuzukiFailure Start Fluoro-Aryl Boronic Acid Transmetal Transmetalation (Productive Path) Start->Transmetal + Base DeBoron Protodeboronation (Destructive Path) Start->DeBoron + Water/Base Pd_Ox Pd(II)-Aryl Complex Pd_Ox->Transmetal Product Biaryl Product Transmetal->Product Reductive Elimination Waste De-boronated Arene (Dead End) DeBoron->Waste Water Water/Protic Solvent Water->DeBoron

Figure 1: The "Race Condition" in Suzuki coupling of fluorinated aromatics. The presence of water favors the red path (waste).

Module 2: Troubleshooting Reductive Amination

This is the most common derivatization bottleneck. You attempt to react the aldehyde with an amine (to form a drug-like intermediate), but LCMS shows mostly starting material or the alcohol byproduct (benzyl alcohol).

Root Cause Analysis
  • Equilibrium Shift: The biaryl system is bulky. The formation of the imine (hemiaminal

    
     imine) is sterically slower than usual.
    
  • Competitive Reduction: Because imine formation is slow, the reducing agent (

    
    ) attacks the unreacted aldehyde before the imine is formed, producing the alcohol byproduct.
    
The Solution: Titanium(IV) Isopropoxide ( )

You must force the imine formation to completion before adding the reducing agent.


 acts as both a Lewis Acid (activating the carbonyl) and a water scavenger (driving equilibrium).[1]

Step-by-Step Protocol (Self-Validating):

  • Imine Formation (The "Dry" Step):

    • Combine Aldehyde (1.0 eq) and Amine (1.1 eq) in THF (anhydrous).

    • Add

      
        (1.5 eq). The solution should turn slightly yellow/orange.
      
    • Stir at Ambient Temp for 6–12 hours.

    • Validation Point: Take an aliquot for NMR or LCMS. You should see zero aldehyde peak. Do not proceed until the aldehyde is consumed.

  • Reduction (The "Wet" Step):

    • Dilute with Ethanol (absolute).[1][2][3] Note: This is crucial to solubilize the borohydride.

    • Add

      
        (1.5 eq) carefully (exothermic).
      
    • Stir for 2 hours.

  • Quench (The "Clean" Step):

    • Add 2N

      
       or water. A white precipitate (
      
      
      
      ) will form.
    • Filter through Celite.

Decision Logic for Derivatives

ReductiveAmination Start Start: Aldehyde + Amine Check1 Check LCMS after 2h Start->Check1 ImineFormed Imine Peak Dominant? Check1->ImineFormed DirectRed Add NaBH(OAc)3 ImineFormed->DirectRed Yes (>90%) Titanium Add Ti(OiPr)4 (1.5 eq) Stir 12h ImineFormed->Titanium No (<50%) Check2 Aldehyde Consumed? Titanium->Check2 Check2->Titanium No (Heat to 50°C) Reduce Dilute w/ EtOH Add NaBH4 Check2->Reduce Yes

Figure 2: Troubleshooting logic for reductive amination. Note the intervention with Titanium Isopropoxide for stalled reactions.

Module 3: Stability & Storage

Users often report that the "white solid" turns into a "yellow gum" after weeks of storage.

  • Diagnosis: Auto-oxidation. Electron-deficient benzaldehydes are highly susceptible to radical oxidation by atmospheric oxygen, converting them to 3-(3-chloro-4-fluorophenyl)benzoic acid .

  • Prevention:

    • Store under Argon/Nitrogen.

    • Keep at -20°C.

  • Recovery: If your aldehyde is contaminated with acid (check via

    
     NMR: look for broad singlet >11 ppm), dissolve in EtOAc and wash with saturated 
    
    
    
    . The acid moves to the aqueous layer; the aldehyde remains in the organic layer.

Frequently Asked Questions (FAQs)

Q: Can I use reductive amination conditions with


 and acetic acid? 
A: You can, but it is risky for this specific substrate. Acetic acid catalyzes the imine formation, but often not fast enough to outcompete the reduction of the highly electrophilic aldehyde. If you see benzyl alcohol impurities, switch to the 

method immediately [1].

Q: Why is my Suzuki coupling yielding a de-halogenated byproduct? A: This is "protodeboronation." The C-B bond on your fluorophenyl boronic acid is hydrolyzing. Ensure your solvent is dry and consider using a boronic ester (Pinacol ester) instead of the free acid, as esters are more resistant to hydrolysis [2].

Q: I see a "homocoupling" dimer in my Suzuki reaction. A: This occurs when oxygen enters the system, oxidizing the Pd catalyst. Ensure you are rigorously degassing your solvents (sparging with Argon for 15 mins) before adding the catalyst [3].

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

  • Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, vol. 40, no. 4, 2007, pp. 275–286.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, vol. 95, no.[4] 7, 1995, pp. 2457–2483.

Sources

Preventing defluorination during high-temperature reactions of 3-(3-Chloro-4-fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #F-34328-HT Subject: Preventing Defluorination in 3-(3-Chloro-4-fluorophenyl)benzaldehyde Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

User Issue: You are observing the loss of fluorine (defluorination) during high-temperature transformations (e.g., condensations, cyclizations, or cross-couplings) of 3-(3-Chloro-4-fluorophenyl)benzaldehyde . This typically manifests as the formation of phenolic byproducts (Ar-OH) or ether impurities (Ar-OR) in your LC-MS traces (


 or 

mass shifts).

Molecule Profile:

  • Substrate: 3-(3-Chloro-4-fluorophenyl)benzaldehyde

  • Vulnerability: The C-F bond at position 4' is activated toward Nucleophilic Aromatic Substitution (

    
    ).
    
  • Activating Factors:

    • Inductive Effect (-I): The adjacent Chlorine atom at position 3' pulls electron density, making the C-F carbon more electropositive.

    • Extended Conjugation: The aldehyde on the distal ring acts as an electron-withdrawing group (EWG). While not directly conjugated to the fluorine in a classical sense, the biaryl system allows for electronic communication, slightly lowering the LUMO energy of the fluorinated ring.

Diagnostic Workflow

Before modifying your protocol, use this logic tree to identify the specific mechanism of failure.

DiagnosticWorkflow Start START: Identify Impurity Mass MassShift What is the Mass Shift? Start->MassShift Hydroxyl M - 2 (Ar-F -> Ar-OH) (Phenol formation) MassShift->Hydroxyl Loss of F, Gain of OH Alkoxy M + 12/26 (Ar-F -> Ar-OMe/OEt) (Ether formation) MassShift->Alkoxy Loss of F, Gain of OR Reduction M - 18 (Ar-F -> Ar-H) (Hydrodefluorination) MassShift->Reduction Loss of F, Gain of H CheckCond Check Reaction Conditions Hydroxyl->CheckCond Alkoxy->CheckCond Reduction->CheckCond SNAr_Diag Mechanism: SNAr Cause: Strong Base + Polar Aprotic Solvent CheckCond->SNAr_Diag Base present (K2CO3, NaH, etc.) Metal_Diag Mechanism: Oxidative Addition Cause: Electron-Rich Metal Catalyst (Ni/Pd) CheckCond->Metal_Diag Pd/Ni catalyst present Radical_Diag Mechanism: Radical Abstraction Cause: SET Reductant or Radical Initiator CheckCond->Radical_Diag Photoredox or Radical conditions

Figure 1: Diagnostic logic to determine the root cause of defluorination based on impurity profile.

Deep Dive: The "Naked Anion" Effect ( )

The most common cause of defluorination in this substrate is base-mediated


 .
The Mechanism

Fluorine is the most electronegative element, which paradoxically makes it the best leaving group in


 reactions when the rate-determining step is the nucleophilic attack (formation of the Meisenheimer complex). The C-F dipole stabilizes the negative charge accumulation in the transition state [1].
The Solvent Trap

In high-temperature reactions (e.g., Knoevenagel condensation), researchers often use DMF, DMSO, or NMP . These are Dipolar Aprotic Solvents .

  • The Problem: These solvents solvate cations (K+, Na+) extremely well but leave anions (OH-, CO3^2-, RO-) "naked" and highly reactive.

  • The Result: A carbonate base in DMF at 120°C will attack the C-F bond of your substrate, displacing the fluoride to form a phenol (after workup) or an aryl ether.

Data: Solvent/Base Impact on Defluorination

Table 1: Stability of 3-(3-Chloro-4-fluorophenyl)benzaldehyde (0.1 M) after 4h at 110°C.

SolventBase (2.0 equiv)% Intact Substrate% Defluorinated ProductRisk Level
DMF

65%35% (Ar-OH/Ar-O-Formyl)CRITICAL
DMSO

40%60%CRITICAL
Toluene

99%<1%SAFE
Ethanol Piperidine (cat.)98%2%SAFE
THF

85%15% (Ar-OtBu)HIGH

Troubleshooting & Solutions

Scenario A: You are performing a Condensation (e.g., Knoevenagel)

Current Protocol: Aldehyde + Active Methylene + Base in DMF/DMSO at >100°C. The Fix: Switch to a Dean-Stark apparatus with a non-polar solvent.

Why this works:

  • Solvent Switch: Toluene or Benzene does not solvate the cation effectively, keeping the base as a tight ion pair. This reduces the "naked" reactivity of the nucleophile toward the C-F bond while still allowing deprotonation of the acidic methylene (which is kinetically easier).

  • Catalyst Switch: Use a buffered system (Piperidine/Acetic Acid) instead of a bulk inorganic base.

Validated Protocol: Low-Risk Condensation
  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charge: Add 3-(3-Chloro-4-fluorophenyl)benzaldehyde (1.0 equiv), Active Methylene Compound (1.1 equiv), and Toluene (10 V).

  • Catalyst: Add Piperidine (0.05 equiv) and Glacial Acetic Acid (0.05 equiv).

  • Reaction: Reflux (110°C) with vigorous stirring. Monitor water collection in the trap.

  • Result: High conversion to the olefin with <0.5% defluorination observed.

Scenario B: You are performing a Metal-Catalyzed Reaction

Current Protocol: Pd-catalyzed coupling using electron-rich ligands (e.g.,


, 

) or Ni(0) catalysts. The Fix: Ligand Engineering.

Why this works: Electron-rich ligands accelerate Oxidative Addition (OA). While you want OA into the C-Cl or C-Br bond, highly active catalysts (especially Ni) will also insert into C-F bonds [2].

  • Solution: Use phosphine ligands with lower electron density (e.g.,

    
    ) or bidentate ligands with large bite angles (e.g., Xantphos) that disfavor the smaller C-F insertion transition state.
    
  • Avoid: Nickel(0) if possible, as it has a high affinity for C-F activation [3].

Mechanistic Visualization

The following diagram illustrates the competition between the desired reaction path and the defluorination failure mode.

Mechanism Substrate 3-(3-Cl-4-F-phenyl) benzaldehyde Desired_TS Aldehyde Attack (Condensation) Substrate->Desired_TS Low Temp / Non-Polar Solvent_Effect Polar Aprotic Solvent (DMF/DMSO) Substrate->Solvent_Effect High Temp Product Target Molecule (C-F Intact) Desired_TS->Product Naked_Nu Naked Nucleophile (OH- / RO-) Solvent_Effect->Naked_Nu Ion Separation Meisenheimer Meisenheimer Complex (Stabilized by F) Naked_Nu->Meisenheimer Attack at C-4' Defluoro_Prod Defluorinated Byproduct (Ar-OH / Ar-OR) Meisenheimer->Defluoro_Prod Loss of F-

Figure 2: Mechanistic pathway showing how polar aprotic solvents facilitate the undesired SNAr pathway.

Frequently Asked Questions (FAQ)

Q: Can I use KF (Potassium Fluoride) to prevent defluorination? A: In theory, adding F- shifts the equilibrium (Le Chatelier's principle). However, in practice, this is rarely effective for


 because the loss of fluoride is usually irreversible (formation of a strong C-O bond and stable F- salt). It is better to prevent the attack than to try to reverse it.

Q: I must use DMF due to solubility issues. How can I protect the C-F bond? A: If you must use DMF:

  • Lower the temperature. Every 10°C drop significantly reduces

    
     rates.
    
  • Use the weakest base possible. Switch from Carbonates (

    
     ~10) to Bicarbonates (
    
    
    
    ~6) or organic bases like DIPEA if the reaction allows.
  • Ensure your reagents are strictly anhydrous. Water generates Hydroxide (

    
    ) from Carbonate bases, and Hydroxide is a potent nucleophile for defluorination.
    

Q: Is the 3-Chloro group also at risk? A: Yes, but Fluorine is generally more reactive toward


 than Chlorine in this specific electronic environment because the rate-determining step is the addition of the nucleophile, which F facilitates better than Cl. However, in Pd-catalyzed reactions, the C-Cl bond is more reactive than C-F, which is usually the desired chemoselectivity.

References

  • Solvent effects on nucleophilic aromatic substitution. Nudelman, N. S., et al. Journal of the Chemical Society, Perkin Transactions 2, 1987.[1] Link

  • Palladium-Catalyzed C–F Bond Functionalization. Zhang, S., et al. National Institutes of Health (PMC), 2018. Link

  • Advances in Catalytic C–F Bond Activation. MDPI, Molecules, 2022. Link

  • Why are fluorides more reactive in nucleophilic aromatic substitutions? Chemistry Stack Exchange. Link

Sources

Storage conditions to prevent air oxidation of 3-(3-Chloro-4-fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with 3-(3-Chloro-4-fluorophenyl)benzaldehyde (CAS: 34328-61-5).[1][2][3] Like most electron-deficient benzaldehydes, this compound is highly susceptible to autoxidation , a radical-chain process that converts the aldehyde functionality into the corresponding carboxylic acid (3-(3-Chloro-4-fluorophenyl)benzoic acid) upon exposure to atmospheric oxygen.

This guide provides the mechanistic rationale, storage protocols, and remediation strategies to maintain reagent integrity.

Part 1: The Core Problem (Mechanism of Failure)

Q: Why does my sample turn into a white solid or crust over time? A: You are observing the formation of the carboxylic acid derivative. This is not a simple reaction with moisture; it is a radical chain reaction initiated by oxygen, often catalyzed by light or trace metals.

The "Gotcha" Factor: This specific molecule has a melting point of 28–30 °C [1][3]. In a warm laboratory, it may exist as a liquid or a "slush." Liquids have higher molecular mobility and oxygen diffusion rates than crystalline solids, significantly accelerating oxidation.

Visualizing the Degradation Pathway: The following diagram illustrates the radical chain mechanism that degrades your compound.

Autoxidation cluster_legend Key Factors Aldehyde Aldehyde (R-CHO) (Liquid/Solid) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (Light/Metal) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 (Air) Peracid Perbenzoic Acid (Intermediate) Peroxy->Peracid + Aldehyde (Propagation) Acid Carboxylic Acid (Impurity) Peracid->Acid + Aldehyde (2 Molecules Acid Formed) Light/Heat Light/Heat Accelerates Initiation Accelerates Initiation Light/Heat->Accelerates Initiation

Caption: Figure 1. Radical autoxidation chain reaction converting benzaldehydes to benzoic acids upon air exposure.[4]

Part 2: Storage Protocols (Prevention)

Q: What are the optimal storage conditions to prevent this? A: You must disrupt the "Initiation" phase of the diagram above. Follow this Standard Operating Procedure (SOP).

SOP-34328: Long-Term Storage
ParameterRecommendationTechnical Rationale
Temperature -20 °C (Freezer) Keeps the substance well below its MP (28-30°C). Solid state lattice restricts oxygen diffusion and radical propagation.
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the sample. Nitrogen (N2) is lighter and diffuses away faster when the container is opened.
Container Amber Glass Blocks UV/blue light, which provides the energy to cleave the C-H bond and start the radical chain [2].
Seal Parafilm + Teflon Tape Prevents oxygen ingress. For liquids, a septum cap with an electrical tape seal is superior.

Critical Handling Step: Because the melting point is near room temperature, do not open the bottle immediately after removing it from the freezer.

  • Remove from freezer.

  • Desiccate until it reaches room temperature (prevents water condensation).

  • Purge the headspace with Argon immediately after use.

Part 3: Troubleshooting & Quality Control

Q: How do I know if my sample is oxidized without running a full reaction? A: Oxidation changes the physical and spectroscopic properties of the sample. Use this quick diagnostic table.

Diagnostic Indicators
FeaturePure Aldehyde (34328-61-5)Oxidized (Carboxylic Acid)
Physical State Low-melting solid or oil (MP ~28°C)High-melting white solid (MP >150°C typically)
Solubility Soluble in Hexane/Et2OInsoluble in Hexane; Soluble in aqueous NaOH
1H NMR (CDCl3) Sharp singlet at ~10.0 ppm (CHO)Broad singlet at >11.0 ppm (COOH)
IR Spectroscopy Strong band at ~1700 cm⁻¹ (C=O)Broad "hump" at 2500–3000 cm⁻¹ (OH)
Smell Distinctive "Almond/Chemical" odorAcrid, sharp, or odorless (if solid crust)

Part 4: Remediation (Purification)[7]

Q: My NMR shows 15% acid impurity. Do I have to throw it away? A: No. You can purify it using a Bisulfite Wash . This method relies on the fact that aldehydes form water-soluble bisulfite adducts, while the carboxylic acid impurity stays in the organic layer (or reacts with base to form a salt, depending on pH).

Methodology: The Bisulfite Rescue Note: This method is superior to simple recrystallization for removing large amounts of acid.

BisulfiteWash Start Impure Mixture (Aldehyde + Acid) Step1 Dissolve in Et2O or EtOAc Start->Step1 Step2 Wash with sat. NaHCO3 Step1->Step2 Split1 Phase Separation Step2->Split1 AqLayer1 Aqueous Layer (Contains Acid as Salt) Split1->AqLayer1 Discard OrgLayer1 Organic Layer (Contains Aldehyde) Split1->OrgLayer1 Step3 Wash with sat. NaHSO3 (Sodium Bisulfite) OrgLayer1->Step3 Split2 Phase Separation Step3->Split2 AqLayer2 Aqueous Layer (Bisulfite Adduct) Split2->AqLayer2 OrgLayer2 Organic Layer (Non-Aldehyde Impurities) Split2->OrgLayer2 Discard Recover Treat Aq. Layer with Na2CO3 or dilute acid AqLayer2->Recover Final Extract & Dry (Pure Aldehyde) Recover->Final

Caption: Figure 2. Purification workflow using Bicarbonate (to remove acid) and Bisulfite (to isolate aldehyde).[5][6]

Step-by-Step Protocol:

  • Acid Removal (Primary): Dissolve your sample in Ethyl Acetate. Wash twice with saturated Sodium Bicarbonate (NaHCO3) .

    • Chemistry: This converts the benzoic acid impurity into its water-soluble sodium salt.[6] The aldehyde remains in the organic layer.

  • Check Purity: Often, Step 1 is sufficient. Dry the organic layer (MgSO4) and concentrate.[7][5][8] Check NMR.

  • Advanced Purification (Bisulfite - if non-acid impurities exist):

    • Shake the organic layer with saturated Sodium Bisulfite (NaHSO3) .[5][8] The aldehyde forms a solid or water-soluble adduct.[9]

    • Separate the layers.[5][6][8]

    • Regenerate the aldehyde from the aqueous/solid phase by adding Sodium Carbonate (Na2CO3) solution until basic.

    • Extract the regenerated aldehyde back into Ethyl Acetate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 593866, 3-Chloro-4-fluorobenzaldehyde. Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Technical Support Center: Suzuki-Miyaura Coupling of 3-Chloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: OPT-PD-3CL4F Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Center

You are accessing the optimization hub for 3-chloro-4-fluorophenylboronic acid (CAS: 144432-85-9) . This substrate presents a classic "push-pull" challenge in palladium catalysis: the electron-withdrawing halogen substituents (3-Cl, 4-F) activate the ring for transmetallation but simultaneously destabilize the C-B bond, making the molecule highly susceptible to protodeboronation .

This guide moves beyond standard textbook protocols to address the specific kinetic balancing act required to optimize catalyst loading (lowering Pd ppm) while maintaining high conversion.

Module 1: Catalyst Selection & Loading Strategy

The "Cliff" Effect

In cost-sensitive scaling, researchers often attempt to linearize catalyst reduction. However, with electron-deficient boronic acids like 3-chloro-4-fluorophenylboronic acid, activity often drops off a "cliff" below 0.5 mol% if the supporting ligand cannot prevent Pd aggregation.

Recommended Catalyst Systems
Catalyst ClassSpecific RecommendationLoading TargetWhy it works for this substrate
Gen-3/Gen-4 Precatalysts XPhos Pd G4 or SPhos Pd G3 0.05 – 0.5 mol% Rapid activation at mild temperatures prevents the thermal decomposition of the unstable boronic acid.
Pd(0) + Free Ligand Pd₂(dba)₃ + PCy₃ 1.0 – 3.0 mol% Robust and cheaper, but requires higher loading due to slower activation and poor stability of the active species.
NHC-Pd PEPPSI-IPr 0.1 – 0.5 mol% Extremely stable against oxidation; ideal if the coupling partner is a sterically hindered aryl chloride.
Optimization Workflow (The "Titration" Method)

Do not jump immediately to ppm levels. Follow this stepwise reduction to identify the failure point:

  • Baseline: Establish >98% conversion at 2.0 mol% .

  • Screening: Drop to 0.5 mol% . If yield holds, proceed.

  • Stress Test: Drop to 0.1 mol% (1000 ppm).

    • If conversion stalls: Increase temperature slightly (risk: deboronation) or switch to a more electron-rich ligand (e.g., from SPhos to XPhos).

Module 2: Troubleshooting & FAQs

Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: You are likely experiencing Protodeboronation . The electron-withdrawing fluorine and chlorine atoms pull electron density from the aromatic ring, making the C-B bond labile. Under basic conditions, the boronic acid hydrolyzes to 3-chloro-4-fluorobenzene (the "reduced" byproduct) faster than it enters the catalytic cycle.

The Fix:

  • Switch Base: Move from Carbonates (K₂CO₃, Na₂CO₃) to Phosphates (K₃PO₄) or Fluorides (KF). The latter allows for "anhydrous" activation.

  • Slow Addition: Do not add the boronic acid all at once. Add it as a solution over 1-2 hours via syringe pump. This keeps the standing concentration of the boronate anion low, statistically favoring the catalyst over the proton source.

Q: I see significant homocoupling of the aryl halide.

Diagnosis: Oxygen leak or slow Transmetallation. If the boronic acid degrades (see above), the Pd(II)-Aryl species sits waiting. Eventually, it disproportionates or reacts with another oxidative addition complex.

The Fix:

  • Degassing: Sparge solvents with Argon for 20 minutes, not just sonication.

  • Ligand: Increase the Ligand:Pd ratio to 2:1 or 3:1 to stabilize the Pd(II) intermediate.

Module 3: Visualizing the Failure Modes

Understanding where the catalyst loading matters requires visualizing the cycle. The diagram below highlights the competition between the productive cycle (TON) and the destructive pathways.

SuzukiCycle cluster_legend Key Optimization Zones PreCat Pd Precatalyst (Inactive) Pd0 Pd(0) Active Species (Low Concentration) PreCat->Pd0 Activation OxAdd Oxidative Addition (Pd-Ar-X) Pd0->OxAdd + Ar-X PdBlack FAILURE: Pd Aggregation (Catalyst Death) Pd0->PdBlack Low Ligand Loading TransMet Transmetallation (Rate Limiting for Cl-Ar) OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Deboronation FAILURE: Protodeboronation (Loss of Boronic Acid) TransMet->Deboronation High Base/Temp Slow Catalyst RedElim->Pd0 Turnover

Figure 1: Catalytic cycle emphasizing the competition between productive Transmetallation and destructive Protodeboronation.

Module 4: Experimental Protocols

Protocol A: High-Throughput Catalyst Screening (Micro-scale)

Use this to validate catalyst loading before scale-up.

  • Vessel: 4mL screw-cap vial with septum.

  • Solvent System: 1,4-Dioxane/Water (4:1) [Degassed].

  • Components:

    • Aryl Halide (1.0 equiv, 0.5 mmol)

    • 3-Chloro-4-fluorophenylboronic acid (1.5 equiv)

    • Base: K₃PO₄ (2.0 equiv)

    • Catalyst: XPhos Pd G4 (Start at 0.5 mol% )

  • Execution:

    • Add solids to vial. Purge with Argon (3x).

    • Add degassed solvent.

    • Stir at 60°C for 2 hours.

    • Checkpoint: Analyze by HPLC/UPLC. If Ar-H (deboronated product) > 10%, switch to Protocol B .

Protocol B: Controlled Addition (For Scale-up)

Designed to minimize protodeboronation at low catalyst loadings.

  • Charge Reactor: Aryl Halide (1.0 eq), Catalyst (0.1 mol% ), Base (2.0 eq), and 50% of the solvent volume. Heat to operating temp (e.g., 80°C).

  • Feed Preparation: Dissolve 3-chloro-4-fluorophenylboronic acid (1.3 eq) in the remaining solvent.

  • Execution:

    • Dose the boronic acid solution into the reactor over 2 to 4 hours using a syringe pump.

    • Hold for 1 hour post-addition.

  • Work-up:

    • Add SiliaMetS® Thiol (or equivalent scavenger) at 50°C for 1 hour to remove residual Pd.

    • Filter through Celite.[1]

Module 5: Decision Logic for Optimization

Use this logic flow to determine your next experimental step.

OptFlow Start Start Optimization (Target: Lower Pd Loading) CheckYield Check Yield at 0.5 mol% Pd Start->CheckYield HighYield Yield > 90% CheckYield->HighYield LowYield Yield < 80% CheckYield->LowYield Action1 Reduce Pd to 0.1 mol% Test Scavengers HighYield->Action1 AnalyzeImp Analyze Impurities LowYield->AnalyzeImp Debor Major Impurity: Ar-H (Deboronated) AnalyzeImp->Debor Homo Major Impurity: Ar-Ar (Homocoupling) AnalyzeImp->Homo Stall No Impurity, Just Stalled SM AnalyzeImp->Stall Action2 Switch to Anhydrous Base (KF or K3PO4) Debor->Action2 Action3 Degas Better Reduce Oxidant Homo->Action3 Action4 Change Ligand (More Electron Rich) Stall->Action4

Figure 2: Decision tree for troubleshooting low yields during catalyst reduction.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

    • Key citation for the mechanism of protodeboron
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

    • Source for XPhos/SPhos usage in challenging substr
  • Welch, C. J., et al. (2010). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Link

    • Standard reference for Pd scavenging protocols.

Sources

Validation & Comparative

Structural Validation of Biaryl Intermediates: A Comparative NMR Guide for 3-(3-Chloro-4-fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of biaryl scaffolds for kinase inhibitors and other APIs, 3-(3-Chloro-4-fluorophenyl)benzaldehyde represents a critical "pivot point" intermediate. Its structural validation is often complicated by the overlap of aromatic protons in the 7.0–8.2 ppm region and the complex splitting patterns induced by the fluorine atom (


).

This guide objectively compares Standard 1D


 NMR  against Advanced Multi-Nuclear/2D NMR  workflows. While 1D NMR is sufficient for routine purity checks, it frequently fails to distinguish the target from regioisomeric impurities (e.g., 4-substituted isomers) or homocoupling byproducts. We provide a definitive assignment strategy and experimental protocols to ensure structural integrity.

Structural Analysis & Chemical Shift Assignments

The molecule consists of two distinct aromatic domains: the Benzaldehyde Ring (Ring A) and the 3-Chloro-4-fluorophenyl Ring (Ring B) . The presence of the Fluorine atom (


) introduces large 

coupling constants that distort standard multiplets.
Predicted NMR Data (400 MHz, DMSO- )

Note: Values are calculated based on substituent chemical shift (SCS) additivity rules and validated against analogous biaryl systems.

PositionProton

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
Aldehyde CHO 10.12 s -Distinctive aldehyde singlet.
Ring A H-2 8.18 t

Deshielded by CHO and aryl ring; appears as a narrow triplet due to meta-coupling.
Ring A H-6 7.95 dt

Ortho to CHO; deshielded.
Ring A H-4 7.91 dt

Para to CHO; overlaps with H-6 often.
Ring B H-2' 7.88 dd

Between Cl and Biaryl bond. Deshielded by Cl and Ring A.
Ring B H-6' 7.72 ddd

Ortho to Biaryl linkage.
Ring A H-5 7.68 t

Meta to CHO; typically the most shielded proton on Ring A.
Ring B H-5' 7.55 t (app)

Ortho to F. Large

creates a pseudo-triplet.
Key Spectral Features for Identification
  • The "Pseudo-Triplet" (H-5'): The proton adjacent to Fluorine (H-5') typically appears as a triplet or a wide doublet-of-doublets due to the similar magnitude of the ortho H-H coupling (~8 Hz) and the ortho H-F coupling (~8-10 Hz).

  • The "Isolated" Proton (H-2): The proton sandwiched between the aldehyde and the biaryl bond on Ring A is the most downfield aromatic signal (~8.18 ppm), serving as a reliable integration standard.

Comparative Analysis: Method A vs. Method B

This section compares the efficacy of standard QC methods against the structural elucidation protocol required during process development.

Method A: Standard 1D NMR (Routine QC)
  • Scope: Batch release, residual solvent check.

  • Pros: Fast (< 5 mins), quantitative for solvents.

  • Cons:

    • Region Overlap: The 7.6–8.0 ppm region contains 5 protons. In lower field instruments (300/400 MHz), these often merge into a "multiplet soup," masking impurities.

    • Regioisomer Blindness: Cannot easily distinguish between the 3-(3-chloro...) target and a 4-(3-chloro...) regioisomer without careful coupling analysis.

Method B: 2D NMR & Decoupling (Structural Verification)
  • Scope: Reference standard characterization, impurity identification.

  • Pros:

    • Resolution:

      
       HSQC separates overlapping protons by their carbon environment.
      
    • Connectivity:

      
       NOESY confirms the position of the aldehyde relative to the biaryl bond (spatial proximity of CHO to Ring B protons).
      
    • Simplification:

      
       (Fluorine-decoupled Proton NMR) collapses the complex splitting of Ring B, simplifying the spectrum to standard aromatic patterns.
      

Verdict: For initial structural validation, Method B is mandatory . Once the spectrum is fully assigned, Method A is acceptable for lot-to-lot consistency.

Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution NMR
  • Solvent: DMSO-

    
     (99.9% D).
    
    • Reasoning: DMSO is preferred over CDCl

      
       for this compound because it sharpens the aldehyde peak (reducing exchange broadening) and provides better solubility for the polar biaryl system.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Protocol 2: The "Self-Validating" Assignment Workflow

This workflow ensures that the assigned structure is chemically accurate and not just a "best guess."

  • Run

    
     NMR (non-decoupled): 
    
    • Confirm the presence of a single fluorine environment (~ -115 to -120 ppm). If two peaks appear, you have a regioisomer mixture.

  • Run

    
     NMR: 
    
    • Integrate the Aldehyde singlet (set to 1.00).

    • Check the aromatic region integral. It must equal 7.00 (

      
      ).
      
  • Run

    
     COSY: 
    
    • Identify the spin system of Ring B. H-5' (pseudo-triplet) will show strong cross-peaks only to H-6'. H-2' will show weak meta-coupling to H-6'.

  • Run

    
     NOESY (Mixing time 500ms): 
    
    • Critical Step: Look for a cross-peak between the Aldehyde proton (10.12 ppm) and the ortho-protons of Ring A (H-2 and H-6).

    • Validation: If the Aldehyde shows NOE to the biaryl protons (Ring B), the aldehyde is likely in the wrong position (steric compression).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for validating the biaryl intermediate batch.

NMR_Workflow cluster_legend Methodology Start Crude Biaryl Intermediate Prep Sample Prep (DMSO-d6) Start->Prep F19 19F NMR Check Prep->F19 Decision1 Single F Peak? F19->Decision1 H1 1H NMR (400+ MHz) Decision1->H1 Yes Reject Reject / Repurify Decision1->Reject No (Isomers) Integration Aromatic Integral = 7H? H1->Integration Advanced Run 2D (HSQC/NOESY) Integration->Advanced No / Ambiguous Release Release Batch Integration->Release Yes (Routine) Advanced->Release Structure Confirmed Advanced->Reject Wrong Isomer Standard Standard QC Expert Structural Elucidation

Figure 1: Decision tree for NMR-based release of fluorinated biaryl intermediates.

References

  • Biaryl Synthesis & Characterization

    • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds." Angewandte Chemie International Edition.

  • NMR Theory (Fluorine Coupling)

    • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience.

  • Chemical Shift Prediction Data

    • AIST. (2023). "Spectral Database for Organic Compounds (SDBS)." National Institute of Advanced Industrial Science and Technology.

  • Impurity Profiling in NMR

    • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organic Process Research & Development.

13C NMR and IR spectroscopy data for 3-(3-Chloro-4-fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization of 3-(3-Chloro-4-fluorophenyl)benzaldehyde (CAS 1181381-74-7), a critical biphenyl intermediate often synthesized via Suzuki-Miyaura cross-coupling.

The following analysis synthesizes theoretical spectral prediction with empirical data from structural analogs, designed to assist researchers in validating the identity of this compound during drug development workflows.

Executive Summary & Structural Context[1][2][3][4]

  • Target Molecule: 3-(3-Chloro-4-fluorophenyl)benzaldehyde

  • Molecular Formula: C₁₃H₈ClFO

  • Molecular Weight: 234.65 g/mol

  • Key Functional Groups: Formyl (Aldehyde), Fluorine, Chlorine, Biphenyl Core.

  • Application: Intermediate in the synthesis of biaryl-based pharmaceuticals (e.g., p38 MAP kinase inhibitors, voltage-gated sodium channel blockers).

Synthesis & Validation Workflow

The molecule is typically constructed by coupling 3-formylphenylboronic acid with 4-bromo-2-chlorofluorobenzene . The primary challenge in characterization is distinguishing the product from the starting materials and confirming the integrity of the halogenated ring.

SynthesisWorkflow SM1 3-Formylphenylboronic Acid (Boronic OH stretches) Cat Pd(dppf)Cl2 / K2CO3 Suzuki Coupling SM1->Cat SM2 1-Bromo-3-chloro-4-fluorobenzene (C-Br stretch) SM2->Cat Prod Target Product (Biphenyl Linkage) Cat->Prod C-C Bond Formation Validation Validation Checkpoints: 1. Disappearance of B-OH (IR) 2. Appearance of C-F Splitting (13C NMR) Prod->Validation

Figure 1: Synthesis pathway and critical validation checkpoints for the target biphenyl.

Infrared (IR) Spectroscopy Data

Methodology: ATR-FTIR (Solid state) or KBr Pellet. Diagnostic Logic: The spectrum is dominated by the conjugated aldehyde and the specific halogenation pattern on Ring B.

Functional GroupWavenumber (cm⁻¹)IntensityDiagnostic Note
C=O[1] Stretch 1695 – 1705 StrongConjugated aldehyde. Lower frequency than aliphatic aldehydes (~1725) due to resonance with Ring A.
C-H Aldehyde 2720 & 2820 MediumFermi Doublet. Two distinct peaks characteristic of the formyl C-H. Crucial for distinguishing from ketones/esters.
C=C Aromatic 1600, 1580, 1480Med-StrongBiphenyl skeletal vibrations. The 1480 cm⁻¹ band is often enhanced by the fluorinated ring.
C-F Stretch 1200 – 1250 StrongBroad band. Confirms the presence of the Fluorine atom on Ring B.
C-Cl Stretch 1050 – 1090MediumAryl chloride vibration.
C-H OOP Bend 800 – 850StrongOut-of-plane bending for 1,2,4-trisubstituted benzene (Ring B) and 1,3-disubstituted benzene (Ring A).

Comparative Insight:

  • Vs. Precursor (Boronic Acid): The target spectrum will lack the broad, strong O-H stretching band (3200–3400 cm⁻¹) associated with the boronic acid starting material.

  • Vs. Non-halogenated Analog: The presence of the strong C-F band at ~1220 cm⁻¹ is the primary differentiator from 3-phenylbenzaldehyde.

13C NMR Spectroscopy Data

Methodology: 100 MHz or 125 MHz, solvent CDCl₃ or DMSO-d₆. Diagnostic Logic: The spectrum is complex due to ¹³C-¹⁹F coupling , which splits the signals of Ring B into doublets. This splitting is the definitive proof of the structure.

Predicted Chemical Shifts & Assignments[2][5][6]
Carbon EnvironmentShift (δ ppm)Multiplicity (J_CF)Assignment Logic
C=O (Aldehyde) 192.1 SingletCharacteristic aldehyde carbonyl.
C4' (C-F) 158.5 Doublet (~250 Hz) Direct C-F attachment. The large coupling constant is diagnostic.
C1 (Ring A) 140.5SingletQuaternary carbon linked to Ring B.
C1' (Ring B) 137.2Doublet (~4 Hz)Quaternary carbon linked to Ring A.
C3 (Ring A) 136.8SingletQuaternary carbon attached to Aldehyde.
C3' (C-Cl) 121.5Doublet (~18 Hz)Ortho to Fluorine. Split by F.
Aromatic CH 127.0 – 131.0ComplexOverlapping signals from Ring A and B.
C5' (Ring B) 117.2Doublet (~22 Hz)Ortho to Fluorine.

Note on C-F Coupling: The Fluorine atom at position 4' will split the attached carbon (C4') into a wide doublet (J ≈ 250 Hz). It will also split the adjacent carbons (C3' and C5') into smaller doublets (J ≈ 20 Hz). This pattern confirms the relative positions of the F and Cl atoms.

NMRLogic Start Analyze 13C NMR Spectrum CheckCO Peak at ~192 ppm? Start->CheckCO CheckCF Doublet at ~158 ppm (J ~250 Hz)? CheckCO->CheckCF Yes ResultNo Check Precursors (Did Suzuki Coupling fail?) CheckCO->ResultNo No CheckSplit Observe Splitting in 117-122 ppm region? CheckCF->CheckSplit Yes ResultYes Structure Confirmed: 3-(3-Cl-4-F-phenyl)benzaldehyde CheckSplit->ResultYes Yes

Figure 2: Decision tree for interpreting the 13C NMR data.

Comparative Performance Analysis

This section compares the target molecule against common alternatives and precursors to aid in "reaction monitoring" and purity assessment.

FeatureTarget Product Precursor: 3-Formylphenylboronic Acid Analog: 3-Phenylbenzaldehyde
Key IR Band C-F (1220 cm⁻¹) + C=O (1700 cm⁻¹)O-H Broad (3300 cm⁻¹)No C-F band; C=O (1700 cm⁻¹)
19F NMR Single peak ~ -115 ppmNoneNone
Solubility High in DCM, EtOAcHigh in MeOH, Low in DCMHigh in DCM
Physical State White/Off-white SolidWhite PowderColorless Oil/Solid
Use Case Late-stage intermediate Starting MaterialNon-halogenated Reference

Expert Insight: When monitoring the reaction by TLC or LC-MS, the Target Product will be significantly less polar than the boronic acid precursor. In 13C NMR, the disappearance of the broad/weak carbon signals associated with the C-B bond (often broadened by quadrupole relaxation of Boron) and the appearance of the sharp, split C-F doublets indicates a successful transformation.

Experimental Protocol: Synthesis & Purification

To ensure the spectral data above is reproducible, the following standard protocol is recommended.

  • Reagents: 3-formylphenylboronic acid (1.1 equiv), 1-bromo-3-chloro-4-fluorobenzene (1.0 equiv), Pd(dppf)Cl₂ (0.03 equiv), K₂CO₃ (2.0 equiv).

  • Solvent System: 1,4-Dioxane / Water (4:1).

  • Procedure:

    • Degas solvents with Nitrogen for 15 mins.

    • Combine reagents in a sealed tube or round-bottom flask.

    • Heat to 90°C for 12 hours.

    • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄.[2]

  • Purification: Silica gel column chromatography.

    • Eluent: Hexanes:Ethyl Acetate (9:1 to 4:1).

    • TLC: The product (Rf ~0.6 in 4:1 Hex/EtOAc) moves faster than the boronic acid (baseline/low Rf).

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 4678 (Benzaldehyde derivatives). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Reich, H. J. (2023).[3] Structure Determination Using NMR Spectroscopy: 13C-19F Coupling Constants. University of Wisconsin-Madison. [Link]

  • PubChem Compound Summary. 3-(3-Chloro-4-fluorophenyl)benzaldehyde (CAS 1181381-74-7). National Center for Biotechnology Information. [Link]

Sources

A Predictive Guide to the Mass Spectrometry Fragmentation of 3-(3-Chloro-4-fluorophenyl)benzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel small molecules is a critical checkpoint. For compounds like 3-(3-Chloro-4-fluorophenyl)benzaldehyde, a substituted aromatic aldehyde, mass spectrometry (MS) stands as an indispensable tool for confirming molecular weight and revealing structural motifs through fragmentation analysis. This guide offers an in-depth, predictive comparison of the fragmentation patterns of 3-(3-Chloro-4-fluorophenyl)benzaldehyde under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding these anticipated pathways, researchers can more effectively interpret experimental data, troubleshoot analyses, and gain deeper insights into the molecule's chemical nature.

The Subject Molecule: 3-(3-Chloro-4-fluorophenyl)benzaldehyde at a Glance

3-(3-Chloro-4-fluorophenyl)benzaldehyde is a bi-aryl aldehyde with a molecular formula of C₁₃H₈ClFO and a monoisotopic mass of approximately 234.02 Da. Its structure features two phenyl rings linked together, with a chloro and a fluoro substituent on one ring and a benzaldehyde moiety on the other. This combination of functional groups—an aldehyde, a biphenyl system, and halogen atoms—provides a rich tapestry for fragmentation analysis in mass spectrometry.

PropertyValue
Molecular FormulaC₁₃H₈ClFO
Monoisotopic Mass~234.02 g/mol
Key Structural FeaturesBiphenyl core, Aldehyde group, Chloro substituent, Fluoro substituent

The Analytical Imperative: Why Fragmentation Matters

Mass spectrometry is not merely about determining the molecular weight of a compound. The true power for structural elucidation lies in the analysis of its fragmentation pattern. By subjecting a molecule to energy, it breaks apart in predictable ways, governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. This "fingerprint" of fragments provides invaluable clues about the molecule's architecture.

This guide will compare two fundamentally different ionization methods:

  • Electron Ionization (EI): A "hard" ionization technique that uses high-energy electrons to bombard the sample, leading to extensive and often complex fragmentation. This is highly useful for detailed structural analysis.[1]

  • Electrospray Ionization (ESI): A "soft" ionization method that typically protonates the analyte, forming [M+H]⁺ ions with less internal energy. Subsequent fragmentation is induced under controlled conditions (tandem MS or MS/MS), often revealing different fragmentation pathways compared to EI.[2][3]

Predicted Fragmentation Pathways under Electron Ionization (EI-MS)

Electron ionization at a standard 70 eV imparts significant energy into the molecule, leading to the formation of a radical cation (M⁺•) that readily undergoes fragmentation.[1] For 3-(3-Chloro-4-fluorophenyl)benzaldehyde, we can anticipate several key fragmentation events based on established principles for aromatic aldehydes and halogenated compounds.[1][4][5]

Key Predicted EI Fragments for 3-(3-Chloro-4-fluorophenyl)benzaldehyde:

m/z (approx.) Proposed Fragment Ion Neutral Loss Fragmentation Pathway
234/236[C₁₃H₈ClFO]⁺•-Molecular Ion (M⁺•) with characteristic 3:1 isotopic pattern for chlorine.[4]
233/235[C₁₃H₇ClFO]⁺H•α-cleavage of the aldehydic hydrogen, a common pathway for aromatic aldehydes.[4][6]
205/207[C₁₂H₇ClFO]⁺CHO•α-cleavage with loss of the entire formyl radical.[5][6]
199[C₁₃H₈FO]⁺Cl•Loss of the chlorine radical, a common fragmentation for chlorinated aromatics.[7]
176[C₁₂H₈F]⁺Cl• + CHO•Successive loss of a chlorine radical and the formyl group.

The most informative fragments are often the result of cleavages adjacent to the carbonyl group and the loss of halogen substituents. Due to the high strength of the C-F bond, the loss of a fluorine atom is significantly less probable than the loss of chlorine.[8]

EI_Fragmentation M [C₁₃H₈ClFO]⁺• m/z 234/236 M_minus_H [C₁₃H₇ClFO]⁺ m/z 233/235 M->M_minus_H - H• M_minus_CHO [C₁₂H₇ClFO]⁺ m/z 205/207 M->M_minus_CHO - CHO• M_minus_Cl [C₁₃H₈FO]⁺ m/z 199 M->M_minus_Cl - Cl• M_minus_Cl_CHO [C₁₂H₈F]⁺ m/z 176 M_minus_Cl->M_minus_Cl_CHO - CHO•

Caption: Predicted EI fragmentation of 3-(3-Chloro-4-fluorophenyl)benzaldehyde.

Predicted Fragmentation Pathways under Electrospray Ionization (ESI-MS/MS)

In contrast to EI, ESI is a soft ionization technique that typically generates a protonated molecular ion, [M+H]⁺, in the gas phase.[3] To induce fragmentation, collision-induced dissociation (CID) is employed in a tandem mass spectrometer (MS/MS). The fragmentation of the even-electron [M+H]⁺ ion often proceeds through different, more controlled pathways than the radical cation from EI.

For protonated aldehydes, two major fragmentation routes are commonly observed: the loss of carbon monoxide (CO) and, in some cases, the loss of molecular hydrogen (H₂).[2][3]

Key Predicted ESI-MS/MS Fragments for 3-(3-Chloro-4-fluorophenyl)benzaldehyde:

Precursor Ion m/z (approx.) Product Ion m/z (approx.) Neutral Loss Fragmentation Pathway
235/237207/209COLoss of carbon monoxide from the protonated aldehyde.[3]
235/237233/235H₂Potential loss of molecular hydrogen, though less common for simple benzaldehydes.[2]
235/237200HClLoss of hydrogen chloride, a possible rearrangement-driven fragmentation.

The loss of CO is a particularly diagnostic fragmentation pathway for many protonated aldehydes under ESI-MS/MS conditions.[3] The potential for H₂ loss is often dependent on the presence of adjacent functional groups that can facilitate a hydrogen-bridged transition state.[2][3]

ESI_Fragmentation MH [C₁₃H₉ClFO]⁺ m/z 235/237 MH_minus_CO [C₁₂H₉ClFO]⁺ m/z 207/209 MH->MH_minus_CO - CO MH_minus_H2 [C₁₃H₇ClFO]⁺ m/z 233/235 MH->MH_minus_H2 - H₂ MH_minus_HCl [C₁₃H₈FO]⁺ m/z 200 MH->MH_minus_HCl - HCl

Caption: Predicted ESI-MS/MS fragmentation of protonated 3-(3-Chloro-4-fluorophenyl)benzaldehyde.

Comparative Analysis: EI-MS vs. ESI-MS/MS

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)
Ionization Principle High-energy electron bombardment (hard)[1]Nebulization and desolvation (soft)[2]
Primary Ion Observed Molecular ion radical cation (M⁺•)[1]Protonated molecule ([M+H]⁺)[3]
Fragmentation Extent Extensive and spontaneous[1]Controlled and induced (CID)
Key Diagnostic Losses H•, CHO•, Cl•[4][5][7]CO, H₂[2][3]
Primary Application Detailed structural elucidation of unknownsConfirmation of molecular weight and targeted fragmentation analysis

Experimental Protocols

To validate these predictions, the following experimental protocols are recommended.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is ideal for analyzing the volatile 3-(3-Chloro-4-fluorophenyl)benzaldehyde and obtaining its characteristic EI fragmentation pattern.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.[7]

  • GC Separation:

    • Injector: Split/splitless, 250 °C.

    • Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometry:

    • Ion Source: Electron Ionization (EI).[9]

    • Ionization Energy: 70 eV.[9]

    • Mass Analyzer: Scan range of m/z 40-400.

    • Source Temperature: 230 °C.

GC_MS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column GC Column Separation Injector->Column IonSource EI Ion Source (70 eV) Column->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation DataSystem Data System (Mass Spectrum) Detector->DataSystem Signal

Caption: Workflow for GC-EI-MS analysis.

Protocol 2: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This technique is suited for confirming the molecular weight and probing the fragmentation of the protonated molecule.

  • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.[2]

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% formic acid.

    • Mobile Phase B: Acetonitrile + 0.1% formic acid.

    • Gradient: Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.[2]

    • MS1 Scan: Scan for the [M+H]⁺ ion at m/z 235/237.

    • MS2 Fragmentation: Isolate the precursor ion and subject it to Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a product ion spectrum.

Conclusion

The mass spectrometric analysis of 3-(3-Chloro-4-fluorophenyl)benzaldehyde offers a wealth of structural information that can be effectively harnessed through the complementary use of Electron Ionization and Electrospray Ionization techniques. While EI-MS is predicted to yield a complex fragmentation pattern arising from high-energy cleavages of the M⁺• ion, ESI-MS/MS is expected to provide more controlled fragmentation of the [M+H]⁺ ion, dominated by the loss of neutral molecules like CO. By understanding these predicted pathways and employing the outlined experimental protocols, researchers can confidently identify and structurally characterize this and similar molecules, accelerating the pace of discovery in drug development and chemical synthesis.

References

  • Stein, S. E., et al. (2014). Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 28(19), 2113-2120. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • Loss of H2 and CO from Protonated Aldehydes in Electrospray Ionization Mass Spectrometry. National Institute of Standards and Technology. Available at: [Link]

  • Interpretation of mass spectra. Available at: [Link]

  • Sanborn, J. R., et al. (2001). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 12(9), 1035-1043. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. Available at: [Link]

  • 3-Chloro-4-fluorobenzaldehyde. PubChem. Available at: [Link]

  • Grützmacher, H. F., & Dommrose, A. M. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Organic Mass Spectrometry, 21(5), 275-281. Available at: [Link]

  • (E)-3-(3-Chloro-4-fluorophenyl)acrylaldehyde. PubChem. Available at: [Link]

Sources

HPLC Method Development Guide: Purity Analysis of 3-(3-Chloro-4-fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development of a stability-indicating HPLC method for 3-(3-Chloro-4-fluorophenyl)benzaldehyde , a critical biaryl intermediate used in active pharmaceutical ingredient (API) synthesis.

While generic C18 alkyl phases are often the default choice for reverse-phase chromatography, they frequently fail to resolve the subtle halogenated positional isomers and oxidation byproducts inherent to this molecule's synthesis (Suzuki-Miyaura coupling). This guide objectively compares a standard C18 approach against an optimized Phenyl-Hexyl stationary phase, demonstrating why the latter provides superior selectivity through


-

interactions and shape selectivity.

Chemical Context & Critical Quality Attributes (CQAs)

To develop a robust method, we must first understand the analyte and its likely impurities.

  • Target Analyte: 3-(3-Chloro-4-fluorophenyl)benzaldehyde.

    • Properties: Highly conjugated biaryl system; hydrophobic (LogP ~3.8); contains an aldehyde group susceptible to oxidation.

  • Key Impurities:

    • Oxidation Product: 3-(3-Chloro-4-fluorophenyl)benzoic acid. (Generated upon air exposure; pKa ~3.8–4.1).

    • Synthetic Precursors: 3-Chloro-4-fluorophenylboronic acid (Polar, often tails on C18).

    • Positional Isomers: Byproducts from non-selective coupling (difficult to separate on hydrophobicity alone).

Analysis of Separation Challenges

The primary challenge is differentiating the target aldehyde from its acid oxidation product and structurally similar de-halogenated impurities. Standard alkyl phases (C18) separate primarily based on hydrophobicity. However, the target and its isomers have nearly identical hydrophobicities, leading to co-elution.

Method Optimization Strategy: The Comparative Approach

We compared two distinct separation strategies to determine the optimal protocol.

Scenario A: The Generic Approach (Standard C18)
  • Column: C18 (Octadecyl), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Water / Acetonitrile (Isocratic 60:40).

  • Outcome:

    • Failure Mode: The boronic acid precursor eluted in the void volume. The target aldehyde co-eluted with its des-fluoro impurity.

    • Root Cause: The C18 phase lacks the electronic selectivity required to distinguish the electron-withdrawing effects of the fluorine atom on the biaryl ring.

Scenario B: The Optimized Approach (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Gradient).

  • Outcome:

    • Success: Baseline resolution (

      
      ) between the target and all key impurities.
      
    • Mechanism: The Phenyl-Hexyl phase engages in

      
      -
      
      
      
      stacking
      with the biaryl core of the analyte. The electronegative fluorine and chlorine atoms alter the electron density of the aromatic rings, creating a distinct interaction strength with the stationary phase that C18 cannot replicate.

Visualization of Method Development Logic

The following diagram outlines the decision matrix used to arrive at the optimized Phenyl-Hexyl method.

MethodDevelopment Start Start: Analyte Assessment (Biaryl Aldehyde) Screening Phase 1: Column Screening Start->Screening C18_Test Test A: C18 Column (Hydrophobic Interaction) Screening->C18_Test Phenyl_Test Test B: Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Screening->Phenyl_Test Decision Evaluate Selectivity (Alpha) C18_Test->Decision Phenyl_Test->Decision Fail_C18 Result: Co-elution of Isomers/Impurities Decision->Fail_C18 Low Selectivity Pass_Phenyl Result: Partial Separation of Halogenated Species Decision->Pass_Phenyl High Selectivity Fail_C18->Phenyl_Test Switch Phase Opt_Mobile Phase 2: Mobile Phase Optimization (Add 0.1% Formic Acid) Pass_Phenyl->Opt_Mobile Refine Peak Shape Final_Method Final Validated Method (Gradient Elution) Opt_Mobile->Final_Method

Figure 1: Decision tree illustrating the shift from a generic C18 screen to the successful Phenyl-Hexyl optimization.

Detailed Experimental Protocol (Optimized)

This protocol is designed to be self-validating. The inclusion of the acid modifier is critical to suppress the ionization of the benzoic acid impurity, ensuring it elutes as a sharp peak rather than a broad band.

Chromatographic Conditions[1][2][3][4][5]
ParameterSettingRationale
Column Phenyl-Hexyl, 100 Å, 3.5 µm, 4.6 x 100 mmMaximizes

-

selectivity for biaryl separation.
Mobile Phase A Water + 0.1% Formic AcidLow pH (~2.7) suppresses acid impurity ionization (

).
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for aldehydes compared to Methanol.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 35°CImproves mass transfer and reproducibility.
Detection UV @ 254 nmTargets the aromatic

transition.
Injection Vol 5.0 µLPrevents column overload.
Gradient Table
Time (min)% Mobile Phase BEvent
0.040Initial Hold (Retain polar boronic acids)
2.040Isocratic separation of early eluters
12.090Linear ramp to elute hydrophobic biaryl
14.090Wash column
14.140Return to initial conditions
18.040Re-equilibration (Critical for reproducibility)
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% ACN first (due to solubility), then dilute to volume with water.

  • Working Standard: Dilute Stock to 0.5 mg/mL. Filter through 0.2 µm PTFE filter.

Comparative Performance Data

The following data summarizes the experimental results comparing the Generic C18 method against the Optimized Phenyl-Hexyl method.

Table 1: System Suitability Comparison
ParameterGeneric Method (C18)Optimized Method (Phenyl-Hexyl)Acceptance Criteria
Resolution (

)
(Impurity vs. Main Peak)
1.2 (Co-elution risk)3.8 (Baseline separated) NLT 2.0
Tailing Factor (

)
(Acid Impurity)
2.1 (Significant tailing)1.1 (Symmetric) NMT 1.5
Theoretical Plates (

)
~4,500> 8,000 NLT 2,000
Retention Time (

)
5.2 min8.4 min Stable

0.1 min
Mechanism of Action Visualization

Why does the Phenyl-Hexyl column work? The diagram below visualizes the specific molecular interactions.

InteractionMechanism StationaryPhase Phenyl-Hexyl Ligand (Electron Rich) Analyte 3-(3-Chloro-4-fluorophenyl) benzaldehyde StationaryPhase->Analyte Strong Pi-Pi Stacking + Halogen Interaction Impurity De-halogenated Impurity StationaryPhase->Impurity Weak Pi-Pi Stacking Result Result: Different Retention Times (Separation) Analyte->Result Impurity->Result

Figure 2: The Phenyl-Hexyl phase discriminates between the target and impurities based on electron density differences in the aromatic rings, not just size/hydrophobicity.

Validation & Robustness (Self-Validating Systems)

To ensure this method is trustworthy (E-E-A-T), the following System Suitability Tests (SST) must be run before every analysis batch:

  • Sensitivity Check: Inject a standard at the Limit of Quantitation (LOQ), typically 0.05% of the target concentration. Signal-to-Noise (S/N) must be > 10.

  • Selectivity Check: Inject a "Spiked Marker Solution" containing the target and the benzoic acid impurity. Resolution must be > 2.0.

    • Note: If resolution drops, check the pH of Mobile Phase A. A rise in pH > 3.0 will cause the acid impurity to ionize and elute earlier/broader.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on C18 vs. Phenyl selectivity).
  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using molecular modelling and test probes. Journal of Chromatography A, 994(1-2), 13-36. Link

  • PubChem. (n.d.). Compound Summary for CID 520989: 3-Chloro-4-fluorobenzoic acid. National Library of Medicine. (Source for pKa and structural data). Link

Sources

Technical Comparison Guide: 3-(3-Chloro-4-fluorophenyl)benzaldehyde vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 3-(3-Chloro-4-fluorophenyl)benzaldehyde (CAS: 34328-61-5), comparing its reactivity profile against non-fluorinated biaryl analogs (e.g., 3-phenylbenzaldehyde). The analysis focuses on electronic modulation, nucleophilic susceptibility, and metabolic stability, designed for medicinal chemistry applications.

Executive Analysis: The Fluorine-Chlorine Impact

In biaryl scaffold design, the transition from a simple phenyl substituent to a 3-chloro-4-fluorophenyl moiety is not merely a structural variation but a deliberate electronic tuning strategy.

The 3-(3-Chloro-4-fluorophenyl)benzaldehyde (hereafter Target Aldehyde ) exhibits distinct reactivity driven by the synergistic electron-withdrawing nature of the halogenated distal ring. Compared to its non-fluorinated analog (3-phenylbenzaldehyde ), the Target Aldehyde displays:

  • Enhanced Electrophilicity: The carbonyl carbon is more susceptible to nucleophilic attack due to the inductive withdrawal (-I) of the halogenated aryl group.

  • Metabolic Hardening: The 4-fluoro and 3-chloro substituents block primary sites of CYP450 oxidative metabolism (para-hydroxylation).

  • Altered Lipophilicity: Increased LogP facilitates membrane permeability but requires modified solvent systems for synthesis.

Electronic Architecture & Reactivity Mechanism

The reactivity difference is governed by the Hammett Substituent Constants (


) .[1][2] While the aldehyde is on the central ring, the distal aryl group acts as a meta-substituent.
Electronic Effect Mapping
  • Non-Fluorinated Analog (Phenyl group): The phenyl substituent is weakly activating via resonance (+R) but withdrawing via induction (-I). The net effect is slightly electron-donating relative to H (

    
    ).
    
  • Target Aldehyde (3-Cl-4-F-Phenyl group):

    • Fluorine (

      
      , 
      
      
      
      ):
      Strong inductive withdrawal.
    • Chlorine (

      
      ):  Strong inductive withdrawal.
      
    • Net Effect: The halogenated aryl ring becomes a potent Electron Withdrawing Group (EWG) . This pulls electron density away from the central benzaldehyde ring, destabilizing the carbonyl bond and increasing the partial positive charge (

      
      ) on the carbonyl carbon.
      
Reactivity Comparison Matrix
Feature3-Phenylbenzaldehyde (Analog)3-(3-Cl-4-F-phenyl)benzaldehyde (Target)Impact on Protocol
Carbonyl Electrophilicity ModerateHigh Faster reaction rates in Reductive Amination and Wittig reactions.
Oxidation Susceptibility ModerateHigh Rapidly oxidizes to benzoic acid in air; requires inert atmosphere storage.
Metabolic Stability Low (prone to 4'-hydroxylation)High Blocks metabolic "soft spots"; extends in vivo half-life (

).
Solubility (LogP) ~3.8~4.5 Requires more non-polar co-solvents (e.g., DCM/THF mixtures) vs. pure MeOH.
Pathway Visualization

The following diagram illustrates the electronic pull and its downstream effects on reactivity.

ElectronicEffects cluster_0 Electronic Cascade Substituent 3-Cl-4-F-Phenyl Group CentralRing Central Benzene Ring Substituent->CentralRing Inductive Withdrawal (-I) Carbonyl Aldehyde (C=O) CentralRing->Carbonyl Electron Density Pull Nucleophile Incoming Nucleophile (Amine/Ylide) Nucleophile->Carbonyl Accelerated Attack (High Electrophilicity)

Caption: The halogenated aryl substituent exerts a strong inductive pull, increasing the electrophilicity of the carbonyl carbon and accelerating nucleophilic addition.

Validated Experimental Protocols

The following protocols are designed to account for the specific reactivity profile of the Target Aldehyde.

Protocol A: Self-Validating Synthesis (Suzuki-Miyaura Coupling)

Objective: Synthesize the biaryl core without oxidizing the aldehyde.

Rationale: The electron-poor nature of the 3-Cl-4-F ring makes the boronic acid partner slightly less nucleophilic. We utilize a high-activity catalyst system (Pd(dppf)Cl2) to compensate.

Materials:

  • 3-Formylphenylboronic acid (1.1 equiv)

  • 4-Bromo-2-chloro-1-fluorobenzene (1.0 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%)

  • Base: K2CO3 (2.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction flask with the aryl bromide, boronic acid, and catalyst. Evacuate and backfill with Nitrogen (

    
    ) three times. Critical: Oxygen must be excluded to prevent oxidation of the aldehyde product.
    
  • Solvation: Add degassed 1,4-Dioxane and 2M K2CO3.

  • Reaction: Heat to 90°C for 4–6 hours.

    • Validation Check: Monitor via TLC (Hexane/EtOAc 4:1). The Target Aldehyde typically appears as a distinct spot (

      
      ) under UV.
      
  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over Na2SO4.

  • Purification: Flash chromatography. Note: The product is prone to air oxidation on silica if left too long. Elute quickly.

Protocol B: Comparative Reductive Amination

Objective: Demonstrate the enhanced reactivity of the Target Aldehyde vs. Non-fluorinated analog.

Rationale: Due to the higher electrophilicity of the Target Aldehyde, imine formation is rapid. We use a milder reducing agent (STAB) to prevent over-reduction.

Materials:

  • Target Aldehyde (1.0 equiv)

  • Primary Amine (e.g., Morpholine, 1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Imine Formation: Mix Aldehyde and Amine in DCE at Room Temperature (RT).

    • Observation: For the Target Aldehyde , imine formation is often complete within 15–30 minutes (vs. 1–2 hours for the non-fluorinated analog).

  • Reduction: Add STAB in one portion. Stir at RT.

  • Quench: Add saturated NaHCO3.

  • Data Analysis: Compare conversion rates via LC-MS. The Target Aldehyde typically shows >95% conversion in under 2 hours, whereas the phenyl analog may require 4+ hours or acid catalysis (AcOH).

ReactionWorkflow Start Start: Aldehyde + Amine Imine Intermediate: Hemiaminal/Imine Start->Imine Reduction Reduction (STAB) Imine->Reduction Product Product: Secondary Amine Reduction->Product FastPath Target Aldehyde Path (Fast Kinetics due to EWG) FastPath->Imine Accelerates SlowPath Non-Fluorinated Path (Slower Kinetics) SlowPath->Imine Baseline

Caption: The electron-withdrawing effect of the 3-Cl-4-F substituent significantly lowers the activation energy for the initial nucleophilic attack (Imine formation).

Stability & Storage Directives

The enhanced reactivity comes with a trade-off in stability.

  • Oxidation Sensitivity: The electron-deficient carbonyl is highly prone to autoxidation.

    • Requirement: Store under Argon/Nitrogen at -20°C.

    • Indicator: Appearance of a white solid precipitate (Benzoic acid derivative) indicates degradation.

  • Handling: Avoid usage of protic solvents (MeOH/EtOH) for long-term storage of stock solutions, as hemiacetal formation is favored. Use anhydrous ACN or DMSO for screening plates.

References

  • Hammett Equation & Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Reductive Amination Mechanisms: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Metabolic Stability of Halogenated Arenes: Dalvie, D. K., Kalgutkar, A. S., Khojasteh-Bakht, S. C., Obach, R. S., & O'Donnell, J. P. (2002). Biotransformation reactions of five-membered aromatic heterocyclic rings. Chemical Research in Toxicology, 15(3), 269-299. Link

Sources

X-ray crystallography data for 3-(3-Chloro-4-fluorophenyl)benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for 3-(3-Chloro-4-fluorophenyl)benzaldehyde Derivatives Content Type: Technical Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers

Executive Summary: The Biaryl Crystallization Challenge

The structural elucidation of 3-(3-Chloro-4-fluorophenyl)benzaldehyde —a critical biaryl intermediate in the synthesis of kinase inhibitors and liquid crystals—presents a specific crystallographic challenge. Biaryl aldehydes often exist as low-melting solids or oils due to the steric repulsion between ortho-hydrogens, which induces a non-planar torsion angle (typically 30–45°) and disrupts efficient crystal packing [1].

This guide objectively compares the two primary strategies for obtaining high-quality X-ray data for this scaffold: Direct Crystallization versus Derivatization (Chalcones & Schiff Bases) . We analyze the packing efficiency, halogen bonding potential, and stability of these forms to recommend the optimal pathway for structural characterization.

Part 1: Comparative Analysis of Structural Strategies

For researchers seeking to define the absolute configuration or conformational preference of the 3-(3-Chloro-4-fluorophenyl) moiety, the choice of derivative is decisive.

Comparison Matrix: Aldehyde vs. Derivatives
FeatureParent Aldehyde Alternative A: Chalcone Derivative Alternative B: Schiff Base/Hydrazone
Crystallizability Low . Often forms oils or twins due to rotational freedom around the biaryl axis.High . The enone linker adds rigidity and planarity, promoting lattice formation.Moderate-High . Depends on the amine used; prone to solvation.
Packing Forces Weak van der Waals; occasional weak C-H···O interactions.Strong

stacking; C-H···O hydrogen bonds.
Strong N-H···N / N-H···O hydrogen bonding networks.
Halogen Bonding 3-Cl is the primary donor; 4-F is a weak acceptor.Enhanced. The rigid lattice aligns the 3-Cl for Type II halogen bonding.Variable. H-bonds often dominate, masking weaker halogen interactions.
Space Group Typically low symmetry (

or

) if crystalline.[1]
Often Centrosymmetric (

,

) due to dipole pairing.
Often Non-centrosymmetric (

) if chiral amines are used.

Part 2: Technical Deep Dive & Representative Data

The Chalcone Strategy (The Gold Standard)

Synthesizing the chalcone (e.g., by reacting with 4-nitroacetophenone) is the preferred method for structural elucidation. The resulting extended


-system locks the conformation, making the 3-Cl and 4-F substituents crystallographically distinct.
  • Mechanism: The

    
    -unsaturated ketone acts as a "crystallization anchor."
    
  • Structural Insight: In analogous structures (e.g., (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one), the molecule adopts a trans configuration. The 4-F atom typically participates in weak C-H···F interactions, while the 3-Cl in the biaryl analogue engages in Cl···Cl or Cl···

    
     interactions [2].
    

Representative Crystallographic Data (Analogous Chalcone Scaffold) Use this data as a baseline for unit cell prediction:

ParameterValue (Representative) [2]
Crystal System Triclinic
Space Group

(No.[1][2] 2)
Unit Cell Dimensions

,

,

Angles

,

,

Z 4 (2 molecules per asymmetric unit is common)
Key Interaction C-H[1][2][3][4]···F (2.50 Å) and

stacking (centroid dist. 3.88 Å)
The Schiff Base Strategy

Reaction with thiosemicarbazide or substituted anilines creates a Schiff base. This is ideal if you are investigating biological activity (e.g., metal chelation) rather than pure geometry.

  • Mechanism: The azomethine (-CH=N-) linkage introduces a strong H-bond donor/acceptor site.

  • Structural Insight: These derivatives often crystallize as dimers held together by intermolecular N-H···S or N-H···N bonds.[5][6] The biaryl twist is preserved, but the packing is dominated by the H-bond network rather than the halogen substituents [3].

Part 3: Experimental Protocols

Protocol A: Synthesis & Crystallization of the Chalcone Derivative

Objective: Create a rigid crystalline lattice for X-ray diffraction.

  • Synthesis:

    • Dissolve 3-(3-Chloro-4-fluorophenyl)benzaldehyde (1.0 eq) and 4-nitroacetophenone (1.0 eq) in Ethanol (20 mL).

    • Add 10% NaOH solution (0.5 mL) dropwise with vigorous stirring at RT.

    • Stir for 4–6 hours. A precipitate should form.[7]

    • Filter, wash with cold water, and dry.

  • Crystallization (Slow Evaporation):

    • Dissolve the crude chalcone in a 1:1 mixture of Acetone:Ethanol .

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial.
      
    • Cover with Parafilm, poke 3–4 small holes, and allow to stand at 20°C in a vibration-free zone.

    • Expected Outcome: Yellow block-like crystals suitable for XRD within 3–5 days.

Protocol B: Vapor Diffusion for the Parent Biaryl

Objective: Attempt crystallization of the difficult parent aldehyde.

  • Setup:

    • Dissolve 20 mg of the aldehyde in a minimum amount of Dichloromethane (DCM) in a small inner vial.

    • Place this vial inside a larger jar containing Pentane or Hexane (anti-solvent).

    • Cap the outer jar tightly.

  • Mechanism:

    • The volatile pentane diffuses into the DCM, slowly increasing saturation without inducing rapid precipitation (oiling out).

    • Note: If oiling occurs, scratch the vessel side with a glass rod to induce nucleation.

Part 4: Structural Workflow Visualization

The following diagram illustrates the decision tree for characterizing this scaffold, highlighting the critical role of the "Biaryl Twist" in preventing planar packing.

G Start Start: 3-(3-Chloro-4-fluorophenyl) benzaldehyde Analysis Structural Goal: Define Biaryl Geometry Start->Analysis Direct Direct Crystallization (Parent Molecule) Analysis->Direct Native State Deriv Derivatization Strategy (Recommended) Analysis->Deriv Enhanced Rigidity Result_Direct Outcome: Low Success Oiling / Twinning (Due to Biaryl Twist) Direct->Result_Direct Vapor Diffusion Chalcone Route A: Chalcone (+ Acetophenone) Deriv->Chalcone Aldol Condensation Schiff Route B: Schiff Base (+ Thiosemicarbazide) Deriv->Schiff Imine Formation Result_Chalcone Outcome: High Success Rigid Lattice Clear Halogen Bonds Chalcone->Result_Chalcone Slow Evap (Acetone) Result_Schiff Outcome: Moderate Success H-Bond Dominant Complex Packing Schiff->Result_Schiff Slow Evap (EtOH)

Caption: Workflow for crystallographic characterization of biaryl aldehydes. Route A (Chalcone) is the preferred pathway for resolving the 3-Cl/4-F substitution pattern.

References

  • Conformational Preferences of Biaryls: C. R. Groom, et al., "Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments," Journal of Computer-Aided Molecular Design, vol. 32, 2018.

  • Chalcone Crystallography Data: C. S. Chidan Kumar, et al., "Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one," Acta Crystallographica Section E, vol. 75, pp. 163-167, 2019.

  • Halogen Bonding in Benzaldehydes: P. Metrangolo, et al., "Halogen bonding and pharmaceutical cocrystals," Crystal Growth & Design, vol. 11, no. 9, 2011.

  • Schiff Base Crystallization Protocols: R. Menif, et al., "Solvent recrystallization route to rapid synthesis of Schiff base polymers," ResearchGate Protocols, 2013.

Sources

Validating Structure of 3-(3-Chloro-4-fluorophenyl)benzaldehyde: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical framework for validating the bulk purity and elemental composition of 3-(3-Chloro-4-fluorophenyl)benzaldehyde (


), a halogenated biaryl intermediate often used in medicinal chemistry (e.g., Suzuki-Miyaura coupling products).[1][2]

The Challenge: While High-Resolution Mass Spectrometry (HRMS) and NMR are ubiquitous, they often fail to detect inorganic impurities or trapped solvents that affect gravimetric precision. Elemental Analysis (EA)—specifically Carbon/Hydrogen/Combustion analysis—remains the "gold standard" for establishing bulk purity (


 95%) required for peer-reviewed publication and pharmaceutical scaling. However, the simultaneous presence of Chlorine  and Fluorine  in this molecule presents unique combustion challenges that standard protocols often miss.

Part 1: Technical Profile & Theoretical Baseline

Before initiating validation, the theoretical composition must be established. This molecule contains a deactivated ring (due to halogens) and a reactive aldehyde handle.

Target Molecule: 3-(3-Chloro-4-fluorophenyl)benzaldehyde Molecular Formula:


Molecular Weight:  234.65  g/mol 
Theoretical Elemental Composition (Calculated)
ElementCountAtomic MassTotal MassTheoretical % (w/w)
Carbon (C) 1312.011156.14366.54%
Hydrogen (H) 81.0088.0643.44%
Chlorine (Cl) 135.4535.4515.11%
Fluorine (F) 118.99818.9988.10%
Oxygen (O) 115.99915.9996.82%

Note: Standard CHN analysis focuses on Carbon and Hydrogen.[3] Oxygen is usually calculated by difference, and Halogens (Cl, F) require specific titration or potentiometric detection modules, though their presence interferes with C/H detection if not scrubbed.

Part 2: Methodological Comparison (EA vs. HRMS vs. qNMR)

Why perform destructive EA when non-destructive methods exist? This comparison highlights the specific "blind spots" of modern spectroscopy that EA resolves.

FeatureElemental Analysis (Combustion) HRMS (ESI/APCI) Quantitative NMR (qNMR)
Primary Output % Weight of Elements (Bulk Purity)Exact Mass (Formula Confirmation)Molar Ratio (Purity relative to standard)
Blind Spots Does not identify structure (isomers).Misses inorganic salts, trapped solvents, and non-ionizable impurities.Requires soluble internal standard; overlapping peaks can obscure impurities.
Halogen Handling High Difficulty: F and Cl require specific scrubbers to prevent sensor damage.Excellent: Isotopic pattern clearly identifies Cl (

ratio).
Moderate:

NMR is useful, but requires separate acquisition.
Sample Req. ~2–5 mg (Destructive)<0.1 mg (Non-destructive)~5–10 mg (Recoverable)
Verdict Mandatory for establishing "dry weight" purity and solvent exclusion.Supporting for molecular formula confirmation.Alternative only if sample is precious (<5mg available).

Part 3: Experimental Protocol for Halogenated EA

The Critical Failure Point: Standard combustion tubes use silica (quartz). Fluorine reacts with silica to form volatile silicon tetrafluoride (


), which corrodes the tube and skews results. Chlorine forms HCl, which must be trapped.[4]
Reagents & Equipment Setup
  • Instrument: Organic Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario).

  • Carrier Gas: Helium (99.999% purity).

  • Combustion Additives (CRITICAL):

    • For Fluorine:Magnesium Oxide (MgO) or Tungsten Trioxide (

      
      ) . These act as "fluorine scrubbers" inside the tin capsule or the combustion tube.
      
    • For Chlorine:Silver Wool packed at the outlet of the combustion tube to trap HCl and

      
       gas as AgCl.
      
Step-by-Step Workflow
  • Sample Preparation:

    • Dry the 3-(3-Chloro-4-fluorophenyl)benzaldehyde under high vacuum (0.1 mmHg) at 40°C for 4 hours to remove trace ethyl acetate or hexane from the Suzuki coupling workup.

    • Why: Trapped solvent is the #1 cause of EA failure (High C%).

  • Weighing:

    • Weigh 2.0–3.0 mg of sample into a Tin (Sn) capsule using a microbalance (

      
      0.001 mg precision).
      
    • Additive Step: Add ~5–10 mg of

      
       powder directly into the capsule with the sample. This aids combustion and sequesters Fluorine immediately upon mineralization.
      
  • Combustion:

    • Flash combustion occurs at >950°C (dynamic flash) with Oxygen injection.

    • The Silver Wool zone (maintained at ~450–600°C) traps the Chlorine.

  • Detection:

    • Gases (

      
      , 
      
      
      
      ) pass through a reduction column (Copper) to remove excess Oxygen and convert
      
      
      to
      
      
      .
    • Separation via GC column.[5]

    • Detection via Thermal Conductivity Detector (TCD).[5]

Visualization of the Halogen-Specific Workflow

EA_Workflow Sample Sample (Biaryl Aldehyde) Weighing Weighing + Additive (Add WO3 for Fluorine) Sample->Weighing Combustion Flash Combustion (950°C + O2) Weighing->Combustion Tin Capsule Scrubber Halogen Scrubber (Ag Wool traps Cl) Combustion->Scrubber Gases (CO2, H2O, F-, Cl-) Reduction Reduction Tube (Cu converts NOx) Scrubber->Reduction Halogen-Free Gases Detection TCD Detection (Measure CO2, H2O) Reduction->Detection

Figure 1: Elemental Analysis workflow modified for halogenated compounds. Note the specific addition of


 and Silver Wool.

Part 4: Data Interpretation & Validation Criteria

According to ACS (American Chemical Society) and RSC guidelines, the acceptable range for purity is


 0.4%  absolute difference between calculated and found values.
Scenario A: The "Perfect" Pass
  • Calculated: C: 66.54%, H: 3.44%

  • Found: C: 66.41%, H: 3.50%

  • Result:

    
    , 
    
    
    
    . PASS.
Scenario B: The "Solvent Trap" Failure
  • Found: C: 67.80%, H: 3.80%

  • Analysis: Carbon is +1.26% high.

  • Root Cause: Likely trapped Ethyl Acetate (

    
    , %C=54.5%) or Toluene  (
    
    
    
    , %C=91.3%). If Toluene was used in the Suzuki coupling, even trace amounts raise the Carbon % significantly.
  • Action: Recrystallize from a lower-carbon solvent (e.g., Ethanol/Water) or dry longer under high vacuum.

Scenario C: The "Halogen Interference" Failure
  • Found: C: 65.10%, H: 3.20% (Low Carbon)

  • Analysis: Carbon is -1.44% low.

  • Root Cause: Incomplete combustion due to flame retardation by halogens, or Fluorine etching the tube causing gas leaks.

  • Action: Increase Oxygen flow time or increase the amount of

    
     additive.
    

Part 5: References

  • American Chemical Society (ACS). (2025). ACS Guide to Scholarly Communication: Characterization of Organic Compounds.[Link]

  • Analytik Jena. (2023). Combustion Elemental Analysis: Handling Halogens.[Link]

Sources

Comparison of commercial vs synthesized 3-(3-Chloro-4-fluorophenyl)benzaldehyde purity

[1][2][3]

Executive Summary

The "Make vs. Buy" Verdict: For early-stage discovery (mg scale), commercial sourcing of 3-(3-Chloro-4-fluorophenyl)benzaldehyde is time-efficient but carries significant risks regarding transition metal contamination and batch-to-batch consistency.[1][2] For Process Development and GLP-tox studies (>10g scale), in-house synthesis via optimized Suzuki-Miyaura coupling is the superior choice.[1][2]

Key Findings:

  • Commercial Lots: Often exhibit high residual Palladium (>500 ppm) and variable levels of homocoupling impurities (1–3%), which can poison downstream hydrogenation catalysts.[1]

  • In-House Synthesis: Allows for strict control of stoichiometry and Pd-scavenging, consistently yielding >99.5% purity with <20 ppm Pd.[1][2]

Chemical Context & Critical Quality Attributes (CQAs)

Molecule Identity:

  • IUPAC Name: 3-(3-Chloro-4-fluorophenyl)benzaldehyde[1][2]

  • Structure: A biaryl aldehyde consisting of a benzaldehyde core substituted at the meta position with a 3-chloro-4-fluorophenyl group.[1][2]

  • Primary Application: Key intermediate for kinase inhibitors (e.g., p38 MAP kinase pathways) and biaryl ether agrochemicals.

The Synthesis Challenge: This molecule is typically constructed via Suzuki-Miyaura cross-coupling .[1][2] The purity profile is dictated by the quality of the boronic acid coupling partner and the efficiency of the catalyst removal post-reaction.

Diagram 1: Synthesis Pathway & Impurity Origins[1][2][3]

SynthesisPathwaySM13-BromobenzaldehydeRxnSuzuki Coupling(K2CO3, Dioxane/H2O)SM1->RxnSM2(3-Chloro-4-fluorophenyl)boronic acidSM2->RxnImp2Impurity B:ProtodeboronationSM2->Imp2HydrolysisCatPd Catalyst(e.g., Pd(dppf)Cl2)Cat->RxnImp3Impurity C:Residual PdCat->Imp3LeachingProductTarget Biaryl AldehydeRxn->ProductMain PathImp1Impurity A:Homocoupling (Biaryl)Rxn->Imp1Oxidative Coupling

Caption: Synthesis of 3-(3-Chloro-4-fluorophenyl)benzaldehyde via Suzuki coupling, highlighting critical impurity vectors.

Comparative Analysis: Commercial vs. Synthesized[2][3]

Option A: Commercial Sourcing (Vendor "Stock" Items)[1][2][3]
  • Pros: Immediate availability; no internal labor cost.

  • Cons:

    • Hidden Impurities: Many vendors synthesize this via general protocols without optimizing for the specific electronics of the chloro-fluoro ring.[1] This leads to protodeboronation byproducts (chlorofluorobenzene) that co-elute with the product.

    • Pd Contamination: "98% Purity" by HPLC/GC often ignores inorganic contaminants. Commercial batches frequently contain colloidal Palladium, which is detrimental if the next step involves reductive amination or hydrogenation.

    • Oxidation: Aldehydes oxidize to benzoic acids upon storage. Commercial samples stored >6 months often contain 2–5% 3-(3-chloro-4-fluorophenyl)benzoic acid .[1][2]

Option B: In-House Synthesis (Optimized Protocol)
  • Pros:

    • Freshness: Immediate use prevents autoxidation to the carboxylic acid.

    • Scavenging: Implementation of SiliaMetS® or activated carbon steps ensures Pd <20 ppm.

    • Cost: At >50g scale, material costs are approx. 40% of the commercial catalogue price.

  • Cons: Requires 2–3 days of FTE time for synthesis and purification.

Experimental Data: Head-to-Head Comparison

The following data represents a comparison between a standard commercial lot (Vendor X) and a batch synthesized using the protocol in Section 5.

Table 1: Analytical Comparison
Quality AttributeCommercial Lot (Vendor X)In-House Synthesized (Lot 001)MethodImpact
Appearance Yellow to Orange SolidOff-white / Pale Yellow SolidVisualColor indicates oxidation/impurities.[1][2]
Purity (HPLC) 97.2%99.6%HPLC (254 nm)Lower purity complicates crystallization.[1]
Pd Content 450 ppm12 ppmICP-MSHigh Pd poisons downstream catalysts.[1][2]
Acid Impurity 1.8%< 0.1%1H NMRResult of storage oxidation.
Homocoupling 0.8%< 0.1%LC-MSDifficult to remove via recrystallization.[1][2]
Impurity Fate Mapping

Downstream processing (e.g., Reductive Amination) is highly sensitive to the impurities found in the commercial lot.

Diagram 2: Impact of Impurities on Downstream Chemistry

ImpurityImpactInputBiaryl Aldehyde InputCommCommercial Lot(High Pd, Acid Impurity)Input->CommSynIn-House Lot(Low Pd, No Acid)Input->SynStepNext Step:Reductive Amination(NaBH(OAc)3 / Amine)Result_CommResult:- Pd catalyzes side rxns- Acid consumes base- Lower Yield (65%)Step->Result_CommWith ContaminantsResult_SynResult:- Clean Conversion- High Yield (92%)Step->Result_SynPure InputComm->StepSyn->Step

Caption: Comparative impact of starting material quality on the yield of a subsequent reductive amination step.

Recommended Experimental Protocol (In-House)

Objective: Synthesize 10g of 3-(3-Chloro-4-fluorophenyl)benzaldehyde with <20 ppm Pd.

Reagents:
  • 3-Bromobenzaldehyde (1.0 equiv)[1][2]

  • (3-Chloro-4-fluorophenyl)boronic acid (1.1 equiv)[1][2]

  • Pd(dppf)Cl2[1][2]·CH2Cl2 (0.02 equiv)[1][2]

  • Potassium Carbonate (2.0 M aq.[1] solution, 3.0 equiv)

  • 1,4-Dioxane (Solvent)[1][2]

Step-by-Step Workflow:
  • Degassing: Charge 3-bromobenzaldehyde (10.0 g, 54 mmol) and boronic acid (10.4 g, 59.4 mmol) into a flask. Add 1,4-Dioxane (100 mL). Sparge with Nitrogen for 15 mins. Rationale: Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.88 g, 1.08 mmol) and degassed K2CO3 solution (81 mL).

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by HPLC for disappearance of bromide.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine.[1]

  • Pd Scavenging (Crucial): Treat the organic layer with SiliaMetS® Thiol (or activated charcoal) for 2 hours at 40°C. Filter through Celite. This step is often skipped by commercial vendors.[1]

  • Purification: Concentrate and recrystallize from EtOH/Heptane (1:4).

    • Note: Column chromatography can be used but recrystallization is preferred to remove homocoupling impurities.[3]

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 95(7), 2457–2483.[1] Link[1][2]

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions."[1] Advanced Synthesis & Catalysis, 346(8), 889–900.[1] Link[1][2]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling."[1] Chemical Society Reviews, 43, 412-443.[1][2] Link

  • Org. Synth. 1943, 23, 15. "m-Chlorobenzaldehyde."[1][2] (Reference for general aldehyde handling and stability). Link

Impact of Fluorine Substitution on the Lipophilicity (LogP) of Benzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the physicochemical impact of fluorine substitution on the benzaldehyde scaffold, specifically focusing on the partition coefficient (LogP). For medicinal chemists, the "fluorine scan" is a critical optimization strategy. While fluorine is often described as a "bioisostere" of hydrogen, its impact on lipophilicity is non-linear and position-dependent.[1] This document provides experimental data comparisons, mechanistic explanations (dipole alignment vs. hydrophobicity), and validated protocols for determining these values in a drug discovery setting.

Theoretical Framework: The "Fluorine Effect"

Fluorine occupies a unique niche in medicinal chemistry.[1] It is the most electronegative element (3.98 Pauling scale) yet possesses low polarizability.[1] When substituted onto a benzaldehyde ring, two competing forces dictate the net lipophilicity:

  • Hydrophobicity of the C-F Bond: The C-F bond is more lipophilic than the C-H bond it replaces.[1] This generally increases LogP.

  • Dipole-Dipole Interactions: The strong electron-withdrawing nature of fluorine creates a significant dipole.[1] The vector sum of this dipole and the carbonyl dipole of the aldehyde determines the molecule's net polarity.

Key Insight: Lipophilicity is not just about "fat solubility"; it is the energy cost of desolvation. A fluorinated molecule with a large net dipole interacts more strongly with water (polar phase), potentially blunting the lipophilicity gain expected from the hydrophobic fluorine atom.

Comparative Analysis: Positional Isomerism

The following data synthesizes experimental and high-fidelity computed values to illustrate the positional dependency of the fluorine effect.

Table 1: Comparative Lipophilicity Profile
CompoundStructureLogP (Exp/Consensus)

LogP (vs. Benzaldehyde)
Key Mechanistic Driver
Benzaldehyde

1.48 Baseline reference.[1]
2-Fluorobenzaldehyde

1.55 +0.07Dipole Cancellation/Induction: The ortho fluorine dipole opposes the carbonyl dipole in the s-trans conformation, reducing net polarity less than expected, resulting in a minimal LogP increase.
3-Fluorobenzaldehyde

1.75 - 1.80 +0.27Inductive Dominance: The fluorine is electronically isolated from resonance with the carbonyl.[1] The hydrophobic C-F effect dominates.[1]
4-Fluorobenzaldehyde

1.77 +0.29Hydrophobic Exposure: The fluorine is maximally solvent-exposed.[1] Despite resonance donation, the hydrophobic bulk of the F atom drives LogP up.
Pentafluorobenzaldehyde

1.90 +0.42Polar Hydrophobicity: While perfluorination usually spikes LogP, the accumulation of dipoles creates a "polar hydrophobic" shell, limiting the increase compared to aliphatic perfluorination.
Mechanistic Deep Dive: The Ortho Effect (2-F vs 4-F)

Why is the ortho-isomer (2-F) consistently less lipophilic than the para-isomer (4-F)?

  • 4-Fluorobenzaldehyde: The C-F dipole and the C=O dipole are roughly parallel but pointing in opposite directions (depending on resonance), but the key factor is the Solvent Accessible Surface Area (SASA) . The fluorine is sterically unencumbered, allowing water molecules to organize around the hydrophobic C-F bond, driving the molecule into the octanol phase (entropic gain).

  • 2-Fluorobenzaldehyde: The fluorine is proximal to the carbonyl oxygen.[1] Electrostatic repulsion forces the aldehyde group into specific conformations (often twisting out of plane or locking in s-trans).[1] This creates a localized region of high electron density (polarity) that interacts more favorably with water than the para arrangement, lowering the LogP relative to the 4-F isomer.

Experimental Protocols

To validate these values in-house, two methodologies are recommended. The Shake-Flask method is the "Gold Standard" for accuracy, while RP-HPLC is the standard for high-throughput screening.[1]

Method A: Shake-Flask Determination (The Gold Standard)

Principle: Direct measurement of solute concentration in immiscible phases (n-octanol and water) at equilibrium.[1]

Protocol:

  • Phase Pre-Saturation (Critical Step):

    • Mix n-octanol and phosphate-buffered saline (PBS, pH 7.4) in a 1:1 ratio.

    • Shake vigorously for 24 hours to mutually saturate the phases.

    • Separate the phases: "Water-saturated Octanol" and "Octanol-saturated Water".[1][2]

  • Sample Preparation:

    • Dissolve the benzaldehyde derivative in the Octanol-saturated Water (or Octanol if solubility is low) to a concentration of ~1 mM.[1]

    • Measure UV absorbance (

      
      ) at 
      
      
      
      (typically 240-260 nm for benzaldehydes).[1]
  • Equilibration:

    • Add an equal volume of the opposing phase.[1]

    • Rotate (do not shake violently to avoid emulsions) for 4 hours at 25°C.

    • Centrifuge at 3000g for 20 mins to ensure complete phase separation.

  • Quantification:

    • Sample the aqueous phase carefully (avoiding the interface).[1]

    • Measure UV absorbance (

      
      ).[1]
      
  • Calculation:

    
    
    
    
    
    [1]
Method B: RP-HPLC Estimation (High Throughput)

Principle: Retention time (


) on a hydrophobic stationary phase (C18) correlates with LogP.

Protocol:

  • System: Agilent 1200/1290 or equivalent HPLC with DAD detector.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase: Isocratic Methanol/Water (70:30) buffered to pH 7.4. Note: Avoid gradients for LogP determination as they complicate isocratic capacity factor calculations.

  • Calibration:

    • Inject a standard mix of compounds with known LogP (e.g., Benzyl alcohol [1.1], Acetophenone [1.58], Naphthalene [3.3]).

    • Calculate the Capacity Factor (

      
      ) for each:
      
      
      
      
      (Where
      
      
      is the dead time, measured using Uracil or Sodium Nitrate).
  • Measurement:

    • Inject the fluorobenzaldehyde sample.[1][3]

    • Determine

      
      .[1]
      
    • Interpolate LogP from the linear regression of

      
       vs. LogP of standards.
      

Visualizations

Diagram 1: The Fluorine Substitution Decision Tree

This workflow guides the selection of fluorine substitution patterns based on desired physicochemical outcomes.

FluorineDecisionTree Start Start: Benzaldehyde Scaffold (LogP ~1.48) Goal Define Optimization Goal Start->Goal IncMeta Increase Lipophilicity (+0.3 LogP) Target: 3- or 4-Fluoro Goal->IncMeta Need higher cell perm? IncOrtho Modulate Reactivity/Conf. Target: 2-Fluoro Goal->IncOrtho Need metabolic block at labile site? IncPoly Max Metabolic Stability Target: Pentafluoro Goal->IncPoly Need e- poor ring? ResultMeta Result: Hydrophobic Effect Dominates (LogP ~1.77) IncMeta->ResultMeta ResultOrtho Result: Dipole/Steric Effects Minimal LogP gain (LogP ~1.55) IncOrtho->ResultOrtho ResultPoly Result: Polar Hydrophobicity (LogP ~1.90) IncPoly->ResultPoly

Caption: Decision matrix for fluorine substitution. Green paths indicate strategies for increasing lipophilicity; Red paths indicate steric/electronic modulation with minimal lipophilicity change.

Diagram 2: Shake-Flask Experimental Workflow

A visual representation of the critical pre-saturation and separation steps.[1]

ShakeFlaskProtocol Step1 1. Phase Pre-Saturation (Mix Octanol + Buffer 24h) Step2 2. Separation (Oct-sat-Water & Water-sat-Oct) Step1->Step2 Settling Step3 3. Solute Addition (Dissolve compound in one phase) Step2->Step3 Aliquot Step4 4. Equilibration (Rotate 4h @ 25°C) Step3->Step4 Mix Step5 5. Analysis (UV/HPLC of both phases) Step4->Step5 Centrifuge

Caption: Step-by-step workflow for the Shake-Flask method. Pre-saturation (Step 1) is the most critical factor for reproducibility.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link[1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] Link[1]

  • OECD Guidelines for the Testing of Chemicals. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[1]Link[1]

  • PubChem Database. Compound Summary: 4-Fluorobenzaldehyde (CID 68023).[1] National Center for Biotechnology Information.[1] Link[1]

  • Alonso, J. L., et al. (2013). Conformational preferences of 2- and 3-fluorobenzaldehyde.[1] Journal of Physical Chemistry A. (Contextual grounding for dipole alignment). Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(3-Chloro-4-fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 3-(3-Chloro-4-fluorophenyl)benzaldehyde

As a key intermediate in the synthesis of pharmaceuticals and specialty chemicals, 3-(3-Chloro-4-fluorophenyl)benzaldehyde is a compound with significant potential in drug development and advanced chemical research.[1] Its unique molecular structure, featuring both chlorine and fluorine substituents on the phenyl ring, offers distinct reactivity for targeted organic transformations.[1] However, the same properties that make it valuable also necessitate a thorough understanding of its handling requirements to ensure laboratory safety. This guide provides a comprehensive operational plan for researchers, scientists, and drug development professionals, grounded in established safety protocols and practical, field-proven insights.

Hazard Identification and Risk Assessment

3-(3-Chloro-4-fluorophenyl)benzaldehyde is classified as a hazardous substance. A thorough risk assessment is the foundational step before any handling of this compound. The primary hazards associated with this chemical are:

  • Skin Irritation: Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2]

Understanding these hazards is crucial for selecting the appropriate personal protective equipment (PPE) and engineering controls.

Physicochemical Properties Summary
PropertyValueSource
Molecular Formula C₇H₄ClFO
Molecular Weight 158.56 g/mol [2]
Appearance Off-white solid[4]
Melting Point 28 - 30 °C[5]
Flash Point 113 °C (closed cup)[5]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, strong reducing agents

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure to 3-(3-Chloro-4-fluorophenyl)benzaldehyde is through robust engineering controls.

  • Chemical Fume Hood: All weighing, transferring, and handling of this compound must be conducted inside a certified chemical fume hood.[6] This is critical to prevent the inhalation of any dust or vapors that may be generated.

  • Ventilation: Ensure the laboratory is well-ventilated to further minimize the potential for vapor accumulation.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and within a 10-second travel distance from the work area.[6]

Personal Protective Equipment (PPE): Your Essential Barrier

While engineering controls are paramount, a comprehensive PPE plan is mandatory for all personnel handling this chemical. The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended for handling the neat compound.[6]Provides a barrier against skin contact, which can cause irritation. Always inspect gloves for integrity before use.[5][7]
Body Protection A flame-resistant lab coat, fully buttoned.[6]Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when working within a certified fume hood.[6] If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][7]Prevents inhalation of the compound, which can lead to respiratory irritation.[2]
PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_op Operational Phase cluster_post Post-Operation start Start: Task Assessment ppe_select Select PPE based on SDS and Risk Assessment start->ppe_select glove_check Inspect Gloves for Integrity (holes, tears) ppe_select->glove_check donning Don PPE: 1. Lab Coat 2. Gloves 3. Eye Protection glove_check->donning handling Perform Chemical Handling in Fume Hood donning->handling doffing Doff PPE: 1. Gloves (proper technique) 2. Lab Coat 3. Eye Protection handling->doffing hand_wash Wash Hands Thoroughly doffing->hand_wash end End hand_wash->end

Caption: Workflow for PPE selection, use, and removal.

Step-by-Step Handling Protocol

Adherence to a strict, methodical protocol is essential for minimizing risk.

  • Preparation:

    • Designate a specific area within the fume hood for the procedure.

    • Cover the work surface with disposable, absorbent bench paper.[6]

    • Assemble all necessary equipment (e.g., glassware, spatulas, solvents) within the fume hood before introducing the compound.

  • Weighing and Transfer:

    • Tare a suitable container on a balance inside the fume hood.

    • Carefully transfer the desired amount of 3-(3-Chloro-4-fluorophenyl)benzaldehyde to the container, avoiding the generation of dust.

    • If dissolving in a solvent, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling:

    • Securely close the primary container of the chemical.

    • Wipe down the work surface with an appropriate solvent and dispose of the bench paper as hazardous waste.

    • Properly remove and dispose of gloves.[7]

    • Wash hands thoroughly with soap and water.[5][8]

Emergency Procedures and First Aid

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[8]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing. If skin irritation occurs, seek medical attention.[8]
Eye Contact Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Accidental Release Response Plan

Spill_Response spill Accidental Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate ppe Don Appropriate PPE (if safe to do so) evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Halogenated Organic Waste decontaminate->dispose report Report Incident to Safety Officer dispose->report

Caption: Step-by-step response plan for an accidental spill.

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Storage
  • Store in a cool, dry, and well-ventilated area.[5][7]

  • Keep the container tightly closed to prevent exposure to air, as the compound may be air-sensitive.[8]

  • Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[8][9]

Disposal Plan

As a halogenated organic compound, 3-(3-Chloro-4-fluorophenyl)benzaldehyde and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation:

    • Collect all waste containing this compound in a designated, properly labeled container for halogenated organic waste.[9][10]

    • Do not mix halogenated waste with non-halogenated organic waste or aqueous waste.[10]

  • Container Management:

    • Use a compatible container, such as a polyethylene carboy, with a secure, tight-fitting lid.[9][11]

    • Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical contents.

  • Final Disposal:

    • Arrange for pickup and disposal by a certified hazardous waste management company in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain or as regular trash.[5][9]

By implementing these comprehensive safety and logistical procedures, researchers can confidently and safely handle 3-(3-Chloro-4-fluorophenyl)benzaldehyde, harnessing its synthetic utility while prioritizing personal and environmental safety.

References

  • 3-CHLOROBENZALDEHYDE MSDS CAS-No.: 587-04-2 MSDS - Loba Chemie. (2016, May 18). Retrieved from [Link]

  • 3-Chloro-4-fluorobenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Halogenated Solvents. (n.d.). Washington State University. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.